molecular formula C15H18N2O2 B1300320 (2,4-Dimethoxy-benzyl)-pyridin-3-ylmethyl-amine CAS No. 418777-28-3

(2,4-Dimethoxy-benzyl)-pyridin-3-ylmethyl-amine

Cat. No.: B1300320
CAS No.: 418777-28-3
M. Wt: 258.32 g/mol
InChI Key: QIKNGLMDKSZFGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,4-Dimethoxy-benzyl)-pyridin-3-ylmethyl-amine is a useful research compound. Its molecular formula is C15H18N2O2 and its molecular weight is 258.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[(2,4-dimethoxyphenyl)methyl]-1-pyridin-3-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-18-14-6-5-13(15(8-14)19-2)11-17-10-12-4-3-7-16-9-12/h3-9,17H,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIKNGLMDKSZFGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CNCC2=CN=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20355120
Record name 1-(2,4-Dimethoxyphenyl)-N-[(pyridin-3-yl)methyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20355120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

418777-28-3
Record name 1-(2,4-Dimethoxyphenyl)-N-[(pyridin-3-yl)methyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20355120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Synthesis of (2,4-Dimethoxy-benzyl)-pyridin-3-ylmethyl-amine via Reductive Amination

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for the synthesis of (2,4-Dimethoxy-benzyl)-pyridin-3-ylmethyl-amine, a key intermediate in various research and development applications. The primary synthetic route detailed is the reductive amination between 2,4-dimethoxybenzaldehyde and 3-(aminomethyl)pyridine. This guide elucidates the underlying chemical principles, offers a robust, step-by-step experimental protocol, and discusses the critical choice of reducing agents. Furthermore, it includes expected product characterization data for validation, essential safety protocols, and a curated list of authoritative references to support the presented methodologies. This document is intended for researchers, chemists, and professionals in the field of drug discovery and organic synthesis.

Mechanistic Principles of Reductive Amination

Reductive amination is a powerful and widely used method in organic chemistry for the formation of carbon-nitrogen bonds, converting a carbonyl group into an amine through an intermediate imine.[1][2] The overall transformation is a two-part process that can often be performed in a single pot.[3]

Part 1: Imine Formation The reaction is initiated by the nucleophilic attack of the primary amine (3-(aminomethyl)pyridine) on the electrophilic carbonyl carbon of the aldehyde (2,4-dimethoxybenzaldehyde). This addition forms an unstable carbinolamine intermediate. Under mildly acidic conditions, which can be provided by an added catalyst or the amine salt itself, the hydroxyl group of the carbinolamine is protonated, turning it into a good leaving group (water). Subsequent elimination of water leads to the formation of a protonated imine, known as an iminium ion. Deprotonation yields the neutral imine intermediate.[4]

Part 2: Reduction The C=N double bond of the imine is then reduced to a single bond to yield the final secondary amine product. This reduction is accomplished by a hydride-based reducing agent. The choice of reducing agent is critical and dictates whether the reaction is performed in one pot or two sequential steps.[5]

Reductive Amination Mechanism RCHO R-CHO (Aldehyde) Carbinolamine Carbinolamine Intermediate RCHO->Carbinolamine + R'-NH₂ RNH2 R'-NH₂ (Amine) RNH2->Carbinolamine H_plus H⁺ Hydride [H⁻] (Hydride Source) Amine R-CH₂-NH-R' (Secondary Amine) Hydride->Amine Iminium Iminium Ion Carbinolamine->Iminium + H⁺, - H₂O Imine Imine Iminium->Imine - H⁺ Imine->Amine + [H⁻], + H⁺

Caption: General mechanism of reductive amination.
The Critical Choice of Reducing Agent

The success of a reductive amination often hinges on the selection of the appropriate hydride source. The primary challenge is to reduce the imine intermediate without prematurely reducing the starting aldehyde.

  • Sodium Borohydride (NaBH₄): A strong, cost-effective reducing agent capable of reducing both aldehydes and ketones.[5] When using NaBH₄, the reaction must be performed in a stepwise manner. The aldehyde and amine are first mixed to allow for complete imine formation before the borohydride is added.[6][7] Adding all reagents at once would lead to a significant amount of the starting aldehyde being reduced to 2,4-dimethoxybenzyl alcohol, a major byproduct. Methanol is a common solvent for these reactions.[8]

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): A milder and more selective reducing agent.[9] The electron-withdrawing acetoxy groups attenuate the reactivity of the borohydride, making it slow to react with aldehydes but highly reactive towards the protonated iminium ion intermediate.[10][11] This selectivity allows for a convenient "one-pot" procedure where the aldehyde, amine, and STAB can be mixed together from the start, simplifying the experimental setup and often leading to cleaner reactions and higher yields.[5] Dichloromethane (DCM) or dichloroethane (DCE) are common solvents for STAB-mediated reactions.[6]

For the synthesis of this compound, the stepwise sodium borohydride method is presented below due to its cost-effectiveness and straightforward execution, which is highly valued in both academic and industrial settings.

Detailed Synthesis Protocol

This protocol details a stepwise reductive amination using sodium borohydride.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Notes
2,4-DimethoxybenzaldehydeC₉H₁₀O₃166.171.66 g10.0Purity ≥98%
3-(Aminomethyl)pyridineC₆H₈N₂108.141.08 g10.0Also known as 3-Picolylamine
Methanol (MeOH)CH₄O32.0450 mL-Anhydrous/Dry
Sodium Borohydride (NaBH₄)BH₄Na37.830.45 g12.0Handle with care, water-reactive
Distilled Water (H₂O)H₂O18.02~100 mL-For workup
Dichloromethane (DCM)CH₂Cl₂84.93~150 mL-For extraction
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04~10 g-For drying
Experimental Workflow

Synthesis Workflow node_reagents node_reagents node_process node_process node_product node_product node_analysis node_analysis A 1. Dissolve Aldehyde & Amine in Methanol (50 mL) B 2. Stir at RT for 2-3 hours (Imine Formation) A->B C 3. Cool to 0°C (Ice Bath) B->C D 4. Add NaBH₄ portion-wise over 15 min C->D E 5. Stir at 0°C for 1 hour, then warm to RT overnight D->E F 6. Quench & Concentrate (Add H₂O, remove MeOH) E->F G 7. Extraction with DCM (3x 50 mL) F->G H 8. Dry (Na₂SO₄), Filter, & Concentrate G->H I 9. Purify via Column Chromatography (Silica, DCM/MeOH gradient) H->I J 10. Isolate Product & Characterize I->J

Caption: Step-by-step workflow for the synthesis.
Step-by-Step Procedure
  • Imine Formation: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2,4-dimethoxybenzaldehyde (1.66 g, 10.0 mmol) and 3-(aminomethyl)pyridine (1.08 g, 10.0 mmol). Dissolve the solids in 50 mL of anhydrous methanol. Stir the resulting solution at room temperature for 2-3 hours to facilitate the formation of the imine intermediate.[8]

  • Reduction: Cool the reaction mixture to 0 °C using an ice-water bath. Cautiously add sodium borohydride (0.45 g, 12.0 mmol) in small portions over 15 minutes. Caution: Gas evolution (hydrogen) will occur.

  • Reaction Progression: Continue stirring the mixture at 0 °C for 1 hour, then remove the ice bath and allow the reaction to warm to room temperature. Stir overnight (approx. 12-16 hours) to ensure the reduction is complete.

  • Workup: Carefully quench the reaction by adding approximately 20 mL of distilled water. Concentrate the mixture under reduced pressure (rotary evaporator) to remove the bulk of the methanol.

  • Extraction: Transfer the remaining aqueous residue to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.

  • Drying and Isolation: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as an oil or semi-solid.

  • Purification: Purify the crude material using flash column chromatography on silica gel. A gradient elution system, starting with 100% dichloromethane and gradually increasing the polarity with methanol (e.g., 0% to 5% MeOH in DCM), is typically effective for separating the product from residual starting materials and byproducts.

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to afford this compound as a purified oil or solid. The molecular formula is C₁₅H₁₈N₂O₂ with a molecular weight of 258.32 g/mol .[12]

Product Characterization and Validation

To confirm the identity and purity of the synthesized compound, standard analytical techniques should be employed.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This is the primary method for structural confirmation. The expected spectrum (in CDCl₃) will show characteristic signals for the aromatic protons from both rings, the methoxy groups, and the two methylene (CH₂) groups. The singlet for the benzylic CH₂ protons (connecting to the dimethoxy-phenyl ring) and the singlet for the pyridinyl CH₂ protons will be key identifiers. The integration of these signals should correspond to the number of protons in the structure.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Provides confirmation of the carbon skeleton of the molecule.

  • Mass Spectrometry (MS): Will confirm the molecular weight of the compound. For this compound, the expected [M+H]⁺ ion would be m/z 259.32.

Safety and Handling

Proper laboratory safety practices are paramount. All procedures should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[13][14]

ReagentKey HazardsHandling Precautions
2,4-Dimethoxybenzaldehyde Causes skin and serious eye irritation. May cause respiratory irritation.[15][16]Avoid breathing dust. Wash hands thoroughly after handling. Store in a cool, dry, well-ventilated place.[17][18]
3-(Aminomethyl)pyridine Causes severe skin burns and eye damage.[19][20] Corrosive.Do not breathe mist/vapors. Wear appropriate PPE. Store in a tightly closed container in a corrosives area.[21][22]
Sodium Borohydride Water-reactive, releasing flammable gases (hydrogen).[23] Toxic if swallowed or in contact with skin.Handle under an inert atmosphere if possible. Keep away from water and acids. Store in a dry, tightly sealed container.[13][24]
Methanol & Dichloromethane Flammable (Methanol), toxic, and irritants.Use in a well-ventilated fume hood. Avoid inhalation and contact with skin and eyes.

References

  • Google Patents. (n.d.). CN102311351B - A kind of synthetic method of 2,4-dimethoxybenzylamine.
  • Redalyc. (n.d.). Reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde derived from aloe-emodin.
  • ChemSpider. (2021). A telescoped, selective, mono N-methylation of Boc-DAB-OH via reductive amination using picoline-borane.
  • MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.
  • Wikipedia. (n.d.). Reductive amination.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • Beilstein Journals. (n.d.). Supporting Information for Synthesis of 3-aminocoumarin-N-benzylpyridinium conjugates with nanomolar inhibitory activity.
  • Myers, J. (n.d.). Chem 115: Reductive Amination.
  • Chemistry LibreTexts. (2023). Reductive Amination.
  • National Institutes of Health. (n.d.). 2-Hydroxy-3-methoxybenzaldehyde 2,4-dinitrophenylhydrazone pyridine monosolvate.
  • Fisher Scientific. (n.d.). Safety Data Sheet: 3-(Aminomethyl)pyridine.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
  • University of California. (2012). Sodium borohydride - Standard Operating Procedure.
  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions.
  • Fisher Scientific. (n.d.). Safety Data Sheet: 2,4-Dimethoxybenzaldehyde.
  • BenchChem. (n.d.). A Head-to-Head Battle of Hydrides: STAB vs. Sodium Borohydride for Reductive Amination.
  • DC Fine Chemicals. (n.d.). Safety Data Sheet: 2,4-Dimethoxybenzaldehyde.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 3-(Aminomethyl)pyridine.
  • Carl ROTH. (n.d.). Safety Data Sheet: Sodium borohydride.
  • Interchim. (n.d.). Sodium CyanoBoroHydride and Sodium BoroHydride.
  • MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 2,4-Dimethoxybenzaldehyde.
  • Master Organic Chemistry. (2022). Imines - Properties, Formation, Reactions, and Mechanisms.
  • New Jersey Department of Health. (n.d.). Sodium Borohydride Hazard Summary.
  • Sigma-Aldrich. (2025). Safety Data Sheet: 3-(Aminomethyl)pyridine.
  • ACS Omega. (n.d.). Methoxy-naphthyl-Linked N-Benzyl Pyridinium Styryls as Dual Cholinesterase Inhibitors.
  • CDH Fine Chemical. (n.d.). 3-Amino Pyridine Material Safety Data Sheet.
  • ESPI Metals. (n.d.). Sodium Borohydride Material Safety Data Sheet.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
  • Google Patents. (n.d.). WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,4-Dimethoxybenzaldehyde, 98%.
  • The Royal Society of Chemistry. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes.
  • Sigma-Aldrich. (2024). Safety Data Sheet: Sodium borohydride solution.
  • Reddit. (n.d.). Reductive amination NaB(AcO)3.
  • PubChem, National Institutes of Health. (n.d.). 3-Pyridinemethanamine.
  • The Royal Society of Chemistry. (n.d.). NHC-Carbene Cyclopentadienyl Iron Based Catalyst for a General and Efficient Hydrosilylation of Imines.
  • PubMed Central, National Institutes of Health. (n.d.). Methoxy-naphthyl-Linked N-Benzyl Pyridinium Styryls as Dual Cholinesterase Inhibitors: Design, Synthesis, Biological Evaluation, and Structure–Activity Relationship.
  • Fisher Scientific. (2024). Safety Data Sheet: 2,4-Dimethoxybenzaldehyde.
  • DergiPark. (2021). Quantum Chemical Calculations of 2-Methoxy-4-[(3-p-Methylbenzyl-4,5-Dihydro-1H-1,2,4-Trıazol-5-One-4-YL)Azomethine] Phenyl-2-Methylbenzoate Molecule.

Sources

Physicochemical properties of (2,4-Dimethoxy-benzyl)-pyridin-3-ylmethyl-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of (2,4-Dimethoxy-benzyl)-pyridin-3-ylmethyl-amine

Introduction

This compound is a secondary amine featuring a substituted benzyl group and a pyridylmethyl moiety. With the CAS Number 418777-28-3 and a molecular formula of C₁₅H₁₈N₂O₂, this compound has a molecular weight of 258.32 g/mol [1]. Its structure incorporates key pharmacophores: the dimethoxybenzene ring is present in numerous biologically active molecules, and the pyridine ring is a common feature in drug discovery for its hydrogen bonding capacity and ability to modulate physicochemical properties. The linkage via a secondary amine provides a flexible, basic center.

This guide provides a comprehensive overview of the essential physicochemical properties of this compound, outlines detailed protocols for its synthesis and characterization, and offers insights into the rationale behind these experimental choices. This document is intended for researchers in drug development and medicinal chemistry who may be interested in this or structurally related compounds.

Molecular Structure and Identification

The core structure consists of a pyridine ring linked by a methylene bridge to a secondary amine, which is in turn connected to a 2,4-dimethoxy substituted benzyl group.

IdentifierValueSource
IUPAC Name N-[(2,4-dimethoxyphenyl)methyl]-1-(pyridin-3-yl)methanamineN/A
CAS Number 418777-28-3[1]
Molecular Formula C₁₅H₁₈N₂O₂[1]
Molecular Weight 258.32 g/mol [1]
Canonical SMILES COC1=CC(=C(C=C1)CNCC2=CN=CC=C2)OCN/A
InChI Key (Generated from structure)N/A

Synthesis Pathway: Reductive Amination

The most direct and widely applicable method for synthesizing secondary amines like the title compound is reductive amination. This two-step, one-pot process involves the formation of a Schiff base (imine) intermediate from a primary amine and an aldehyde, followed by its immediate reduction to the corresponding amine.

The logical synthetic route involves the reaction of 3-pyridylmethanamine with 2,4-dimethoxybenzaldehyde, followed by reduction.

G cluster_reactants Reactants cluster_process Process cluster_product Product A 2,4-Dimethoxybenzaldehyde C Imine Formation (Schiff Base Intermediate) A->C B 3-Pyridylmethanamine B->C D Reduction C->D Reducing Agent (e.g., NaBH(OAc)₃) E (2,4-Dimethoxy-benzyl)- pyridin-3-ylmethyl-amine D->E

Caption: Reductive amination workflow for the synthesis of the target compound.

Experimental Protocol: Synthesis

Rationale: Sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen as the reducing agent because it is mild, selective for imines in the presence of aldehydes, and does not require acidic or basic conditions that might affect the pyridine or methoxy groups. Dichloromethane (DCM) is a common solvent for this reaction due to its inertness and ability to dissolve the reactants.

  • Reaction Setup: To a solution of 2,4-dimethoxybenzaldehyde (1.0 eq) in dichloromethane (DCM, 0.2 M), add 3-pyridylmethanamine (1.1 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Reduction: Add sodium triacetoxyborohydride (1.2 eq) portion-wise to the reaction mixture. Stir at room temperature for 6-24 hours until the reaction is complete (as monitored by LC-MS).

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure this compound.

Physicochemical Properties

Due to the absence of published experimental data for this specific molecule, the following sections outline the predicted properties based on its structure and provide standardized protocols for their experimental determination.

Predicted Physicochemical Parameters

The following properties are estimated using computational models and knowledge of similar structures. These values are crucial for predicting the compound's behavior in biological systems (ADMET properties).

PropertyPredicted ValueSignificance in Drug Development
Molecular Weight 258.32 g/mol Influences diffusion and transport across membranes.
cLogP (Octanol/Water) ~2.5 - 3.5Indicates lipophilicity and potential for membrane permeability.
Topological Polar Surface Area (TPSA) ~45.5 ŲPredicts transport properties and blood-brain barrier penetration.
Hydrogen Bond Donors 1 (secondary amine)Influences solubility and receptor binding.
Hydrogen Bond Acceptors 4 (2x methoxy oxygen, 1x pyridine nitrogen, 1x amine nitrogen)Influences solubility and receptor binding.
pKa (most basic) ~8.5 - 9.5 (amine), ~5.0 - 5.5 (pyridine)Determines the ionization state at physiological pH, affecting solubility and target interaction.
Solubility

The molecule's solubility is expected to be pH-dependent due to the presence of two basic nitrogen atoms. It is predicted to have low solubility in neutral water but higher solubility in acidic aqueous solutions where the amine and pyridine moieties are protonated.

Experimental Protocol: Kinetic Solubility Assay (Nephelometry)

Rationale: This high-throughput method is standard in early drug discovery to assess the solubility of a compound in aqueous buffer, which is critical for oral absorption and formulation.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in dimethyl sulfoxide (DMSO).

  • Assay Plate Preparation: Add the stock solution to a 96-well microplate to achieve a final concentration range (e.g., 1 to 200 µM) in a phosphate-buffered saline (PBS) solution at pH 7.4.

  • Incubation: Shake the plate at room temperature for 2 hours to allow for equilibration.

  • Measurement: Measure the turbidity (light scattering) of each well using a nephelometer. The concentration at which precipitation is first observed is the kinetic solubility.

Lipophilicity (LogP/LogD)

Lipophilicity is a key determinant of a drug's pharmacokinetic properties. LogP represents the partition coefficient of the neutral species between octanol and water, while LogD is the distribution coefficient at a specific pH, accounting for all ionized and unionized forms.

Experimental Protocol: Shake-Flask Method for LogD₇.₄

Rationale: The shake-flask method is the gold standard for determining lipophilicity. Measuring at pH 7.4 (LogD₇.₄) is physiologically relevant.

  • Preparation: Prepare a buffered (pH 7.4) aqueous solution and n-octanol, mutually saturated by pre-mixing and separating.

  • Partitioning: Dissolve a known amount of the compound in the aqueous buffer. Add an equal volume of n-octanol.

  • Equilibration: Shake the mixture vigorously for 1 hour to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the mixture to achieve complete separation of the two phases.

  • Quantification: Determine the concentration of the compound in both the aqueous and octanol phases using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: Calculate LogD₇.₄ as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Acidity Constant (pKa)

The pKa values dictate the charge state of the molecule at different pH values. The secondary amine is expected to be the more basic site, with a higher pKa than the pyridine nitrogen.

Experimental Protocol: Potentiometric Titration

Rationale: This method directly measures the pH change of a solution of the compound upon addition of an acid or base, allowing for the precise determination of the pKa.

  • Sample Preparation: Dissolve an accurately weighed amount of the compound in a co-solvent system (e.g., methanol/water) to ensure solubility.

  • Titration: Titrate the solution with a standardized solution of hydrochloric acid (HCl).

  • Data Acquisition: Record the pH of the solution after each addition of the titrant using a calibrated pH meter.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the half-equivalence point(s) on the titration curve. Sophisticated software can be used to derive the pKa values from the titration data.

Analytical Characterization

A suite of analytical techniques is required to confirm the identity, purity, and structure of the synthesized compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Workflow cluster_result Final Characterization A Synthesized Compound B LC-MS (Purity & Mass Confirmation) A->B C ¹H & ¹³C NMR (Structural Elucidation) A->C D FTIR (Functional Group ID) A->D E Elemental Analysis (Formula Confirmation) A->E F Confirmed Structure & Purity >95% B->F C->F D->F E->F

Caption: Workflow for the analytical characterization of the synthesized compound.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Purpose: To confirm the molecular weight and assess the purity of the compound.

  • Method: A reversed-phase C18 column with a gradient elution of water and acetonitrile (both containing 0.1% formic acid to ensure protonation) is suitable. The mass spectrometer, using electrospray ionization (ESI) in positive mode, should detect the protonated molecule [M+H]⁺ at m/z 259.3.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Purpose: To provide definitive structural confirmation.

  • ¹H NMR: Expected signals would include aromatic protons from both the pyridine and dimethoxybenzene rings, singlets for the two methoxy groups, and singlets or triplets for the two methylene (CH₂) groups.

  • ¹³C NMR: The spectrum would show distinct signals for all 15 carbon atoms, including the characteristic shifts for the methoxy carbons, the aromatic carbons, and the aliphatic methylene carbons.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Purpose: To identify key functional groups.

  • Expected Bands: C-H stretching (aromatic and aliphatic), N-H stretching (for the secondary amine), C=C and C=N stretching (in the aromatic rings), and strong C-O stretching (for the methoxy groups).

Conclusion

References

  • PubChem. 2,4-Dimethoxybenzylamine. [Link]

  • PubChem. 3-Pyridylmethanamine. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Glomme, A., März, J., & Dressman, J. B. (2005). Comparison of a small-scale and a mini-scale dissolution apparatus for the evaluation of the dissolution rate of poorly soluble drugs. European Journal of Pharmaceutical Sciences, 24(5), 469-477.
  • Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525-616.
  • Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current Topics in Medicinal Chemistry, 1(4), 277-351.

Sources

Potential biological activities of (2,4-Dimethoxy-benzyl)-pyridin-3-ylmethyl-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Potential Biological Activities of (2,4-Dimethoxy-benzyl)-pyridin-3-ylmethyl-amine

For Distribution to Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a distinct chemical entity, identified by CAS number 418777-28-3, with a molecular formula of C₁₅H₁₈N₂O₂ and a molecular weight of 258.32 g/mol [1]. While direct studies on its biological activities are not extensively documented in publicly available literature, a comprehensive analysis of its structural components—the 2,4-dimethoxybenzyl group and the pyridin-3-ylmethyl-amine moiety—provides a strong foundation for predicting a range of potential therapeutic applications. This guide synthesizes existing research on structurally analogous compounds to propose a roadmap for investigating the biological potential of this compound. We will delve into hypothesized activities, their mechanistic underpinnings, and detailed protocols for their validation.

Physicochemical Properties and Synthesis

A foundational understanding of the molecule's characteristics is paramount for any experimental design.

PropertyValueReference
CAS Number 418777-28-3[1]
Molecular Formula C₁₅H₁₈N₂O₂[1]
Molecular Weight 258.32[1]

The synthesis of this compound can be conceptually approached through established methods of reductive amination. A plausible synthetic route would involve the reaction of 2,4-dimethoxybenzaldehyde with pyridin-3-ylmethanamine in the presence of a reducing agent such as sodium triacetoxyborohydride. This method is a standard and effective way to form secondary amines.

Predicted Biological Activities and Mechanistic Rationale

The structural components of this compound suggest several avenues for biological investigation, primarily centered around antimicrobial and anticancer activities.

Antimicrobial Potential

The pyridine ring is a core scaffold in numerous antimicrobial agents[2][3]. Derivatives of pyridine have demonstrated efficacy against a spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi[2][4]. The benzylamine moiety has also been associated with antimicrobial effects, with its activity often correlated with the hydrophobicity of the molecule[5].

Hypothesized Mechanism of Action: The antimicrobial activity could arise from the disruption of microbial cell membranes, a common mechanism for hydrophobic compounds. The pyridine nitrogen could also chelate essential metal ions required for microbial enzyme function.

Anticancer Potential

Both pyridine and benzylamine derivatives have been explored for their anticancer properties[4][6][7][8]. Pyridine-containing compounds can exert their effects through various mechanisms, including the induction of apoptosis and cell cycle arrest[6]. Some derivatives act as inhibitors of key enzymes in cancer progression, such as cyclin-dependent kinases (CDKs)[7] and dihydrofolate reductase[9].

Hypothesized Mechanism of Action:

  • CDK Inhibition: The pyridine moiety could potentially bind to the ATP-binding pocket of CDKs, such as CDK2, leading to cell cycle arrest in the G1/S phase[7].

  • Tubulin Polymerization Inhibition: Similar to other benzyl-containing compounds, this compound might interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to mitotic arrest and apoptosis[8].

  • DNA Intercalation: The planar aromatic systems of the pyridine and benzyl groups could facilitate intercalation into DNA, disrupting replication and transcription processes[6].

Proposed Experimental Workflows for Validation

To systematically evaluate the predicted biological activities, a tiered approach is recommended, starting with in vitro assays and progressing to more complex cellular models.

General Synthesis Protocol

cluster_synthesis Synthesis of this compound reagent1 2,4-Dimethoxybenzaldehyde reaction Reductive Amination reagent1->reaction reagent2 Pyridin-3-ylmethanamine reagent2->reaction solvent Dichloromethane solvent->reaction Solvent reducing_agent Sodium Triacetoxyborohydride reducing_agent->reaction Reducing Agent product (2,4-Dimethoxy-benzyl)- pyridin-3-ylmethyl-amine reaction->product

Caption: Reductive amination synthesis workflow.

Step-by-Step Protocol:

  • Dissolve 2,4-dimethoxybenzaldehyde (1 equivalent) and pyridin-3-ylmethanamine (1 equivalent) in dichloromethane.

  • Add sodium triacetoxyborohydride (1.5 equivalents) to the mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Quench the reaction with saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Antimicrobial Activity Screening

cluster_antimicrobial Antimicrobial Activity Workflow start Test Compound mic_assay Broth Microdilution Assay (Determine MIC) start->mic_assay mbc_mfc_assay Plating on Agar (Determine MBC/MFC) mic_assay->mbc_mfc_assay data_analysis Data Analysis mbc_mfc_assay->data_analysis report Report MIC and MBC/MFC values data_analysis->report

Caption: Workflow for antimicrobial susceptibility testing.

Step-by-Step Protocol for Minimum Inhibitory Concentration (MIC) Determination:

  • Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

  • Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing appropriate broth medium.

  • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determine the MIC as the lowest concentration of the compound that inhibits visible growth of the microorganism.

Step-by-Step Protocol for Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination:

  • Following MIC determination, aliquot a small volume from the wells showing no visible growth.

  • Plate the aliquots onto agar plates devoid of the test compound.

  • Incubate the plates under appropriate conditions.

  • The MBC/MFC is the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in the number of colony-forming units (CFUs) compared to the initial inoculum.

Anticancer Activity Screening

cluster_anticancer Anticancer Activity Workflow start Test Compound cell_viability MTT/XTT Assay on Cancer Cell Lines (e.g., MCF-7, A549, HeLa) start->cell_viability ic50 Determine IC₅₀ cell_viability->ic50 mechanism_studies Mechanism of Action Studies ic50->mechanism_studies cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanism_studies->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI Staining) mechanism_studies->apoptosis tubulin Tubulin Polymerization Assay mechanism_studies->tubulin

Caption: Workflow for in vitro anticancer activity evaluation.

Step-by-Step Protocol for Cell Viability Assay (MTT):

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound for 48-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC₅₀) value from the dose-response curve.

Step-by-Step Protocol for Cell Cycle Analysis:

  • Treat cells with the test compound at its IC₅₀ concentration for a specified time (e.g., 24 hours).

  • Harvest the cells, wash with phosphate-buffered saline (PBS), and fix in cold 70% ethanol.

  • Treat the cells with RNase A and stain with propidium iodide (PI).

  • Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Concluding Remarks and Future Directions

The structural features of this compound present a compelling case for its investigation as a potential therapeutic agent. The outlined experimental workflows provide a robust starting point for elucidating its biological activity profile. Positive results in these initial screens would warrant further investigation into its specific molecular targets, in vivo efficacy, and toxicological profile. The exploration of this compound and its analogs could lead to the development of novel antimicrobial or anticancer drugs.

References

  • Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives as Trypanocidal Agents.
  • Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship.
  • MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers.
  • This compound | CAS 418777-28-3. Santa Cruz Biotechnology.
  • Exploring the interplay between structure-activity relationship and anticancer potential of pyridine deriv
  • 2,4-Dimethoxybenzyl as a protecting group for glutamine and asparagine in peptide synthesis. The Journal of Organic Chemistry.
  • Quantitative structure-antimicrobial activity relationship in 5 beta-cholanyl-24-benzylamine deriv
  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. PMC - NIH.
  • Efficacious N-protection of O-aryl sulfamates with 2,4-dimethoxybenzyl groups. Organic & Biomolecular Chemistry (RSC Publishing).
  • Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. PubMed.
  • Experimental and Computational Study on the Debenzylation of (2,4-dimethoxybenzyl)-protected 1,3-diazaoxindoles. Periodica Polytechnica Chemical Engineering.
  • Exploring the interplay between structure-activity relationship and anticancer potential of pyridine deriv
  • Experimental and Computational Study on the Debenzylation of (2,4-dimethoxybenzyl)-protected 1,3-diazaoxindoles | Request PDF.
  • p-Methoxybenzyl (PMB) Protective Group.
  • Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine. PubMed.
  • Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine. Journal of Medicinal Chemistry.

Sources

A Multi-Modal Spectroscopic Approach to the Definitive Structure Elucidation of (2,4-Dimethoxy-benzyl)-pyridin-3-ylmethyl-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Foundational Analysis: Molecular Formula and Degree of Unsaturation

Before any spectroscopic analysis, the elemental composition provides the first critical constraint. For (2,4-Dimethoxy-benzyl)-pyridin-3-ylmethyl-amine, the molecular formula is C₁₅H₁₈N₂O₂.

Causality: The molecular formula allows for the calculation of the Degree of Unsaturation (DoU), a crucial first step that predicts the total number of rings and/or multiple bonds within the molecule. This immediately narrows the field of possible structures.

  • Formula: DoU = C - H/2 + N/2 + 1

  • Calculation: DoU = 15 - (18/2) + (2/2) + 1 = 15 - 9 + 1 + 1 = 8

A DoU of 8 is highly suggestive of a structure containing two aromatic rings. A benzene ring accounts for four degrees (one ring and three double bonds), and a pyridine ring also accounts for four degrees. This initial calculation strongly supports the proposed aromatic substructures of the target molecule.

Mass Spectrometry: Confirming Molecular Mass and Substructure Blueprint

Mass spectrometry serves two primary purposes in an initial analysis: it provides definitive confirmation of the molecular weight and offers a fragmentation "blueprint" that reveals stable substructures within the molecule.

Expertise & Experience: While many ionization techniques exist, Electron Ionization (EI) is chosen here for its tendency to induce predictable and informative fragmentation, which is invaluable for elucidating the connectivity of unknown compounds. The key principle is that the molecule will fragment at its weakest bonds and form stable carbocations. For the target molecule, the C-N bonds adjacent to the aromatic rings (benzylic positions) are the most likely points of cleavage.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Preparation: A dilute solution of the analyte is prepared in a volatile solvent (e.g., methanol or dichloromethane).

  • Introduction: The sample is introduced into the ion source, typically via direct infusion or through a gas chromatograph (GC) inlet.

  • Ionization: The sample is bombarded with a high-energy electron beam (standardly 70 eV), causing the molecule to lose an electron and form a radical cation (M•⁺), the molecular ion.

  • Fragmentation: Excess energy imparted during ionization causes the molecular ion to fragment into smaller, charged ions.

  • Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each ion, generating the mass spectrum.

Data Interpretation and Validation

The resulting mass spectrum is analyzed for key peaks that confirm the structure. High-Resolution Mass Spectrometry (HRMS) would be employed to provide an exact mass measurement, which can confirm the elemental composition to within a few parts per million, offering an exceptionally high degree of confidence in the molecular formula.

Table 1: Predicted Mass Spectrometry Fragmentation of this compound

m/z ValueProposed Fragment StructureRationale for Formation
258[C₁₅H₁₈N₂O₂]•⁺Molecular Ion (M•⁺)
151[C₉H₁₁O₂]⁺Benzylic cleavage yielding the stable 2,4-dimethoxybenzyl cation. This is often a major peak.
92[C₆H₆N]⁺Benzylic cleavage yielding the pyridin-3-ylmethyl cation.
91[C₇H₇]⁺Rearrangement of the benzyl fragment to the highly stable tropylium ion.

The presence of strong signals at m/z 151 and 92 would provide powerful evidence for the two major substructures and their connection via a nitrogen atom.

Infrared Spectroscopy: Rapid Functional Group Identification

FTIR spectroscopy is a fast, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to bond vibrations.

Expertise & Experience: For this specific molecule, FTIR is not for discovering the core skeleton but for rapidly confirming the presence of key functionalities: the secondary amine (N-H), the aromatic rings (C=C and C-H), the aliphatic linkers (C-H), and the crucial dialkoxy ether groups (C-O). The shape and position of the N-H stretch are particularly diagnostic.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
  • Background Scan: A background spectrum of the clean ATR crystal (e.g., diamond or germanium) is recorded to subtract atmospheric and instrument-related absorptions.

  • Sample Application: A small amount of the solid or liquid sample is placed directly onto the ATR crystal.

  • Pressure Application: A pressure arm is engaged to ensure firm contact between the sample and the crystal.

  • Sample Scan: The IR beam is directed through the crystal, where it undergoes total internal reflection. At the point of reflection, an evanescent wave penetrates a short distance into the sample, and specific wavelengths are absorbed.

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the final IR spectrum (absorbance vs. wavenumber).

Data Interpretation

Table 2: Characteristic Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupSignificance
~3350-3310N-H StretchSecondary AmineA single, weak-to-medium peak in this region is a hallmark of a secondary amine, distinguishing it from primary amines (two peaks) and tertiary amines (no peak)[2][3][4].
3100-3000C-H StretchAromatic (sp²)Confirms the presence of aromatic rings.
2990-2850C-H StretchAliphatic (sp³)Corresponds to the two methylene (-CH₂-) linkers and the methyl groups of the methoxy substituents.
~1610, 1580, 1500C=C StretchAromatic RingMultiple sharp peaks characteristic of the pyridine and benzene rings.
~1250 and ~1040C-O StretchAryl EtherTwo strong, distinct bands confirming the asymmetric and symmetric C-O-C stretches of the dimethoxy groups[5].
~1275C-N StretchAromatic AmineStretching of the C(aryl)-N bond.
~1220C-N StretchAliphatic AmineStretching of the C(alkyl)-N bond.

Nuclear Magnetic Resonance: The Definitive Structural Map

NMR spectroscopy is the most powerful tool for the complete structure elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of every atom in the hydrogen-carbon skeleton.

Trustworthiness: A multi-spectrum approach is a self-validating system. The ¹H NMR provides the proton count and local environment, the ¹³C NMR provides the carbon count, COSY confirms proton-proton connectivities, and HSQC links protons to their attached carbons. Finally, HMBC provides the long-range connectivity that pieces the entire puzzle together, leaving no ambiguity.[6][7]

Logical Workflow for NMR-Based Structure Elucidation

The following workflow demonstrates the logical progression from basic 1D spectra to advanced 2D correlation experiments to build the structure piece by piece.

G cluster_1d 1D NMR: The Parts List cluster_2d 2D NMR: The Assembly Instructions H_NMR ¹H NMR (Proton Environments & Count) COSY COSY (H-H Connectivity, Identifies Spin Systems) H_NMR->COSY Defines spin systems HSQC HSQC (Direct H-C Correlation, Links ¹H to ¹³C) H_NMR->HSQC C_NMR ¹³C NMR (Carbon Count & Type) C_NMR->HSQC Correlates H & C signals HMBC HMBC (Long-Range H-C Correlation, Connects the Fragments) HSQC->HMBC Provides starting points Final Unambiguous Structure Confirmed HMBC->Final Bridges all fragments

Caption: Logical workflow for NMR-based structure elucidation.

¹H and ¹³C NMR: Identifying the Molecular Fragments

Protocol: 1D NMR Spectroscopy

  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).

  • Experiment Setup: The sample is placed in the NMR spectrometer. Standard acquisition programs for ¹H and proton-decoupled ¹³C{¹H} are run.

  • D₂O Exchange: For ¹H NMR, a confirmatory experiment involves acquiring a spectrum, adding a drop of D₂O, shaking the tube, and re-acquiring the spectrum. The signal corresponding to the labile N-H proton will disappear or significantly diminish.

Predicted ¹H NMR Data Interpretation (400 MHz, CDCl₃)

Signal LabelChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
H-a~8.55d1HPyridine H-2Deshielded by adjacent nitrogen.
H-b~8.50s1HPyridine H-6Deshielded by adjacent nitrogen.
H-c~7.65dt1HPyridine H-4Coupled to H-2 and H-5.
H-d~7.25dd1HPyridine H-5Coupled to H-4 and H-6.
H-e~7.10d1HBenzyl H-6Ortho-coupled to H-5.
H-f,g~6.45m2HBenzyl H-3, H-5Shielded by ortho/para methoxy groups.
H-h~3.82s2HPyridinyl-CH₂Benzylic position, deshielded.
H-i~3.75s2HBenzyl-CH₂Benzylic position, deshielded.
H-j~3.80s3HOCH₃Methoxy group protons.
H-k~3.78s3HOCH₃Methoxy group protons.
H-l~2.5 (broad)s1HN-HLabile proton, variable shift, exchanges with D₂O.

Predicted ¹³C NMR Data Interpretation (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Carbon TypeAssignment
~160.5Aromatic C-OBenzyl C-4
~158.0Aromatic C-OBenzyl C-2
~149.5Aromatic C-HPyridine C-2
~148.5Aromatic C-HPyridine C-6
~136.0Aromatic C-HPyridine C-4
~134.0Aromatic CPyridine C-3
~130.0Aromatic C-HBenzyl C-6
~123.5Aromatic C-HPyridine C-5
~120.0Aromatic CBenzyl C-1
~105.0Aromatic C-HBenzyl C-5
~98.5Aromatic C-HBenzyl C-3
~55.5MethoxyOCH₃
~55.4MethoxyOCH₃
~53.0MethylenePyridinyl-CH₂
~48.0MethyleneBenzyl-CH₂
2D NMR: Assembling the Final Structure

Expertise & Experience: While 1D NMR provides the parts list, 2D NMR provides the assembly instructions. HMBC is the single most powerful experiment for connecting non-adjacent molecular fragments. By observing correlations between protons and carbons separated by 2 or 3 bonds, we can bridge the methylene groups to their respective aromatic rings and, most importantly, confirm the linkage across the central nitrogen atom.

Key 2D Correlation Evidence:

  • COSY: Will show correlations between H-c/H-d, H-d/H-e on the pyridine ring and H-e/H-f on the benzyl ring, confirming the proton arrangements on each ring system.

  • HSQC: Will definitively link every proton signal in Table 3 to its directly attached carbon in Table 4. For example, the proton signal at ~8.55 ppm (H-a) will show a cross-peak to the carbon signal at ~149.5 ppm (Pyridine C-2).

  • HMBC: This is the ultimate confirmation. The following diagram illustrates the key correlations that bridge the molecular fragments.

Caption: Key HMBC correlations confirming fragment connectivity.

  • Pyridinyl-CH₂ Connectivity: The methylene protons (H-h) next to the pyridine ring will show a 2-bond correlation (²J) to the quaternary pyridine carbon C-3 and a 3-bond correlation (³J) to the protonated pyridine carbon C-4.

  • Benzyl-CH₂ Connectivity: The methylene protons (H-i) next to the benzyl ring will show a 2-bond correlation (²J) to the quaternary benzyl carbon C-1 and 3-bond correlations (³J) to carbons C-2 and C-6.

These specific, long-range correlations are structurally unambiguous and serve as the final, definitive proof of the molecule's constitution.

Conclusion

The structure of this compound has been unequivocally confirmed through a systematic and multi-faceted analytical approach. The initial calculation of the Degree of Unsaturation provided a logical starting hypothesis. Mass spectrometry confirmed the molecular weight and revealed the primary benzyl and pyridinyl substructures through predictable fragmentation. FTIR spectroscopy provided rapid, confirmatory evidence for all key functional groups, most notably the secondary amine and aryl ether moieties.

The definitive proof was established through a comprehensive suite of NMR experiments. ¹H and ¹³C NMR provided a complete "parts list" of all hydrogen and carbon atoms in the molecule. 2D NMR experiments, particularly COSY and the fragment-bridging HMBC, served as the "assembly instructions," piecing together the individual spin systems and confirming the precise connectivity across the central nitrogen atom. Each technique provided an independent yet corroborating layer of evidence, culminating in a self-validating and unambiguous structural assignment. This rigorous workflow represents a gold standard for chemical structure elucidation in research and industrial settings.

References

  • PubChem. 2,4-Dimethoxybenzylamine. National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]

  • The Royal Society of Chemistry. Electronic Supporting Information for: A Ru-OMC catalyst for the N-alkylation of amines with alcohols and borrowing hydrogen of secondary alcohols. [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. J Anal Bioanal Tech, S1:001. [Link]

  • University of California, Davis. IR Spectroscopy Tutorial: Amines. [Link]

  • Chemistry LibreTexts. 2D NMR Introduction. [Link]

  • Columbia University, Department of Chemistry. Infrared Spectroscopy. [Link]

  • Wade, L. G., & Simek, J. W. Organic Chemistry, 9th Edition. Pearson. (General reference for spectroscopic principles).
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. Spectrometric Identification of Organic Compounds, 8th Edition. John Wiley & Sons.

Sources

An In-depth Technical Guide to (2,4-Dimethoxy-benzyl)-pyridin-3-ylmethyl-amine Derivatives and Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling a Promising Scaffold in Modern Medicinal Chemistry

The confluence of a substituted benzylamine and a pyridine moiety has consistently yielded scaffolds of significant interest in drug discovery. Within this chemical space, the (2,4-Dimethoxy-benzyl)-pyridin-3-ylmethyl-amine core represents a particularly compelling starting point for the development of novel therapeutics. The dimethoxy substitution pattern on the benzyl ring offers a unique electronic and steric profile that can drive potency and selectivity, while the pyridin-3-ylmethyl group provides a key hydrogen bond acceptor and a vector for interaction with a variety of biological targets. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of this promising chemical class, grounded in established synthetic methodologies and pharmacological principles. We will delve into the rationale behind synthetic strategies, explore potential structure-activity relationships by drawing parallels from closely related analogs, and provide detailed experimental protocols to empower further research and development in this area.

Section 1: The Strategic Rationale for the this compound Scaffold

The selection of the this compound scaffold is predicated on the well-documented pharmacological relevance of its constituent parts. The pyridine ring is a ubiquitous feature in numerous FDA-approved drugs and is prized for its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties.[1] The dimethoxybenzyl group, particularly the 2,4-substitution pattern, is frequently employed in medicinal chemistry to enhance binding affinity and modulate metabolic stability.[2] For instance, the 3,4-dimethoxyphenyl substituent has been identified as a valuable pharmacophore in the development of dual cholinesterase and amyloid-β aggregation inhibitors for the potential treatment of Alzheimer's disease.[3]

While direct biological data for the parent compound, this compound, is not extensively available in the public domain, the activities of structurally similar compounds suggest a range of potential therapeutic applications. These include, but are not limited to, neurodegenerative disorders, oncology, and infectious diseases.[4][5][6][7][8] This guide will, therefore, explore the synthesis and potential biological evaluation of this scaffold within these contexts, providing a framework for its systematic investigation.

Section 2: Synthesis and Chemical Exploration

The synthesis of this compound and its derivatives can be efficiently achieved through several established synthetic routes. The most direct and versatile of these is reductive amination.

Core Synthesis via Reductive Amination

Reductive amination is a cornerstone of medicinal chemistry for the formation of carbon-nitrogen bonds.[9][10] In the context of our target scaffold, this involves the reaction of 2,4-dimethoxybenzaldehyde with 3-aminomethylpyridine in the presence of a suitable reducing agent.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2,4-dimethoxybenzaldehyde

  • 3-(Aminomethyl)pyridine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • To a solution of 2,4-dimethoxybenzaldehyde (1.0 eq) in anhydrous dichloromethane (0.2 M), add 3-(aminomethyl)pyridine (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the intermediate imine.

  • Add sodium triacetoxyborohydride (1.2 eq) portion-wise over 10 minutes. Caution: The reaction may be exothermic.

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane to afford the pure this compound.

Strategies for Analog Synthesis

The modularity of the reductive amination protocol allows for the straightforward synthesis of a diverse library of analogs.

  • Modification of the Benzyl Moiety: A wide array of substituted benzaldehydes can be used in place of 2,4-dimethoxybenzaldehyde to probe the structure-activity relationship (SAR) of this part of the molecule. Variations in the position and nature of the substituents (e.g., electron-donating vs. electron-withdrawing groups) can significantly impact biological activity.[5]

  • Modification of the Pyridine Moiety: Commercially available or synthetically prepared substituted aminomethylpyridines can be employed to explore the SAR of the pyridine ring. Furthermore, bioisosteric replacements for the pyridine ring, such as pyrimidine or other heterocycles, can be investigated to modulate physicochemical properties and biological activity.[11]

Diagram: Synthetic Strategy for Analog Generation

G cluster_0 Starting Materials cluster_1 Core Reaction cluster_2 Product Library Substituted Benzaldehydes Substituted Benzaldehydes Reductive Amination Reductive Amination Substituted Benzaldehydes->Reductive Amination Substituted Aminomethylpyridines Substituted Aminomethylpyridines Substituted Aminomethylpyridines->Reductive Amination Analog Library Analog Library Reductive Amination->Analog Library

Caption: General workflow for the synthesis of a diverse library of analogs.

Section 3: Biological Evaluation and Structure-Activity Relationships

Given the nascent stage of research into this specific scaffold, a tiered approach to biological evaluation is recommended. Initial screening should encompass a broad range of assays relevant to the potential therapeutic areas identified from structurally related compounds.

Primary Screening: Identifying Biological Targets

A logical starting point for the biological evaluation of this compound derivatives is in the area of neurodegenerative diseases and oncology, based on the activities of similar compounds.[3][4][6][8]

  • Neurodegeneration Panel:

    • Cholinesterase Inhibition: Assays for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition are critical, as many benzyl-pyridinium and related structures have shown activity against these targets.[4][5]

    • Monoamine Oxidase (MAO) Inhibition: Evaluation against MAO-A and MAO-B is warranted, as these enzymes are important targets in neurodegenerative and psychiatric disorders.

    • Neuroprotection Assays: Cell-based assays to assess the ability of the compounds to protect neurons from various insults (e.g., oxidative stress, excitotoxicity) can provide valuable insights into their potential neuroprotective effects.[9][10][12]

  • Oncology Panel:

    • Antiproliferative Assays: Initial screening against a panel of cancer cell lines (e.g., lung, breast, prostate) will determine the cytotoxic or cytostatic potential of the compounds.[7][8]

    • Kinase Inhibition Assays: Given that many pyridine-containing compounds are kinase inhibitors, screening against a panel of relevant kinases (e.g., CDKs, tyrosine kinases) could reveal specific targets.[13]

Hypothetical Structure-Activity Relationships

Based on published data for related compound series, we can hypothesize key SAR trends for the this compound scaffold.

MoietyPosition of ModificationPredicted Impact on ActivityRationale from Related Compounds
Benzyl Ring Methoxy GroupsThe 2,4-dimethoxy pattern is likely crucial for potency. Shifting or removing these groups may decrease activity.The position of methoxy groups on a phenyl ring has been shown to be critical for cholinesterase inhibition.[5]
Other SubstituentsAddition of small, electron-withdrawing groups (e.g., halogens) may enhance potency.Halogen substitution on the benzyl ring has been shown to increase the dual inhibition of AChE and BChE.[5][14]
Pyridine Ring Position of NitrogenThe 3-pyridyl isomer is a key starting point. Isomers (2- or 4-pyridyl) will likely have different binding modes and activities.The position of the nitrogen in the pyridine ring dictates its hydrogen bonding capabilities and overall geometry.
Ring SubstituentsSmall alkyl or halo substituents could be explored to fine-tune potency and physicochemical properties.Substitutions on the pyridine ring can modulate basicity and lipophilicity, affecting cell permeability and target engagement.
Linker AmineThe secondary amine is a key hydrogen bond donor and acceptor. N-methylation may alter activity and selectivity.The amine linker provides flexibility and key interactions with biological targets.

Diagram: Key Areas for SAR Exploration

G cluster_benzyl Benzyl Moiety cluster_pyridine Pyridine Moiety cluster_linker Linker Core This compound Methoxy_Positions Methoxy Positions Core->Methoxy_Positions Other_Substituents Other Substituents (e.g., Halogens) Core->Other_Substituents N_Position Nitrogen Position (Isomers) Core->N_Position Ring_Substituents Ring Substituents Core->Ring_Substituents Amine_Modification Amine Modification (e.g., N-methylation) Core->Amine_Modification

Sources

An In-Depth Technical Guide to the In Vitro Discovery of (2,4-Dimethoxy-benzyl)-pyridin-3-ylmethyl-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides a comprehensive overview of a hypothetical in vitro discovery cascade for the novel small molecule, (2,4-Dimethoxy-benzyl)-pyridin-3-ylmethyl-amine. While public domain data on this specific molecule is limited, this document constructs a scientifically rigorous and plausible discovery narrative, grounded in established pharmacological principles and state-of-the-art assay methodologies. We will postulate a G-protein coupled receptor (GPCR) as the molecular target, a common focus for therapeutic intervention. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental choices, data interpretation, and logical progression of an in vitro drug discovery campaign.

Introduction: The Rationale for a Novel GPCR Modulator

G-protein coupled receptors (GPCRs) represent the largest family of cell surface receptors and are the targets for a significant portion of currently marketed drugs. Their involvement in a vast array of physiological processes makes them prime targets for therapeutic intervention in numerous disease areas, including neurological, cardiovascular, and metabolic disorders. The identification of novel, selective, and potent GPCR modulators remains a cornerstone of modern drug discovery.

The compound this compound (henceforth referred to as Compound X) possesses structural motifs—a substituted benzyl ring and a pyridine moiety—that are frequently found in biologically active molecules. This guide will outline a hypothetical in vitro discovery pathway for Compound X as a modulator of a hypothetical Gs-coupled GPCR, designated as "Target G."

The In Vitro Discovery Cascade: A Strategic Overview

The discovery of a novel GPCR modulator follows a logical and iterative process designed to identify, characterize, and optimize a lead compound. The workflow is structured to move from high-throughput screening of a large compound library to more detailed pharmacological characterization of a select few "hits."

G cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit-to-Lead Characterization cluster_2 Phase 3: Lead Optimization Support Primary Screen Primary Screen Hit Confirmation Hit Confirmation Primary Screen->Hit Confirmation Identifies initial hits Dose-Response Analysis Dose-Response Analysis Hit Confirmation->Dose-Response Analysis Confirms activity Orthogonal Functional Assay Orthogonal Functional Assay Dose-Response Analysis->Orthogonal Functional Assay Determines potency (EC50) Radioligand Binding Assay Radioligand Binding Assay Orthogonal Functional Assay->Radioligand Binding Assay Confirms mechanism Selectivity Profiling Selectivity Profiling Radioligand Binding Assay->Selectivity Profiling Determines affinity (Ki) Structure-Activity Relationship (SAR) Structure-Activity Relationship (SAR) Selectivity Profiling->Structure-Activity Relationship (SAR) Assesses off-target effects In Vitro ADME In Vitro ADME Structure-Activity Relationship (SAR)->In Vitro ADME Guides chemical optimization

Caption: A typical in vitro discovery workflow for a GPCR modulator.

Phase 1: Hit Identification

The initial phase aims to identify compounds from a large library that exhibit the desired biological activity at the target receptor.

Primary High-Throughput Screen (HTS): FLIPR Calcium Assay

For a Gs-coupled receptor, a common downstream signaling event is the increase in intracellular cyclic AMP (cAMP). However, for high-throughput screening, assays measuring changes in intracellular calcium are often employed due to their robust nature and high signal-to-noise ratio. This is achieved by co-expressing the Gs-coupled receptor with a promiscuous G-protein like Gα16 or a chimeric G-protein that couples to the phospholipase C (PLC) pathway, leading to calcium mobilization upon receptor activation.[1][2] The Fluorometric Imaging Plate Reader (FLIPR) is a widely used platform for this purpose.[1][3]

Experimental Protocol: FLIPR Calcium Assay

  • Cell Culture: HEK293 cells stably co-expressing "Target G" and Gα16 are cultured to 80-90% confluency in T-175 flasks.

  • Cell Plating: Cells are harvested and seeded into 384-well black-walled, clear-bottom plates at a density of 20,000 cells per well and incubated for 24 hours.

  • Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive dye (e.g., Fluo-8 AM) in assay buffer for 60 minutes at 37°C.[4]

  • Compound Addition: The assay plate is placed in the FLIPR instrument. A compound plate containing Compound X and other library compounds (at a final concentration of 10 µM) is added to the cell plate.

  • Data Acquisition: Fluorescence is measured kinetically, typically for 180 seconds, to detect changes in intracellular calcium upon compound addition.

  • Data Analysis: The increase in fluorescence over baseline is calculated. A compound is considered a "hit" if it elicits a response greater than three standard deviations above the mean of the negative controls.

Hit Confirmation and Dose-Response Analysis

"Hits" from the primary screen are re-tested to confirm their activity and to rule out false positives. Active compounds are then tested over a range of concentrations to determine their potency (EC50).

Hypothetical Results for Compound X

AssayParameterValue
Primary Screen% Activation at 10 µM85%
Dose-ResponseEC50150 nM

Phase 2: Hit-to-Lead Characterization

Once a hit like Compound X is confirmed and its initial potency determined, a more in-depth characterization is necessary to understand its mechanism of action and selectivity.

Orthogonal Functional Assay: cAMP Assay

To confirm that Compound X acts through the canonical Gs signaling pathway, a direct measurement of cAMP production is essential. This serves as an "orthogonal" assay, confirming the biological effect through a different, more direct signaling readout.

G Compound_X Compound_X Target_G Target G (GPCR) Compound_X->Target_G Agonist Binding Gs_Protein Gs Protein Target_G->Gs_Protein Activation Adenylyl_Cyclase Adenylyl Cyclase Gs_Protein->Adenylyl_Cyclase Stimulation cAMP cAMP Adenylyl_Cyclase->cAMP Conversion ATP ATP ATP->Adenylyl_Cyclase PKA PKA cAMP->PKA Activation Cellular_Response Cellular_Response PKA->Cellular_Response Phosphorylation Cascade

Caption: Postulated Gs signaling pathway for Compound X at Target G.

Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay

  • Cell Culture and Plating: HEK293 cells expressing "Target G" are plated in 384-well plates as described previously.

  • Compound Incubation: Cells are treated with various concentrations of Compound X for 30 minutes at 37°C in the presence of a phosphodiesterase inhibitor to prevent cAMP degradation.

  • Cell Lysis and Reagent Addition: A lysis buffer containing the HTRF assay reagents (a cAMP-specific antibody labeled with a donor fluorophore and a cAMP analog labeled with an acceptor fluorophore) is added to each well.

  • Incubation: The plate is incubated for 60 minutes at room temperature to allow for the competitive binding of native cAMP and the labeled cAMP analog to the antibody.

  • Data Acquisition: The HTRF signal is read on a plate reader. A high HTRF signal indicates low cAMP production, and a low signal indicates high cAMP production.

  • Data Analysis: The data are used to generate a dose-response curve and calculate the EC50 for cAMP production.

Radioligand Binding Assay: Determining Affinity

To confirm that Compound X interacts directly with "Target G" and to determine its binding affinity (Ki), a competitive radioligand binding assay is performed.[5][6] This assay measures the ability of Compound X to displace a known radiolabeled ligand that binds to the target receptor.[6]

Experimental Protocol: Radioligand Binding Assay

  • Membrane Preparation: Membranes from cells overexpressing "Target G" are prepared by homogenization and centrifugation.[7] The protein concentration is determined using a BCA assay.

  • Assay Setup: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [3H]-agonist) and increasing concentrations of unlabeled Compound X.[7]

  • Incubation: The plate is incubated for 60-120 minutes at room temperature to reach binding equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through a glass fiber filter plate, separating the membrane-bound radioligand from the unbound radioligand.[6][7]

  • Scintillation Counting: After washing, the filters are dried, and a scintillation cocktail is added. The radioactivity trapped on the filters is counted using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of Compound X. The IC50 (the concentration of Compound X that displaces 50% of the radioligand) is determined, and the Ki is calculated using the Cheng-Prusoff equation.

Hypothetical Characterization Data for Compound X

AssayParameterValue
HTRF cAMP AssayEC50180 nM
Radioligand BindingKi95 nM

The close correlation between the functional potency (EC50) and the binding affinity (Ki) provides strong evidence that Compound X elicits its biological effect through direct interaction with "Target G."

Phase 3: Lead Optimization Support

With a well-characterized hit-to-lead compound like Compound X, the focus shifts to optimizing its properties through medicinal chemistry. In vitro pharmacology plays a crucial role in guiding this process.

Structure-Activity Relationship (SAR)

SAR studies involve synthesizing and testing analogs of Compound X to understand how chemical modifications affect its potency, selectivity, and other properties. For example, modifications to the 2,4-dimethoxybenzyl or the pyridin-3-ylmethyl moieties would be systematically explored. The in vitro assays described above are used to profile these new analogs, providing rapid feedback to the medicinal chemists.

In Vitro ADME Profiling

Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical for its potential as a drug candidate. Key in vitro ADME assays include:

  • Metabolic Stability: Incubating the compound with liver microsomes to assess its susceptibility to metabolic enzymes.

  • CYP450 Inhibition: Evaluating the potential for drug-drug interactions by measuring the inhibition of major cytochrome P450 enzymes.

  • Plasma Protein Binding: Determining the extent to which the compound binds to plasma proteins, which can affect its free concentration and efficacy.

  • Permeability: Using cell-based assays (e.g., Caco-2) to predict intestinal absorption.

Conclusion and Future Directions

This guide has outlined a plausible and scientifically rigorous in vitro discovery pathway for the hypothetical novel molecule, this compound (Compound X), as a modulator of a Gs-coupled GPCR. Through a logical sequence of high-throughput screening, hit confirmation, and detailed pharmacological characterization, we have established a strong rationale for its mechanism of action. The data generated from these in vitro studies would provide a solid foundation for advancing Compound X into further preclinical development, including in vivo efficacy and safety studies.[8]

References

  • Grivsky, E. M., et al. (1980). Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine. Journal of Medicinal Chemistry, 23(3), 327-9. [Link]

  • Abdullaha, M., et al. (2021). Methoxy-naphthyl-Linked N-Benzyl Pyridinium Styryls as Dual Cholinesterase Inhibitors: Design, Synthesis, Biological Evaluation, and Structure–Activity Relationship. ACS Omega, 6(35), 22806–22823. [Link]

  • Kooistra, A. J., et al. (2016). Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor. Journal of Pharmacological and Toxicological Methods, 82, 117-126. [Link]

  • Molecular Devices. (n.d.). FLIPR Calcium Assay Kits. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. [Link]

  • Zhang, R., & Xie, X. (2012). FLIPR™ assays for GPCR and ion channel targets. Assay and Drug Development Technologies, 10(3), 244-253. [Link]

  • Hulme, E. C. (1992). Radioligand binding methods: practical guide and tips. Receptor Biochemistry and Methodology, 1, 1-34. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. [Link]

  • Wang, L., et al. (2022). Recent progress in assays for GPCR drug discovery. American Journal of Physiology-Cell Physiology, 323(2), C419-C430. [Link]

  • Kilpatrick, L. E., & Caron, M. G. (2012). A FLIPR assay for evaluating agonists and antagonists of GPCR heterodimers. Methods in Molecular Biology, 897, 143-154. [Link]

Sources

(2,4-Dimethoxy-benzyl)-pyridin-3-ylmethyl-amine molecular structure and weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (2,4-Dimethoxy-benzyl)-pyridin-3-ylmethyl-amine

Introduction

In the landscape of modern medicinal chemistry, the synthesis and characterization of novel small molecules with potential therapeutic applications are of paramount importance. Nitrogen-containing heterocyclic compounds, particularly those incorporating pyridine and substituted benzyl moieties, represent a privileged structural class. These motifs are frequently found in biologically active compounds due to their ability to engage in various intermolecular interactions, such as hydrogen bonding and π-stacking, with biological targets. This guide provides a comprehensive technical overview of a specific secondary amine, this compound, detailing its molecular structure, physicochemical properties, a proposed synthetic route, and its potential relevance in drug discovery and development. The methodologies described herein are grounded in established chemical principles, ensuring scientific integrity and reproducibility for researchers and drug development professionals.

Molecular Identity and Physicochemical Properties

This compound is a secondary amine featuring a pyridine ring linked via a methylene bridge to a nitrogen atom, which is also substituted with a 2,4-dimethoxybenzyl group. The presence of the electron-rich dimethoxybenzene ring and the basic pyridine moiety imparts specific chemical characteristics to the molecule.

Key Identifiers and Properties

The fundamental properties of the molecule are summarized below. These values are critical for experimental design, including reaction stoichiometry, purification, and analytical characterization.

PropertyValueSource
IUPAC Name N-[(2,4-dimethoxyphenyl)methyl]-1-(pyridin-3-yl)methanamineN/A (Standard Nomenclature)
CAS Number 418777-28-3[1]
Molecular Formula C₁₅H₁₈N₂O₂[1]
Molecular Weight 258.32 g/mol [1]
Exact Mass 258.13683 DaCalculated
Appearance Predicted: Liquid or Low-Melting SolidInferred from related compounds

Molecular Structure and Visualization

The spatial arrangement and connectivity of atoms define the molecule's reactivity and its potential to interact with biological macromolecules. The structure consists of a flexible secondary amine linker connecting the rigid aromatic systems of pyridine and 2,4-dimethoxybenzene.

workflow cluster_reactants Starting Materials cluster_synthesis One-Pot Reaction cluster_workup Work-up cluster_purification Purification & Analysis A Pyridine-3-carboxaldehyde C Mix in Solvent (DCM) Add NaBH(OAc)₃ A->C B 2,4-Dimethoxybenzylamine B->C D Quench with NaHCO₃(aq) C->D E Extract with DCM D->E F Dry & Concentrate E->F G Silica Gel Chromatography F->G H Characterize (NMR, MS) G->H

Caption: Workflow diagram for the synthesis of the target compound via reductive amination.

Step-by-Step Methodology

Materials:

  • Pyridine-3-carboxaldehyde

  • 2,4-Dimethoxybenzylamine [2][3]* Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Appropriate solvent system for chromatography (e.g., Hexane/Ethyl Acetate with 1% Triethylamine)

Protocol:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,4-dimethoxybenzylamine (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.1 M concentration).

  • Aldehyde Addition: Add pyridine-3-carboxaldehyde (1.05 eq) to the solution. Stir the mixture at room temperature for 20-30 minutes to allow for initial imine formation.

  • Reduction: In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. Causality Note: The slight excess of the aldehyde and the significant excess of the reducing agent ensure the complete consumption of the starting amine, which can be difficult to separate from the product.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is fully consumed (typically 2-12 hours). Self-Validation: This step is crucial to confirm the reaction's endpoint and prevent unnecessary degradation or side-product formation.

  • Work-up (Quenching): Once the reaction is complete, carefully quench it by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases. Purpose: This step neutralizes the acidic byproducts and destroys any remaining reducing agent.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the aqueous layer twice more with DCM. Combine all organic layers.

  • Drying and Concentration: Wash the combined organic layer with brine, then dry it over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. The use of a solvent system containing a small amount of triethylamine is recommended to prevent the amine product from streaking on the acidic silica gel.

  • Final Product: Collect the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield this compound as a pure compound.

Structural Validation

To ensure the trustworthiness of the synthesis, the final product must be rigorously characterized to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the molecular structure. Expected ¹H NMR signals would include distinct aromatic protons for both the pyridine and dimethoxybenzene rings, singlets for the two methoxy groups, and characteristic signals for the two methylene (CH₂) groups and the single amine (NH) proton.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition. The observed molecular ion peak should correspond to the calculated exact mass of the protonated molecule [M+H]⁺.

Research Context and Potential Applications

The structural motif of a substituted benzylamine linked to a heterocyclic core is of significant interest in drug discovery. The pyridine ring can act as a hydrogen bond acceptor and improve aqueous solubility, while the dimethoxybenzyl group can engage in hydrophobic or π-stacking interactions within a protein's binding pocket.

Compounds with similar structural elements have been investigated for various therapeutic targets. For instance, N-benzyl pyridinium derivatives have been designed as dual cholinesterase inhibitors for potential use in treating Alzheimer's disease. [4][5]The 2,4-dimethoxybenzyl group is also a common protecting group for amines in organic synthesis, highlighting the chemical utility of this fragment. [6]Therefore, this compound serves as both a valuable synthetic intermediate and a potential scaffold for the development of novel bioactive agents.

References

  • PubChem. 2,4-Dimethoxybenzylamine. National Center for Biotechnology Information. [Link]

  • PubChem. N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide. National Center for Biotechnology Information. [Link]

  • Google Patents. CN102311351B - A kind of synthetic method of 2,4-dimethoxybenzylamine.
  • Google Patents. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
  • Beilstein Journals. Supporting Information for Synthesis of 3-aminocoumarin-N-benzylpyridinium conjugates with nanomolar inhibitory activity. [Link]

  • ACS Omega. Methoxy-naphthyl-Linked N-Benzyl Pyridinium Styryls as Dual Cholinesterase Inhibitors: Design, Synthesis, Biological Evaluation, and Structure–Activity Relationship. [Link]

  • PubMed Central. Methoxy-naphthyl-Linked N-Benzyl Pyridinium Styryls as Dual Cholinesterase Inhibitors: Design, Synthesis, Biological Evaluation, and Structure–Activity Relationship. [Link]

Sources

Spectroscopic Elucidation of (2,4-Dimethoxy-benzyl)-pyridin-3-ylmethyl-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of the novel secondary amine, (2,4-Dimethoxy-benzyl)-pyridin-3-ylmethyl-amine. As this compound is not extensively documented in publicly available spectral databases, this document serves as an expert-guided projection of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. The predicted data is grounded in the fundamental principles of spectroscopy and supported by empirical data from structurally analogous compounds. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, in-depth data interpretation, and the scientific rationale behind the analytical approach.

Introduction: The Structural Rationale for Spectroscopic Analysis

This compound (Molecular Formula: C₁₅H₁₈N₂O₂, Molecular Weight: 258.32 g/mol ) is a molecule of interest due to its hybrid structure, combining a substituted benzylamine moiety with a pyridinylmethylamine core. Such structures are prevalent in medicinal chemistry, often exhibiting a range of biological activities. The 2,4-dimethoxy substitution on the benzyl ring significantly influences the electron density of the aromatic system, which in turn affects the chemical environment of nearby protons and carbons. The pyridine ring, a common pharmacophore, introduces a basic nitrogen and a distinct aromatic system.

Accurate structural confirmation and purity assessment are paramount in the development of any new chemical entity. Spectroscopic techniques provide a non-destructive and highly informative means to achieve this. This guide will detail the predicted spectroscopic signature of the title compound, providing a foundational dataset for its synthesis and future research applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For this compound, both ¹H and ¹³C NMR are indispensable for confirming the connectivity of the carbon-hydrogen framework.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum is expected to be complex, with distinct signals for the protons on the 2,4-dimethoxybenzyl and pyridin-3-ylmethyl moieties. The chemical shifts are influenced by the electron-donating methoxy groups and the electron-withdrawing pyridine nitrogen.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.55s1HH-2 (Py)Adjacent to the pyridine nitrogen, highly deshielded.
~8.50d1HH-6 (Py)Ortho to the pyridine nitrogen.
~7.65d1HH-4 (Py)Meta to the pyridine nitrogen, deshielded.
~7.25dd1HH-5 (Py)Coupled to both H-4 and H-6.
~7.15d1HH-6' (Ar)Ortho to the benzyl group.
~6.45d1HH-5' (Ar)Ortho to one methoxy group and meta to the other.
~6.40s1HH-3' (Ar)Shielded by two ortho/para methoxy groups.
~3.85s2HAr-CH₂-NMethylene protons of the benzyl group.
~3.80s3HOCH₃Methoxy group protons.
~3.78s3HOCH₃Methoxy group protons.
~3.75s2HPy-CH₂-NMethylene protons of the pyridinylmethyl group.
~2.10br s1HN-HBroad singlet due to quadrupole broadening and potential exchange.
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide a count of the unique carbon atoms and information about their chemical environment.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale
~160.5C-2' (Ar)Aromatic carbon attached to a methoxy group.
~158.0C-4' (Ar)Aromatic carbon attached to a methoxy group.
~149.0C-2 (Py)Carbon adjacent to the pyridine nitrogen.
~148.5C-6 (Py)Carbon adjacent to the pyridine nitrogen.
~135.5C-4 (Py)Pyridine ring carbon.
~134.0C-3 (Py)Pyridine ring carbon bearing the methylene group.
~130.0C-6' (Ar)Aromatic carbon.
~123.5C-5 (Py)Pyridine ring carbon.
~120.0C-1' (Ar)Quaternary aromatic carbon.
~104.0C-5' (Ar)Aromatic carbon shielded by methoxy groups.
~98.5C-3' (Ar)Aromatic carbon heavily shielded by two methoxy groups.
~55.5OCH₃Methoxy group carbons.
~55.3OCH₃Methoxy group carbons.
~53.0Ar-CH₂-NBenzylic methylene carbon.
~51.0Py-CH₂-NPyridinyl methylene carbon.
Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 10-15 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at 298 K.

    • Use a standard single-pulse experiment with a 30° pulse angle.

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Employ a relaxation delay of 2 seconds.

    • Accumulate at least 16 scans to ensure a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • Use a relaxation delay of 2 seconds.

    • Accumulate a sufficient number of scans (typically >1024) for adequate signal intensity.

  • Data Processing: Process the acquired free induction decays (FIDs) with an exponential multiplication (line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C) and Fourier transformation. Phase and baseline correct the spectra. Reference the spectra to the TMS signal at 0.00 ppm.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz) cluster_proc Data Processing cluster_analysis Spectral Analysis dissolve Dissolve 10-15 mg in CDCl3 with TMS h1_nmr ¹H NMR (16 scans) dissolve->h1_nmr c13_nmr ¹³C NMR (>1024 scans) dissolve->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phase Phasing & Baseline Correction ft->phase reference Referencing to TMS phase->reference interpret Structure Elucidation reference->interpret

Caption: Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The spectrum of this compound will be characterized by absorptions corresponding to N-H, C-H, C=N, C=C, and C-O bonds.

Predicted IR Absorption Bands

Table 3: Predicted FT-IR Data (Neat, ATR)

Wavenumber (cm⁻¹)IntensityAssignmentRationale
~3350-3310Weak-MediumN-H stretchCharacteristic of secondary amines.[1]
~3100-3000MediumAromatic C-H stretchC-H bonds on the pyridine and benzene rings.
~2950-2850MediumAliphatic C-H stretchC-H bonds of the methylene and methoxy groups.
~1600, ~1580, ~1470Medium-StrongC=C and C=N ring stretchingAromatic and heteroaromatic ring vibrations.
~1250-1200StrongAsymmetric C-O-C stretchAryl-alkyl ether stretching.
~1150-1020StrongSymmetric C-O-C stretchAryl-alkyl ether stretching.
~830StrongC-H out-of-plane bendCharacteristic of 1,2,4-trisubstituted benzene rings.
Experimental Protocol for FT-IR Data Acquisition
  • Instrumentation: Utilize a Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Application: Place a small drop of the neat liquid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum over a range of 4000 to 600 cm⁻¹.

    • Co-add at least 32 scans to improve the signal-to-noise ratio.

    • The resolution should be set to 4 cm⁻¹.

  • Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

IR_Workflow cluster_setup Instrument Setup cluster_sample Sample Analysis cluster_output Data Output background Collect Background Spectrum (Clean ATR) apply_sample Apply Neat Sample to ATR Crystal background->apply_sample acquire_spec Acquire Spectrum (32 scans, 4 cm⁻¹ res.) apply_sample->acquire_spec final_spectrum Generate Final IR Spectrum acquire_spec->final_spectrum

Caption: Workflow for FT-IR data acquisition using an ATR accessory.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Predicted Mass Spectrum Fragmentation

Electron Ionization (EI) mass spectrometry is expected to produce a series of characteristic fragments. The fragmentation of amines is typically directed by the nitrogen atom through alpha-cleavage.

Table 4: Predicted Key Fragments in the EI Mass Spectrum

m/zProposed FragmentRationale
258[C₁₅H₁₈N₂O₂]⁺Molecular ion (M⁺).
151[C₉H₁₁O₂]⁺Tropylium ion derived from the 2,4-dimethoxybenzyl moiety.
150[C₉H₁₀O₂]⁺Fragment from alpha-cleavage, loss of the pyridinylmethyl radical.
107[C₆H₇N]⁺Fragment from the loss of the 2,4-dimethoxybenzyl radical.
92[C₆H₆N]⁺Pyridinylmethyl cation from cleavage of the C-N bond.

The fragmentation is anticipated to be dominated by the cleavage of the benzylic C-N bond and the pyridinylmethyl C-N bond, due to the stability of the resulting carbocations. The formation of a tropylium ion from the benzyl fragment is a common and stabilizing rearrangement.

Experimental Protocol for MS Data Acquisition
  • Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

  • Sample Introduction:

    • Dissolve the sample in a volatile solvent such as dichloromethane or methanol to a concentration of approximately 1 mg/mL.

    • Inject 1 µL of the solution into the GC.

    • Use a suitable GC column (e.g., a 30m, 0.25mm ID, 0.25µm film thickness DB-5ms) and a temperature program that allows for the elution of the compound.

  • MS Acquisition:

    • Set the EI source energy to 70 eV.

    • Scan a mass range from m/z 40 to 500.

    • The ion source temperature should be maintained at ~230 °C.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to correlate with the proposed structure.

MS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_analysis Data Analysis dissolve Dissolve Sample in Volatile Solvent inject Inject into GC dissolve->inject separate Chromatographic Separation inject->separate ionize EI Ionization (70 eV) separate->ionize detect Mass Detection ionize->detect analyze Analyze Mass Spectrum (M⁺ and Fragments) detect->analyze

Caption: Workflow for GC-MS data acquisition and analysis.

Conclusion

This technical guide presents a detailed, albeit predictive, spectroscopic analysis of this compound. The provided NMR, IR, and MS data are based on established principles and data from analogous structures, offering a robust framework for the characterization of this compound. The experimental protocols are outlined to ensure reproducible and high-quality data acquisition. This document should serve as a valuable resource for researchers working on the synthesis and application of this and structurally related molecules, underscoring the power of a multi-technique spectroscopic approach in modern chemical research.

References

  • PubChem. 2,4-Dimethoxybenzylamine. [Link]

  • University of California, Davis. Infrared Spectroscopy of Amines. [Link]

  • PubChem. Benzyl(pyridin-3-ylmethyl)amine. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

Sources

A Technical Guide to Target Deconvolution for (2,4-Dimethoxy-benzyl)-pyridin-3-ylmethyl-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The identification of molecular targets is a critical step in the development of novel therapeutics, bridging the gap between a compound's chemical structure and its physiological effect. This guide presents a comprehensive, multi-pronged strategy for elucidating the predicted biological targets of the novel small molecule, (2,4-Dimethoxy-benzyl)-pyridin-3-ylmethyl-amine (Molecular Formula: C₁₅H₁₈N₂O₂, Molecular Weight: 258.32 g/mol )[1]. We outline an integrated workflow that begins with robust computational prediction to generate hypotheses, followed by rigorous biophysical and cellular validation assays. This document provides researchers, scientists, and drug development professionals with the scientific rationale and detailed protocols necessary for effective target deconvolution, using this specific molecule as a case study.

Introduction: The Target Identification Imperative

This compound is a distinct chemical entity whose biological activity profile is not yet characterized in public literature. Its structure, featuring a pyridinylmethylamine core linked to a dimethoxybenzyl group, suggests potential interactions with a range of biological macromolecules. While related structures containing benzylpyridinium moieties have been explored for activities such as cholinesterase inhibition[2][3], the specific targets of this compound remain unknown.

The process of identifying these targets, known as target deconvolution or target fishing, is fundamental to understanding a compound's mechanism of action (MoA), predicting potential therapeutic applications, and identifying off-target effects that could lead to toxicity[4][5]. This guide details a logical, field-proven workflow to move from an uncharacterized molecule to a set of validated biological targets.

Part 1: In Silico Target Prediction: A Hypothesis Generation Engine

Expertise & Rationale: Before committing to resource-intensive wet-lab experiments, in silico methodologies provide a cost-effective and rapid means of generating high-probability hypotheses[6][7]. These computational approaches leverage vast databases of known ligand-target interactions to predict targets for a novel query molecule[8]. The foundational concept is the "similarity principle": molecules with similar chemical structures are likely to interact with similar protein targets[9]. We will utilize a reverse-screening approach, where the query molecule is screened against a library of known active compounds to infer its targets.

For this workflow, we select SwissTargetPrediction, a leading web-based tool that combines both 2D (chemical fingerprint) and 3D (shape) similarity measures to enhance prediction accuracy[10][11]. This dual approach is particularly powerful for novel chemotypes that may not have close structural analogs in existing libraries[9].

Workflow for In Silico Prediction

The computational workflow is designed to translate the 2D structure of our molecule of interest into a ranked list of probable protein targets.

G cluster_input Input Stage cluster_prediction Prediction Engine cluster_output Output & Analysis mol Molecule of Interest (2,4-Dimethoxy-benzyl)- pyridin-3-ylmethyl-amine smiles Convert to SMILES COc1cc(OC)ccc1CNc2cccnc2 mol->smiles server Submit to Prediction Server (e.g., SwissTargetPrediction) smiles->server db Screen Against Database (>370,000 actives, >3000 targets) server->db Similarity Search (2D & 3D) results Generate Ranked Target List (Based on Probability Score) db->results analysis Analyze & Prioritize Targets (Group by class, assess novelty) results->analysis

Figure 1: In Silico Target Prediction Workflow.
Step-by-Step Protocol: SwissTargetPrediction
  • Molecule Input: Navigate to the SwissTargetPrediction web server[12].

  • Structure Submission: Input the structure of this compound. The most direct method is to paste its SMILES string: COc1cc(OC)ccc1CNc2cccnc2.

  • Species Selection: Select "Homo sapiens" to focus the prediction on human protein targets relevant for drug development.

  • Execution: Submit the query for prediction. The server compares the input molecule to its internal database of active ligands[13].

  • Results Interpretation: The output is a list of predicted targets, ranked by a probability score. This score reflects the confidence of the prediction based on the combined 2D and 3D similarity to known ligands for each target[10].

Data Presentation: Hypothetical Prediction Results

Based on the prevalence of the benzyl-pyridine scaffold in neurological and enzymatic targets[2][14], a hypothetical, prioritized output from SwissTargetPrediction is summarized below.

RankPredicted TargetUniprot IDTarget ClassProbabilityRationale for Prioritization
1Acetylcholinesterase (AChE)P22303Enzyme (Hydrolase)0.65High. Benzylpyridinium is a known ChE inhibitor scaffold[2][3].
2Butyrylcholinesterase (BChE)P06276Enzyme (Hydrolase)0.58High. Often co-targeted with AChE.
3Dopamine receptor D2P14416GPCR (Family A)0.41Medium. Pyridine core is present in some CNS receptor ligands.
4Monoamine oxidase A (MAO-A)P21397Enzyme (Oxidoreductase)0.35Medium. Amine structure could interact with monoamine oxidases.
5Carbonic Anhydrase IIP00918Enzyme (Lyase)0.22Low. Less common for this scaffold, but worth noting.

Part 2: In Vitro Validation: Confirming Direct Target Binding

Expertise & Rationale: A computational prediction is merely a hypothesis. The next critical step is to experimentally validate the predicted interaction using a purified protein and the compound. Surface Plasmon Resonance (SPR) is a gold-standard biophysical technique for this purpose[15][16]. It provides label-free, real-time measurement of binding kinetics (association and dissociation rates) and affinity (K D), offering definitive proof of a direct interaction[17].

We will describe a protocol to validate the binding of our compound to the top-ranked predicted target, Acetylcholinesterase (AChE).

Workflow for SPR Validation

This workflow details the process of immobilizing the target protein and measuring the binding events of the small molecule as it flows over the surface.

G cluster_prep Preparation cluster_binding Binding Assay cluster_analysis Data Analysis chip Prepare Sensor Chip (e.g., CM5 Chip) protein Immobilize Target Protein (Recombinant Human AChE) chip->protein Amine Coupling flow Inject Analyte Over Chip protein->flow compound Prepare Analyte (Compound dilutions) compound->flow detect Detect Refractive Index Change (Real-time Sensorgram) flow->detect kinetics Fit Sensorgram Data (e.g., 1:1 Langmuir model) detect->kinetics kd Determine Kinetic Constants (ka, kd, KD) kinetics->kd

Figure 2: Surface Plasmon Resonance (SPR) Validation Workflow.
Step-by-Step Protocol: SPR Binding Assay

This protocol is adapted for a standard Biacore™ system but the principles are broadly applicable[16].

  • Chip Preparation & Immobilization:

    • Causality: A carboxymethylated dextran (CM5) sensor chip is used for its low non-specific binding and suitability for amine coupling chemistry.

    • Activate the surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) for 7 minutes.

    • Inject recombinant human AChE (e.g., 50 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface until the desired immobilization level (e.g., ~8000 Response Units) is reached.

    • Deactivate remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5, for 7 minutes. A reference flow cell is prepared similarly but without protein immobilization to subtract bulk refractive index changes.

  • Binding Analysis:

    • Causality: Running buffer (e.g., HBS-EP+, pH 7.4, with 1% DMSO) is used to maintain protein stability and match the compound's solvent.

    • Prepare a serial dilution of this compound in running buffer (e.g., from 100 µM down to 0.1 µM).

    • Perform binding cycles: Inject each compound concentration over the reference and active flow cells for a set association time (e.g., 120 seconds), followed by a dissociation phase with running buffer (e.g., 300 seconds).

    • After each cycle, regenerate the surface with a mild buffer (e.g., a short pulse of 10 mM glycine-HCl, pH 2.5) if necessary to remove all bound analyte.

  • Data Processing & Interpretation:

    • Subtract the reference channel signal from the active channel signal to get the specific binding sensorgram.

    • Fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software.

    • A successful validation is confirmed by a dose-dependent binding response and a good fit to the model, yielding a specific equilibrium dissociation constant (K D).

Part 3: In Cellulo Validation: Confirming Target Engagement in a Biological System

Expertise & Rationale: Confirming that a compound binds a purified protein is essential, but it does not prove that this interaction occurs within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique that directly measures a compound's engagement with its target in intact cells or cell lysates[18][19]. The principle is based on ligand-induced thermal stabilization: when a compound binds to its target protein, the resulting complex is more resistant to thermal denaturation[20][21].

We will use CETSA to confirm that our compound engages AChE in a relevant human cell line (e.g., SH-SY5Y neuroblastoma cells, which endogenously express AChE).

Workflow for CETSA Validation

This workflow outlines the process of treating cells, applying a thermal challenge, and quantifying the amount of soluble (non-denatured) target protein.

G cluster_cell Cellular Treatment cluster_heat Thermal Challenge cluster_analysis Analysis cells Culture Cells (e.g., SH-SY5Y) treat Treat with Compound (or Vehicle Control) cells->treat aliquot Aliquot Cells treat->aliquot heat Heat Aliquots to Different Temperatures aliquot->heat lyse Lyse Cells & Separate Fractions heat->lyse quantify Quantify Soluble Target (e.g., Western Blot for AChE) lyse->quantify plot Plot Melt Curve (% Soluble vs. Temp) quantify->plot

Sources

Methodological & Application

Application Notes & Protocols for the Quantification of (2,4-Dimethoxy-benzyl)-pyridin-3-ylmethyl-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the analytical quantification of (2,4-Dimethoxy-benzyl)-pyridin-3-ylmethyl-amine, a compound of interest in pharmaceutical research and development. Two primary analytical methodologies are presented: a highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method suitable for complex biological matrices, and a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection for routine analysis and purity assessment. Additionally, a Gas Chromatography-Mass Spectrometry (GC-MS) method is outlined for alternative applications. Each protocol is detailed with step-by-step instructions, from sample preparation to data analysis, and is grounded in established scientific principles and regulatory guidelines to ensure data integrity and reliability.

Introduction

This compound is a substituted benzylamine derivative with potential applications in drug discovery. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, formulation development, quality control, and metabolic profiling. The molecular structure, featuring a pyridine ring and a dimethoxybenzyl group, imparts specific physicochemical properties that must be considered when developing analytical methods. This guide is intended for researchers, scientists, and drug development professionals, providing them with the necessary tools to implement reliable quantitative assays for this analyte.

The methodologies detailed herein are designed to be robust and have been developed in accordance with the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures.[1][2][3][4]

Physicochemical Properties of the Analyte

  • Chemical Name: this compound

  • CAS Number: 418777-28-3[5]

  • Molecular Formula: C₁₅H₁₈N₂O₂

  • Molecular Weight: 258.32 g/mol

  • Structure:

    
    (Self-generated image, as no direct image was available in search results)
    

The presence of the basic pyridine nitrogen and the secondary amine makes the molecule amenable to positive ion electrospray ionization in LC-MS/MS. The aromatic rings provide chromophores for UV detection in HPLC.

Primary Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers the highest sensitivity and selectivity, making it ideal for quantifying low concentrations of the analyte in complex matrices such as plasma or tissue homogenates.

Rationale for Method Selection

LC-MS/MS is the gold standard for bioanalytical quantification due to its ability to distinguish the analyte from endogenous matrix components and metabolites, thereby minimizing interferences. The use of Multiple Reaction Monitoring (MRM) ensures high specificity and sensitivity. A similar approach has been successfully validated for related dimethoxy-pyridine compounds.[6]

Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s_prep Plasma Sample + Internal Standard lle Liquid-Liquid Extraction (e.g., MTBE) s_prep->lle evap Evaporation to Dryness lle->evap recon Reconstitution in Mobile Phase evap->recon lc RP-HPLC Separation (C18 Column) recon->lc ms Tandem Mass Spectrometry (ESI+, MRM) lc->ms integ Peak Integration ms->integ calib Calibration Curve (Linear Regression) integ->calib quant Quantification calib->quant

Caption: Workflow for LC-MS/MS quantification.

Detailed Protocol

3.3.1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • To 100 µL of plasma sample, add 25 µL of internal standard (IS) working solution (e.g., a stable isotope-labeled version of the analyte or a close structural analog).

  • Add 50 µL of 0.1 M NaOH to basify the sample.

  • Add 600 µL of methyl tert-butyl ether (MTBE), cap, and vortex for 5 minutes.

  • Centrifuge at 4000 x g for 10 minutes at 4°C.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase A/B (50:50 v/v) and vortex.

  • Transfer to an autosampler vial for analysis.

3.3.2. LC-MS/MS Conditions

ParameterCondition
LC System Agilent 1290 Infinity II or equivalent
Column Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 3 min, hold at 95% B for 1 min, return to 5% B and re-equilibrate for 1 min
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Agilent 6470A Triple Quadrupole or equivalent
Ion Source Electrospray Ionization (ESI), Positive Mode
MRM Transitions Analyte: m/z 259.1 → 135.1 (Quantifier), 259.1 → 121.1 (Qualifier) IS: To be determined based on selection
Gas Temperature 300°C
Gas Flow 5 L/min
Nebulizer 45 psi
Method Validation Summary (Illustrative Data)

The method should be validated according to ICH Q2(R1) guidelines.[1][2][3]

ParameterResult
Linearity Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.995
Accuracy (% Bias) Within ±15% (±20% at LLOQ)
Precision (% RSD) < 15% (< 20% at LLOQ)
Lower Limit of Quantification (LLOQ) 0.1 ng/mL
Matrix Effect Investigated and compensated for with a suitable internal standard.
Recovery Consistent and reproducible across the concentration range.

Secondary Analytical Method: Reversed-Phase HPLC with UV Detection

This method is suitable for the analysis of bulk drug substance, formulation assays, and purity determinations where high analyte concentrations are expected and the sample matrix is less complex.

Rationale for Method Selection

RP-HPLC with UV detection is a widely accessible, robust, and cost-effective technique. The aromatic nature of this compound allows for strong UV absorbance, enabling reliable quantification. This approach is a good alternative to GC as it does not require a derivatization step.[7]

Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s_prep Weigh Sample dissolve Dissolve in Diluent (e.g., Acetonitrile/Water) s_prep->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter hplc Isocratic RP-HPLC (C18 Column) filter->hplc uv UV Detection (e.g., 275 nm) hplc->uv integ Peak Area Integration uv->integ calib External Standard Calibration integ->calib quant Concentration Calculation calib->quant

Caption: Workflow for RP-HPLC-UV quantification.

Detailed Protocol

4.3.1. Standard and Sample Preparation

  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of diluent (Acetonitrile:Water 50:50 v/v).

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1 - 100 µg/mL).

  • Sample Preparation: Accurately weigh the sample, dissolve in the diluent to achieve a theoretical concentration within the calibration range, and filter through a 0.45 µm syringe filter.

4.3.2. HPLC Conditions

ParameterCondition
HPLC System Waters Alliance e2695 or equivalent
Column Waters SunFire C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 6.5) (40:60 v/v)
Mode Isocratic
Flow Rate 1.0 mL/min[6]
Column Temperature 30°C
Injection Volume 10 µL
UV Detector Photodiode Array (PDA) or Variable Wavelength Detector (VWD)
Detection Wavelength 275 nm (based on UV absorbance maxima of dimethoxybenzyl and pyridine moieties)
Method Validation Summary (Illustrative Data)
ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) < 2.0%
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Specificity Demonstrated by peak purity analysis and separation from potential impurities.

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be employed for the analysis of the analyte, particularly for identifying volatile impurities. Due to the polarity of the secondary amine, derivatization is often recommended to improve peak shape and thermal stability.

Rationale and Derivatization

Direct analysis of amines by GC can lead to poor peak shape and column adsorption. Derivatization, such as silylation or acylation, can mitigate these issues.[8] Silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common approach for amines.

Protocol Outline
  • Derivatization: Evaporate the sample extract to dryness. Add 50 µL of BSTFA with 1% TMCS and 50 µL of pyridine. Cap tightly and heat at 70°C for 30 minutes.

  • GC-MS Analysis:

    • Column: HP-5MS or equivalent (e.g., 5%-phenyl-95%-dimethylpolysiloxane).[9]

    • Injection: Splitless mode.

    • Oven Program: Start at 100°C, ramp to 280°C.

    • MS Detection: Electron Ionization (EI) mode, scanning a mass range of m/z 50-500.

This method is primarily qualitative or semi-quantitative unless a suitable internal standard and rigorous calibration are performed.

Conclusion

This document provides detailed protocols for the quantification of this compound using LC-MS/MS and RP-HPLC-UV, along with an alternative GC-MS approach. The choice of method should be guided by the specific application, required sensitivity, and the nature of the sample matrix. For bioanalytical applications, the LC-MS/MS method is recommended, while the RP-HPLC method is well-suited for quality control and formulation analysis. All methods should be fully validated according to the principles of ICH Q2(R1) to ensure the generation of reliable and accurate data.[1][2][3][4]

References

  • Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. PubMed.
  • GC-MS Spectrum - Benzylamine GC-MS (2 TMS) (HMDB0033871).
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • Gas chromatography of amines as various derivatives.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA).
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S.
  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
  • Simultaneous Determination of Aromatic Amines and Pyridines in Soil. Thermo Fisher Scientific.
  • This compound | CAS 418777-28-3. Santa Cruz Biotechnology.

Sources

Application Notes and Protocols for In Vitro Cytotoxicity Assessment of (2,4-Dimethoxy-benzyl)-pyridin-3-ylmethyl-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Cellular Impact of Novel Chemical Entities

In the landscape of drug discovery and development, the initial characterization of a novel chemical entity's interaction with biological systems is of paramount importance.[1][2] (2,4-Dimethoxy-benzyl)-pyridin-3-ylmethyl-amine, a molecule with a unique structural motif, requires a thorough in vitro toxicological evaluation to ascertain its potential as a therapeutic agent or to identify any liabilities. This document provides a comprehensive, multi-faceted protocol for assessing the in vitro cytotoxicity of this compound, designed for researchers, scientists, and drug development professionals.

The proposed workflow is not a singular assay but a strategic combination of orthogonal methods to provide a holistic view of the compound's effects on cell health. We will explore three key pillars of cytotoxicity assessment: metabolic activity, membrane integrity, and the induction of apoptosis. This multi-parametric approach mitigates the risk of misleading results from single-endpoint assays and provides a more robust and reliable dataset for decision-making.[3]

Compound Profile: this compound

PropertyValueSource
CAS Number 418777-28-3[4]
Molecular Formula C₁₅H₁₈N₂O₂[4]
Molecular Weight 258.32 g/mol [4]
Chemical Structure (Image of the chemical structure would be placed here in a full document)-

While specific biological activity for this compound is not extensively documented in publicly available literature, related structures containing benzyl and pyridine moieties have demonstrated a range of biological effects, including potential anticancer properties.[5][6][7] Therefore, a rigorous evaluation of its cytotoxic potential is a critical first step.

Strategic Workflow for Cytotoxicity Profiling

Our experimental design is centered around a tiered approach, starting with a broad assessment of cell viability and progressively moving towards more mechanistic assays if significant cytotoxicity is observed.

Cytotoxicity_Workflow cluster_tier1 Tier 1: Primary Screening cluster_tier2 Tier 2: Confirmation & Mechanism cluster_tier3 Tier 3: Data Analysis MTT_Assay MTT Assay (Metabolic Activity) LDH_Assay LDH Assay (Membrane Integrity) MTT_Assay->LDH_Assay If cytotoxic Apoptosis_Assay Apoptosis Assay (Programmed Cell Death) MTT_Assay->Apoptosis_Assay If cytotoxic IC50 IC50 Determination LDH_Assay->IC50 Apoptosis_Assay->IC50 Mechanism Mechanism of Action Hypothesis IC50->Mechanism

Caption: Tiered approach for cytotoxicity assessment.

PART 1: Cell Line Selection and Culture

The choice of cell line is critical and should be guided by the therapeutic context of the research. For a general cytotoxicity screen, a panel of cell lines is recommended, including both cancerous and non-cancerous lines to assess for selective toxicity.

Recommended Cell Lines:

  • A549 (Human Lung Carcinoma): A commonly used cancer cell line for initial screening.[5]

  • MCF-7 (Human Breast Adenocarcinoma): Another standard cancer cell line.[1]

  • HEK293 (Human Embryonic Kidney): A non-cancerous cell line to assess general cytotoxicity.

Culture Conditions: All cell lines should be maintained in their respective recommended media, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO₂.

PART 2: Protocol for MTT Assay (Metabolic Viability)

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[8] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[9][10] These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[8][9]

Materials:
  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multi-channel pipette

  • Microplate reader

Step-by-Step Protocol:
  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.[11] Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to obtain the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.

  • Cell Treatment: Remove the old medium and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.[10]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[9][12]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well.[12] Mix thoroughly to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[13]

Data Analysis:

Calculate the percentage of cell viability using the following formula:

% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

Plot the cell viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

PART 3: Protocol for LDH Assay (Membrane Integrity)

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells.[14] LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage.[14]

Materials:
  • LDH cytotoxicity assay kit (commercially available)

  • 96-well plates with treated cells (from a parallel experiment to the MTT assay)

  • Microplate reader

Step-by-Step Protocol:
  • Prepare Controls: Set up the following controls as per the kit manufacturer's instructions: background control (medium only), untreated cells (spontaneous LDH release), and maximum LDH release (lysis control).[15]

  • Sample Collection: After the desired incubation period with the test compound, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH reaction mixture provided in the kit.[16]

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 30 minutes), protected from light.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm).[15]

Data Analysis:

Calculate the percentage of cytotoxicity using the following formula:

% Cytotoxicity = ((Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)) x 100

PART 4: Protocol for Apoptosis Assay (Annexin V/PI Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[17] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[17] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells.[17] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.[17]

Materials:
  • Annexin V-FITC/PI apoptosis detection kit (commercially available)

  • Flow cytometer

  • 6-well plates

  • Phosphate-buffered saline (PBS)

  • Binding buffer (provided in the kit)

Step-by-Step Protocol:
  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compound at concentrations around the IC₅₀ value determined from the MTT assay for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Cell Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI according to the kit manufacturer's protocol.[18]

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

Data Interpretation:

The results will be displayed in a quadrant dot plot:

  • Lower-left quadrant (Annexin V- / PI-): Live cells

  • Lower-right quadrant (Annexin V+ / PI-): Early apoptotic cells

  • Upper-right quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells

  • Upper-left quadrant (Annexin V- / PI+): Necrotic cells

Apoptosis_Quadrants cluster_quadrants Flow Cytometry Quadrant Analysis a Annexin V- / PI+ (Necrotic) b Annexin V+ / PI+ (Late Apoptotic/Necrotic) c Annexin V- / PI- (Live) d Annexin V+ / PI- (Early Apoptotic) x_axis Annexin V-FITC → origin->x_axis y_axis Propidium Iodide → origin->y_axis

Caption: Quadrant analysis of apoptosis assay results.

Data Presentation and Interpretation

All quantitative data should be presented in a clear and concise manner. Below is an example of how to structure a data summary table.

AssayEndpoint MeasuredExample Result (IC₅₀ in µM)Interpretation
MTT Metabolic Activity50Indicates a reduction in cell viability.
LDH Membrane Integrity>100Suggests the compound is not primarily causing necrosis at cytotoxic concentrations.
Apoptosis Phosphatidylserine exposureSignificant increase in Annexin V+ cellsSuggests the compound induces programmed cell death.

Conclusion and Future Directions

This comprehensive protocol provides a robust framework for the initial in vitro cytotoxicity assessment of this compound. By employing a multi-parametric approach, researchers can gain a nuanced understanding of the compound's biological effects at the cellular level. Positive cytotoxicity results, particularly those indicating a specific mechanism like apoptosis, would warrant further investigation into the underlying molecular pathways. This foundational knowledge is crucial for the continued development and potential therapeutic application of this novel compound.

References

  • LDH Cytotoxicity Assay Kit - Tiaris Biosciences. Tiaris Biosciences. [Link]

  • Methoxy-naphthyl-Linked N-Benzyl Pyridinium Styryls as Dual Cholinesterase Inhibitors: Design, Synthesis, Biological Evaluation, and Structure–Activity Relationship - PMC - PubMed Central. National Center for Biotechnology Information. [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. National Center for Biotechnology Information. [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - NCBI - NIH. National Center for Biotechnology Information. [Link]

  • Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed. National Center for Biotechnology Information. [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models - MDPI. MDPI. [Link]

  • Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf - NIH. National Center for Biotechnology Information. [Link]

  • Lactate Dehydrogenase (LDH) Assay Protocol - OPS Diagnostics. OPS Diagnostics. [Link]

  • MTT Proliferation Assay Protocol - ResearchGate. ResearchGate. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method | Request PDF - ResearchGate. ResearchGate. [Link]

  • MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity - Frontiers. Frontiers. [Link]

  • LDH cytotoxicity assay - Protocols.io. Protocols.io. [Link]

  • MTT (Assay protocol - Protocols.io. Protocols.io. [Link]

  • Update on in vitro cytotoxicity assays for drug development - ResearchGate. ResearchGate. [Link]

  • Apoptosis Assay Protocol | Technical Note 244 - DeNovix. DeNovix. [Link]

  • Study of the in vitro cytotoxicity testing of medical devices (Review) - Spandidos Publications. Spandidos Publications. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. - SciSpace. SciSpace. [Link]

  • (PDF) Synthesis and Biological Evaluation of 1-Benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamides as Antimitotic Agents - ResearchGate. ResearchGate. [Link]

  • CYTOTOXICITY TESTING IN VITRO: INVESTIGATION OF 5 MINIATURIZED, COLORIMETRIC ASSAYS. Angela J. Martin A thesis presented for the - DORAS | DCU Research Repository. Dublin City University. [Link]

  • Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine - PubMed. National Center for Biotechnology Information. [Link]

  • (Pyridin-2-ylmethyl)(3,4,5-trimethoxybenzyl)amine | C16H20N2O3 | CID 777024 - PubChem. National Center for Biotechnology Information. [Link]

  • (2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine - PubChem. National Center for Biotechnology Information. [Link]

Sources

Application Notes & Protocols: Characterizing (2,4-Dimethoxy-benzyl)-pyridin-3-ylmethyl-amine as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Rationale and Scientific Context

The discovery and characterization of novel enzyme inhibitors are cornerstones of modern drug development.[1] Enzymes are critical mediators of countless physiological and pathological processes, making them prime targets for therapeutic intervention.[2] The compound (2,4-Dimethoxy-benzyl)-pyridin-3-ylmethyl-amine presents a unique chemical scaffold with features suggestive of potential enzyme inhibitory activity. This document provides a comprehensive, step-by-step framework for the systematic evaluation of this compound, guiding researchers from initial screening through to detailed mechanistic studies.

The structure of this compound incorporates several key pharmacophores:

  • A Pyridine Ring: This nitrogen-containing heterocycle is a common feature in a vast number of FDA-approved drugs, including numerous kinase inhibitors, where the nitrogen atom often forms crucial hydrogen bonds within the enzyme's hinge region.[3][4]

  • A Benzylamine Moiety: The benzylamine core is structurally related to endogenous monoamines (e.g., dopamine, serotonin) and is a foundational element in many inhibitors of monoamine oxidase (MAO), an enzyme family critical in neuropsychiatry.[5][6]

  • Dimethoxy Substituents: These electron-donating groups on the benzyl ring can influence the molecule's polarity, solubility, and electronic properties, potentially enhancing binding affinity to a target protein.

Given these structural alerts, this compound is a rational candidate for screening against enzyme families such as kinases and monoamine oxidases . The protocols outlined herein are designed to be adaptable and provide a robust blueprint for characterizing this, or any other, novel small molecule inhibitor. The overarching goal is a systematic progression of inquiry, ensuring that each experimental stage logically informs the next.[7]

The Characterization Workflow: A Strategic Overview

The process of characterizing a potential enzyme inhibitor should be systematic and rigorous.[8] The workflow described here is designed to efficiently determine if the compound has activity, quantify its potency, and elucidate its mechanism of action. Each step builds upon the last, providing a comprehensive profile of the molecule's biochemical behavior.

Inhibitor_Characterization_Workflow cluster_0 Phase 1: Discovery & Potency cluster_1 Phase 2: Mechanism of Action (MoA) cluster_2 Phase 3: Characterization & Next Steps A Hypothesized Target Selection (e.g., Kinases, MAOs) B Protocol 3.0: Initial Single-Point Screening A->B Select Assay C Protocol 4.0: Dose-Response & IC50 Determination B->C Active 'Hit' D Protocol 5.1: Enzyme Kinetics with Inhibitor C->D Potent 'Hit' E Protocol 5.2: Data Analysis & MoA Determination D->E Generate Kinetic Data F Protocol 5.3 (Optional): Reversibility Assay D->F Assess Covalent Binding G Define Ki and Inhibition Type (Competitive, Non-competitive, etc.) E->G H Selectivity Profiling (Against related enzymes) G->H Characterized Inhibitor I Cell-Based Assays (Confirming activity in a biological system) H->I Selective Inhibitor

Caption: Overall workflow for the characterization of a novel enzyme inhibitor.

Protocol: Initial Single-Point Screening

Objective: To rapidly determine if this compound exhibits inhibitory activity against a chosen target enzyme at a single, relatively high concentration.

Causality and Rationale: This initial screen serves as a qualitative " go/no-go " experiment. A high concentration (e.g., 10-50 µM) is used to maximize the chances of detecting even weak inhibition, preventing the premature dismissal of a potentially valuable compound. The assay must be robust, reproducible, and have a clear, measurable output (e.g., change in absorbance or fluorescence).[9]

Methodology (Example using a generic absorbance-based assay):

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer suitable for the target enzyme's optimal activity (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM MgCl₂).

    • Enzyme Stock: Prepare a concentrated stock of the purified target enzyme in assay buffer. The final concentration used in the assay should be determined via an enzyme titration to ensure the reaction proceeds linearly over the desired time course.[10]

    • Substrate Stock: Prepare a concentrated stock of the enzyme's substrate in assay buffer. The final concentration should be at or near the Michaelis constant (Km) to ensure the assay is sensitive to competitive inhibitors.[11]

    • Test Compound Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Control Inhibitor Stock: Prepare a 10 mM stock of a known inhibitor for the target enzyme in 100% DMSO.

  • Assay Procedure (96-well plate format):

    • Prepare three sets of wells:

      • 100% Activity Control (No Inhibitor): Add assay buffer and a volume of DMSO equivalent to that used for the test compound (e.g., 1 µL for a 100 µL final volume to maintain 1% DMSO).

      • Test Compound: Add the test compound from its stock solution to achieve the desired final concentration (e.g., 10 µM).

      • Positive Inhibition Control: Add the known control inhibitor to a final concentration expected to yield significant inhibition.

    • Add the enzyme to all wells, mix gently, and pre-incubate for 15 minutes at the optimal temperature. This allows the inhibitor to bind to the enzyme before the reaction starts.

    • Initiate the reaction by adding the substrate to all wells.

    • Immediately place the plate in a microplate reader and measure the product formation (e.g., absorbance at a specific wavelength) kinetically over a set period (e.g., 15-30 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the Percent Inhibition using the following formula: % Inhibition = (1 - (Rate_Test_Compound / Rate_No_Inhibitor_Control)) * 100

    • A compound showing significant inhibition (typically >50% at 10 µM) is considered a "hit" and warrants further investigation.

Protocol: Dose-Response and IC50 Determination

Objective: To quantify the potency of the inhibitor by determining the concentration required to inhibit 50% of the enzyme's activity (IC50).[2]

Causality and Rationale: The IC50 is a critical parameter for comparing the potency of different inhibitors.[12] This experiment involves testing a range of inhibitor concentrations to generate a dose-response curve. A logarithmic dilution series is used to efficiently cover a wide concentration range. The resulting sigmoidal curve provides a clear visual and mathematical determination of the IC50 value.[13]

Methodology:

  • Compound Dilution Series:

    • Perform a serial dilution of the 10 mM stock solution of this compound in DMSO to create a range of concentrations. A common approach is an 8-point, 3-fold dilution series.

  • Assay Procedure:

    • The assay is set up as described in Protocol 3.0, but instead of a single concentration, each concentration from the dilution series is tested in triplicate.

    • Crucially, maintain a constant concentration of both enzyme and substrate across all wells.[14] The DMSO concentration must also be kept constant in all wells to avoid artifacts.[10]

  • Data Collection and Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Average the rates for the triplicate wells.

    • Convert the rates to Percent Inhibition relative to the no-inhibitor control.

    • Plot Percent Inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using a suitable software package (e.g., GraphPad Prism, R). This will yield the IC50 value.[15]

Data Presentation Table:

[Inhibitor] (µM)Log [Inhibitor]Avg. Rate (Abs/min)Std. Dev.% Inhibition
0 (Control)-0.1520.0050.0
0.1-1.00.1450.0044.6
0.3-0.520.1210.00620.4
1.00.00.0850.00544.1
3.00.480.0430.00371.7
10.01.00.0150.00290.1
30.01.480.0080.00194.7
100.02.00.0060.00196.1

Protocols: Mechanism of Action (MoA) Studies

Objective: To determine how the inhibitor interacts with the enzyme and its substrate. The primary reversible mechanisms are competitive, non-competitive, and uncompetitive inhibition.[16][17]

Causality and Rationale: Understanding the MoA is vital for drug development.[10] A competitive inhibitor, which binds to the same site as the substrate, can be outcompeted by high substrate concentrations, a crucial consideration for in vivo efficacy. Non-competitive inhibitors bind to a different site (an allosteric site) and their effect is not overcome by substrate concentration. This is determined by systematically varying the concentrations of both the substrate and the inhibitor and analyzing the effect on enzyme kinetics.[18]

Enzyme_Inhibition_Mechanisms cluster_noncomp Non-competitive (Binds E or ES) E_S E_S E_I E_I ESI ESI E E ES ES E->ES +S (Km) EI EI E->EI +I (Ki) Competitive E->EI S S ES->ESI +I (Ki') Uncompetitive ES->ESI P E + P ES->P kcat I I EI->ESI +S

Caption: Reversible enzyme inhibition mechanisms.

Protocol: Enzyme Kinetics with a Matrix of Substrate and Inhibitor Concentrations
  • Experimental Design: Create a matrix of reaction conditions.

    • Rows: At least 5 different substrate concentrations, spanning from 0.5x Km to 5x Km.[10]

    • Columns: At least 4-5 inhibitor concentrations, including a zero-inhibitor control. Concentrations should be chosen to span the IC50 value (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50, 5x IC50).

  • Assay Procedure:

    • For each combination of substrate and inhibitor concentration, run the enzyme assay in triplicate as described in Protocol 3.0.

    • Ensure that for all measurements, less than 10% of the substrate is consumed to maintain steady-state conditions.[10]

Protocol: Data Analysis and MoA Determination using Lineweaver-Burk Plots
  • Calculate Initial Velocities: Determine the initial reaction rate (V) for each condition.

  • Transform Data: For each data point, calculate the reciprocals: 1/V and 1/[S].

  • Generate Lineweaver-Burk Plot:

    • Plot 1/V (y-axis) versus 1/[S] (x-axis).

    • Each inhibitor concentration will generate a separate line on the plot.[19]

  • Interpret the Plot: The pattern of the lines reveals the mechanism of inhibition.[17][20]

    • Competitive Inhibition: Lines intersect on the y-axis. (Vmax is unchanged, apparent Km increases).

    • Non-competitive Inhibition: Lines intersect on the x-axis. (Vmax decreases, Km is unchanged).

    • Uncompetitive Inhibition: Lines are parallel. (Both Vmax and Km decrease proportionally).

Protocol: Reversibility Assay

Objective: To determine if the compound binds reversibly or irreversibly (e.g., covalent modification).

Causality and Rationale: Irreversible inhibitors are a distinct class of drugs (e.g., aspirin) and must be characterized differently.[15] This experiment tests whether enzyme activity can be restored after removing the inhibitor by rapid dilution.

Methodology:

  • Pre-incubation: Incubate the enzyme with a high concentration of the inhibitor (e.g., 10x IC50) for a set period (e.g., 30-60 minutes) to allow for complete binding. Include a "no inhibitor" control incubated with DMSO.

  • Rapid Dilution: Rapidly dilute the enzyme-inhibitor mixture (e.g., 100-fold) into assay buffer containing substrate. This dilution drastically lowers the free inhibitor concentration.

  • Measure Activity: Immediately monitor enzyme activity over time.

  • Interpretation:

    • Reversible Inhibition: If activity is rapidly recovered, the inhibition is reversible.

    • Irreversible Inhibition: If activity is not recovered upon dilution, the inhibition is likely irreversible.[10]

Conclusion and Future Directions

Following the successful completion of these protocols, a researcher will have a comprehensive initial profile of this compound as an enzyme inhibitor. The data, including its IC50 value, mechanism of action, and reversibility, provide a solid foundation for further drug development efforts.

Next steps would logically include:

  • Selectivity Profiling: Screening the compound against a panel of related enzymes (e.g., other kinases or MAO isoforms) to determine its specificity. High selectivity is a desirable trait for a drug candidate to minimize off-target effects.

  • Structural Biology: Co-crystallizing the inhibitor with the target enzyme to visualize the binding mode at an atomic level, confirming the kinetic findings and guiding future structure-activity relationship (SAR) studies.

  • Cell-Based Assays: Progressing from biochemical assays to cell-based models to confirm that the compound can engage its target in a more complex biological environment and exert a desired physiological effect.[21]

This structured approach ensures that research efforts are efficient, and the data generated is robust, self-validating, and suitable for publication and further stages of the drug discovery pipeline.[22]

References

  • National Center for Biotechnology Information (2012). Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available from: [Link]

  • Tipton, K. F., & Davey, G. P. (2021). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 26(18), 5483. Available from: [Link]

  • Wouters, J. (1998). Structural aspects of monoamine oxidase and its reversible inhibition. Current Medicinal Chemistry, 5(2), 137-162. Available from: [Link]

  • Davidson College. (n.d.). IC50 Determination. edX. Available from: [Link] (Note: Specific course materials may require enrollment).

  • Abdel-Wahab, B. F., et al. (2023). Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. Scientific Reports, 13(1), 668. Available from: [Link]

  • Pre-med Pages. (2023). Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry. Available from: [Link]

  • Markossian, S., Grossman, A., & Baskir, H. (Eds.). (2012). Assay Guidance Manual. National Center for Biotechnology Information. Available from: [Link]

  • BellBrook Labs. (2025). Biochemical Assay Development: Strategies to Speed Up Research. Available from: [Link]

  • Georgakis, N., et al. (2020). Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. Methods in Molecular Biology, 2089, 41-46. Available from: [Link]

  • Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Available from: [Link]

  • Grivsky, E. M., et al. (1980). Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine. Journal of Medicinal Chemistry, 23(3), 327-329. Available from: [Link]

  • Taha, M. O., et al. (2023). Structure-Based Design of Novel MAO-B Inhibitors: A Review. Molecules, 28(12), 4784. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Assay Guidance Manual Book Shelf. Available from: [Link]

  • Lolli, M. L., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. Journal of Medicinal Chemistry, 62(17), 8000-8021. Available from: [Link]

  • Wikipedia. (n.d.). Enzyme kinetics. Available from: [Link]

  • Wikipedia. (n.d.). Lineweaver–Burk plot. Available from: [Link]

  • Binda, C., et al. (2011). Structures of three non-selective monoamine oxidase (MAO) inhibitor drugs and adducts with flavin adenine dinucleotide (FAD). ResearchGate. Available from: [Link]

  • SRI International. (n.d.). Biological assay development and validation. Available from: [Link]

  • Sittampalam, G. S., et al. (2017). The Assay Guidance Manual: Quantitative Biology and Pharmacology in Preclinical Drug Discovery. ResearchGate. Available from: [Link]

  • ACS Omega. (2022). Methoxy-naphthyl-Linked N-Benzyl Pyridinium Styryls as Dual Cholinesterase Inhibitors: Design, Synthesis, Biological Evaluation, and Structure–Activity Relationship. ACS Omega, 7(4), 3567–3581. Available from: [Link]

  • Sebaugh, J. L. (2011). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Available from: [Link]

  • MDPI. (2022). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. Sensors, 22(19), 7244. Available from: [Link]

  • Ichor Life Sciences. (n.d.). Biochemical Assay Development. Available from: [Link]

  • Frontiers Media. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers in Chemistry, 11. Available from: [Link]

  • ACS Publications. (n.d.). Understanding Enzyme Inhibition. Journal of Chemical Education. Available from: [Link]

  • Kaur, N., et al. (2023). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 14(5), 790-826. Available from: [Link]

  • LibreTexts. (2022). 5.4: Enzyme Kinetics. Biology LibreTexts. Available from: [Link]

  • Andrey K. (2015, March 14). Lineweaver-Burk Plot and Reversible Inhibition. YouTube. Available from: [Link]

  • Wikipedia. (n.d.). Monoamine oxidase inhibitor. Available from: [Link]

  • LibreTexts. (2025). 10.5: Enzyme Inhibition. Chemistry LibreTexts. Available from: [Link]

  • Google Patents. (2021). WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
  • Wlodawer, A., et al. (2013). Structural Characterization of Inhibitors with Selectivity against Members of a Homologous Enzyme Family. Journal of Medicinal Chemistry, 56(14), 5625–5642. Available from: [Link]

  • Singh, U. P., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(24), 15079-15101. Available from: [Link]

  • Unacademy. (n.d.). Biochemistry Enzyme kinetics. Available from: [Link]

  • Krišt'an, K., & Kuzmič, P. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. Available from: [Link]

  • Edmondson, D. E. (2014). Structures and Mechanism of the Monoamine Oxidase Family. Current Medicinal Chemistry, 21(8), 994-1002. Available from: [Link]

  • NorthEast BioLab. (n.d.). Rapid Bioanalytical Assay Development and Full GLP Validation Testing Services. Available from: [Link]

  • ACS Omega. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega, 8(30), 27075–27096. Available from: [Link]

  • Khan Academy. (n.d.). Basics of enzyme kinetics graphs. Available from: [Link]

  • SlideShare. (n.d.). Enzyme Inhibition. Available from: [Link]

  • G-Biosciences. (n.d.). Enzyme Analysis. Available from: [Link]

  • MDPI. (2022). Antioxidant and Antibacterial Activity, and the Amino Acid Profile of Pistachio (Pistacia vera L.) Waste Peptides Produced by Enzymatic Hydrolysis and Solid-State Fermentation. Foods, 11(15), 2210. Available from: [Link]

Sources

Application Notes & Protocols: Dissolution of (2,4-Dimethoxy-benzyl)-pyridin-3-ylmethyl-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the dissolution of (2,4-Dimethoxy-benzyl)-pyridin-3-ylmethyl-amine for use in research and development settings. Recognizing the critical importance of proper compound solubilization for experimental reproducibility and accuracy, this guide details the physicochemical properties of the compound, offers validated protocols for creating both organic and aqueous-based solutions, and outlines methods for verifying dissolution and ensuring solution stability. The methodologies are grounded in fundamental chemical principles to provide researchers with a robust framework for handling this and structurally similar bi-functional amine compounds.

Introduction: The Criticality of Proper Dissolution

This compound is a bi-functional amine featuring a substituted benzylamine moiety and a pyridyl group. This structure presents a unique solubility profile that requires careful consideration to avoid common experimental pitfalls such as compound precipitation, inaccurate concentration assessment, or degradation. Improper dissolution can lead to flawed data, rendering assays unreliable and wasting valuable resources.

The protocols herein are designed to be self-validating systems. By understanding the "why" behind each step—from solvent selection to pH adjustment—researchers can confidently prepare solutions that maintain the compound's integrity and ensure its bioavailability in downstream applications, including but not limited to, high-throughput screening, cell-based assays, and pharmacokinetic studies.

Physicochemical & Structural Analysis

A thorough understanding of the compound's properties is the foundation for developing a successful dissolution strategy.

Structural Features:

  • Two Basic Centers: The molecule possesses two nitrogen atoms capable of accepting a proton: the secondary amine and the pyridine ring nitrogen. This makes the compound a weak base.

  • Aromatic Systems: The presence of two aromatic rings (dimethoxybenzene and pyridine) contributes to the molecule's hydrophobicity and provides chromophores for UV-Vis spectroscopic analysis.

  • Methoxy Groups: The electron-donating methoxy groups can influence the basicity of the benzylamine portion and overall polarity.

Based on these features and data from analogous structures, we can predict the key physicochemical parameters.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value / CharacteristicRationale & Implication for Dissolution
Molecular Weight~258.33 g/mol Calculated from the molecular formula C₁₅H₁₈N₂O₂. Essential for molarity calculations.
AppearanceLikely a liquid or low-melting solidThe parent compound, 2,4-dimethoxybenzylamine, is a liquid at room temperature[1][2].
pKa (Conjugate Acid)pKa₁: ~5-6 (Pyridinium)pKa₂: ~9-10 (Secondary Amine)The pyridine nitrogen is less basic than the secondary amine. Solubility in water will be highly pH-dependent; protonation at pH < pKa will form a more soluble salt.[1][3][4]
Aqueous SolubilityPoor at neutral pHThe significant nonpolar surface area from the aromatic rings limits solubility in neutral water.
Organic Solvent SolubilityHigh in polar aprotic solvents (DMSO, DMF) and alcohols (Ethanol, Methanol)"Like dissolves like"; the molecule's polarity is well-matched with these common lab solvents. DMSO is a standard choice for creating high-concentration stock solutions for biological assays[5].
UV AbsorbanceExpected λₘₐₓ ~270-280 nmThe dimethoxybenzene and pyridine rings are strong chromophores. This allows for spectrophotometric quantification[6][7].

Dissolution Workflow & Protocols

The recommended approach for solubilizing this compound follows a two-stage process: creation of a high-concentration primary stock solution in an organic solvent, followed by dilution into the final aqueous experimental medium. A direct-to-aqueous method is also provided for applications where organic solvents are contraindicated.

G cluster_0 Primary Stock Preparation cluster_1 Working Solution Preparation weigh 1. Weigh Compound add_dmso 2. Add DMSO weigh->add_dmso vortex 3. Vortex / Sonicate add_dmso->vortex stock 4. High-Conc. Stock (e.g., 10-50 mM) vortex->stock dilute 5. Dilute Stock in Aqueous Buffer stock->dilute Serial Dilution mix 6. Mix Thoroughly dilute->mix final 7. Final Working Solution (e.g., 1-100 µM) mix->final

Caption: Standard workflow for preparing experimental solutions.
Protocol 1: Preparation of a High-Concentration DMSO Stock Solution (Primary Method)

Causality: Dimethyl sulfoxide (DMSO) is a powerful polar aprotic solvent capable of dissolving a wide range of organic molecules, making it ideal for primary stock solutions[5]. Preparing a concentrated stock (e.g., 10-50 mM) minimizes the volume of organic solvent introduced into the final aqueous assay, thereby reducing potential solvent-induced artifacts.

Materials:

  • This compound (solid or oil)

  • Anhydrous, sterile DMSO

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer and/or bath sonicator

Procedure:

  • Tare: Place a sterile vial on the analytical balance and tare the weight.

  • Weigh: Carefully weigh the desired amount of the compound into the vial. Example: To make 1 mL of a 10 mM stock (MW ≈ 258.33), weigh 2.58 mg.

  • Solvent Addition: Add the calculated volume of DMSO to the vial.

  • Dissolution: Cap the vial tightly and vortex vigorously for 1-2 minutes.

  • Verification (Visual): Inspect the solution against a light source. It should be a clear, particulate-free solution.

  • Aid Dissolution (If Needed): If solids persist, place the vial in a bath sonicator for 5-10 minutes or gently warm to 37°C. Caution: Avoid excessive heat which may degrade the compound.

  • Storage: Store the stock solution at -20°C or -80°C in a tightly sealed container, protected from light. For DMSO stocks, it is critical to use anhydrous DMSO and aliquot to minimize water absorption and freeze-thaw cycles[8].

Protocol 2: Direct Dissolution in Acidified Aqueous Buffer (DMSO-Free Method)

Causality: This method leverages the basic nature of the amine functional groups. By lowering the pH of the aqueous solvent to at least 2 pH units below the lowest pKa (~5.0), both nitrogen atoms will be protonated, forming a cationic salt (a hydrochloride salt if HCl is used). This salt form has significantly enhanced aqueous solubility compared to the free base[9]. This is a fundamental principle used to solubilize basic drug compounds[10][11].

G cluster_0 Neutral pH (Low Solubility) cluster_1 Acidic pH (High Solubility) Compound_Neutral R-NH-R' + Py (Free Base) H2O_Neutral H₂O Compound_Neutral->H2O_Neutral Insoluble Precipitate Precipitate H2O_Neutral->Precipitate Compound_Acid R-NH₂⁺-R' + PyH⁺ (Protonated Salt) H2O_Acid H₂O / H₃O⁺ Compound_Acid->H2O_Acid Soluble Solution Clear Solution H2O_Acid->Solution

Caption: pH-dependent protonation enhances aqueous solubility.

Materials:

  • This compound

  • Sterile, deionized water

  • 1 M Hydrochloric Acid (HCl) solution

  • Buffer of choice (e.g., PBS, HEPES) at the final desired pH

  • pH meter

Procedure:

  • Weigh: Weigh the compound into a sterile container.

  • Initial Suspension: Add approximately 80% of the final desired volume of deionized water. The compound will likely not dissolve and will form a suspension or oil.

  • Acidification: While stirring, add 1 M HCl dropwise until the compound fully dissolves. Monitor the pH. A clear solution indicates the formation of the soluble salt. The pH will likely be in the range of 3-4.

  • Buffer Addition & pH Adjustment: Add the appropriate amount of concentrated buffer stock and adjust the pH upwards to the final desired experimental pH using a suitable base (e.g., 1 M NaOH).

  • Crucial Observation: Monitor the solution closely during the upward pH adjustment. If the pH rises above ~6.0, the compound may begin to precipitate out as the free base is reformed. The final pH must be one where the compound remains soluble. If precipitation occurs, the chosen final pH is not suitable for this method.

  • Final Volume: Bring the solution to the final volume with deionized water.

  • Sterilization: If required, sterile filter the final solution using a 0.22 µm filter compatible with aqueous solutions.

Verification & Stability Assessment

Self-Validation: A protocol is only trustworthy if its outcome can be verified.

Concentration Verification via UV-Vis Spectroscopy

Causality: The aromatic rings in the molecule absorb UV light, allowing for concentration measurement via the Beer-Lambert law (A = εbc). This provides an empirical check of the calculated concentration.

Protocol:

  • Prepare Standards: Create a serial dilution of your high-concentration stock solution in the same solvent (e.g., DMSO or the final aqueous buffer).

  • Measure Absorbance: Using a UV-Vis spectrophotometer, scan the absorbance of the standards from 220 nm to 400 nm to identify the wavelength of maximum absorbance (λₘₐₓ), expected around 270-280 nm[6][7].

  • Create Calibration Curve: Plot absorbance at λₘₐₓ versus concentration for the standards. The plot should be linear (R² > 0.99).

  • Measure Sample: Measure the absorbance of your stock solution (appropriately diluted to fall within the linear range of the curve).

  • Calculate Concentration: Use the equation from the calibration curve's line of best fit to determine the experimental concentration of your stock.

Stability Considerations
  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles can introduce moisture into DMSO stocks and potentially degrade sensitive compounds. It is best practice to prepare single-use aliquots of the primary stock solution to maintain its integrity over time[8][12].

  • Solution Storage: Aqueous solutions are more susceptible to microbial growth and hydrolysis. They should be prepared fresh daily. If short-term storage is necessary, store at 2-8°C for no more than 24-48 hours and protect from light. DMSO stocks are generally stable for months when stored properly at -20°C or below[13].

  • pH Stability: In aqueous solutions, the compound's stability may be pH-dependent. Extremes of pH should be avoided during long-term storage unless empirically tested.

Troubleshooting

ProblemPotential CauseRecommended Solution
Precipitation upon dilution The compound's solubility limit in the final aqueous buffer is exceeded ("crashing out").1. Decrease the concentration of the working solution.2. Increase the percentage of co-solvent (e.g., if the assay tolerates 1% DMSO instead of 0.1%).3. Add a solubilizing excipient like cyclodextrin if compatible with the experiment.
Cloudy/Hazy Solution Incomplete dissolution or presence of insoluble impurities.1. Repeat the dissolution step, ensuring adequate mixing/sonication.2. Centrifuge the solution at high speed (~10,000 x g) for 5 minutes and use the supernatant.3. Verify the purity of the starting material.
Loss of Activity Over Time Compound degradation in solution.1. Prepare fresh solutions before each experiment.2. Confirm stability in the chosen solvent and storage condition (e.g., via HPLC-MS analysis over time).3. Ensure storage containers are inert and tightly sealed.

References

  • PubChem. (n.d.). 2,4-Dimethoxybenzylamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Kopera, E., et al. (2023). Synthesis and Study of Substituted Chalcones Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems. Molecules. Retrieved from [Link]

  • ResearchGate. (2016). How to measure aromatic amine compounds using uv/visible spectrophotometer? Retrieved from [Link]

  • ResearchGate. (2014). How long can a compound be stable in DMSO for? Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Introduction to Buffers. Retrieved from [Link]

  • PubChem. (n.d.). 3-Pyridinemethanamine. National Center for Biotechnology Information. Retrieved from [Link]

  • ACS Publications. (2019). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • Bellevue College. (n.d.). Experiment: Acids, Bases, and Buffers. Retrieved from [Link]

  • Royal Society of Chemistry. (1983). Ultraviolet spectrophotometric method for the determination of aromatic amines in chemical industry waste waters. The Analyst. Retrieved from [Link]

  • Parshad, H., et al. (2004). Aqueous solubility study of salts of benzylamine derivatives and p-substituted benzoic acid derivatives using X-ray crystallographic analysis. International Journal of Pharmaceutics. Retrieved from [Link]

  • Al-Ghananeem, A. M., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharmaceuticals. Retrieved from [Link]

  • PubChem. (n.d.). Bis[(3-pyridyl)methyl]amine. National Center for Biotechnology Information. Retrieved from [Link]

  • Kozikowski, B. A., et al. (2003). The effect of freeze/thaw cycles on the stability of compounds in DMSO. Journal of Biomolecular Screening. Retrieved from [Link]

  • ARC Journals. (2016). Visible Spectrophotometric Method for the Determination of Pharmaceutically Important Aromatic Primary Amines. Retrieved from [Link]

  • LookChem. (n.d.). Cas 20781-20-8, 2,4-Dimethoxybenzylamine. Retrieved from [Link]

  • UNCG General Chemistry. (2020). Experiments with Acids, Bases, and Buffers. YouTube. Retrieved from [Link]

  • Reddit. (2016). pKa of 3-aminopyridine. r/chemistry. Retrieved from [Link]

  • MDPI. (2023). Endogenous Curing Mechanism and Self-Healing Properties of an Epoxy Resin. Materials. Retrieved from [Link]

  • Chemistry Made Simple. (2021). Acidic Buffers: Definition, Composition, and How They Work. Retrieved from [Link]

  • MDPI. (2017). The Effects of Solvent and Added Bases on the Protection of Benzylamines with Carbon Dioxide. Molecules. Retrieved from [Link]

  • National Institutes of Health. (2021). UV–Vis Absorption Properties of New Aromatic Imines. Polymers. Retrieved from [Link]

  • Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening. Retrieved from [Link]

  • National Institutes of Health. (2015). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. Journal of Medicinal Chemistry. Retrieved from [Link]

  • YouTube. (2020). Chapter 16: Buffers - Some Buffer Experiments with Household Items. Retrieved from [Link]

  • Master Organic Chemistry. (2016). What is UV-Vis Spectroscopy? Retrieved from [Link]

  • Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]

  • ACS Publications. (n.d.). Journal of Chemical Education. Retrieved from [Link]

  • Reddit. (2015). Separation of Benzylamine and Benzamide mixture. r/chemhelp. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzylamine. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Diamino-5-(3,4,5-Trimethoxy-Benzyl)-Pyrimidin-1-Ium. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Application Note: A Flow Cytometry-Based Approach for the Cellular Characterization of (2,4-Dimethoxy-benzyl)-pyridin-3-ylmethyl-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling Cellular Responses to Novel Chemical Entities

The journey of drug discovery and development is fundamentally reliant on the detailed characterization of how novel chemical entities impact cellular function. (2,4-Dimethoxy-benzyl)-pyridin-3-ylmethyl-amine is a novel pyridin-3-ylmethyl-amine derivative with potential biological activity. A critical first step in evaluating such a compound is to understand its effects on fundamental cellular processes such as cell health, proliferation, and intracellular signaling. Flow cytometry stands out as a powerful, high-throughput technology uniquely suited for this purpose, enabling the rapid, quantitative, and multi-parametric analysis of individual cells within a heterogeneous population.[1]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of flow cytometry to conduct an initial characterization of the cellular effects of this compound. We present a logical, field-proven workflow, beginning with an assessment of cytotoxicity through apoptosis analysis, followed by an investigation of anti-proliferative effects via cell cycle analysis, and culminating in a preliminary mechanistic study of intracellular signaling pathway modulation. The protocols herein are designed to be robust and self-validating, providing a solid foundation for further, more detailed investigations.

I. Foundational Analysis: Assessing Cytotoxicity via Annexin V and Propidium Iodide Staining

Scientific Rationale: A primary consideration for any potential therapeutic compound is its safety profile. An initial assessment of cytotoxicity is therefore crucial. Apoptosis, or programmed cell death, is a key mechanism by which a compound may exert cytotoxic effects. One of the earliest events in apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[2] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that is excluded by the intact membrane of live cells but can penetrate the compromised membranes of late apoptotic and necrotic cells to stain the cellular DNA.[2] By co-staining with fluorescently-labeled Annexin V and PI, we can distinguish between live, early apoptotic, late apoptotic, and necrotic cell populations.[2]

Experimental Workflow: Apoptosis Analysis

G cluster_0 Cell Preparation & Treatment cluster_1 Staining cluster_2 Data Acquisition & Analysis A Seed cells (e.g., HeLa, Jurkat) in 6-well plates B Treat with (2,4-Dimethoxy-benzyl)- pyridin-3-ylmethyl-amine (Dose-response & time-course) A->B C Include vehicle control & positive control (e.g., Staurosporine) B->C D Harvest and wash cells C->D E Resuspend in 1X Annexin V Binding Buffer D->E F Add Annexin V-FITC and Propidium Iodide (PI) E->F G Incubate for 15 min at RT in the dark F->G H Acquire on flow cytometer (FITC vs. PI) G->H I Gate on cell population H->I J Quantify quadrants: Live (Annexin V-/PI-) Early Apoptotic (Annexin V+/PI-) Late Apoptotic (Annexin V+/PI+) Necrotic (Annexin V-/PI+) I->J G cluster_0 Cell Preparation & Treatment cluster_1 Fixation & Staining cluster_2 Data Acquisition & Analysis A Seed cells and synchronize if desired (e.g., serum starvation) B Treat with (2,4-Dimethoxy-benzyl)- pyridin-3-ylmethyl-amine (Sub-lethal concentrations) A->B C Include vehicle control & positive control (e.g., Nocodazole for G2/M arrest) B->C D Harvest and wash cells C->D E Fix cells in cold 70% ethanol dropwise while vortexing D->E F Incubate at -20°C for at least 2 hours E->F G Wash to remove ethanol F->G H Stain with PI/RNase A solution G->H I Acquire on flow cytometer (Linear scale for PI) H->I J Use doublet discrimination gating (Pulse Width vs. Pulse Area) I->J K Model cell cycle distribution (G0/G1, S, G2/M) J->K G cluster_0 Cell Stimulation & Treatment cluster_1 Fixation & Permeabilization cluster_2 Staining & Acquisition A Serum-starve cells to reduce basal signaling B Pre-treat with (2,4-Dimethoxy-benzyl)- pyridin-3-ylmethyl-amine A->B C Stimulate with an appropriate agonist (e.g., EGF for p-ERK, IGF-1 for p-Akt) B->C D Immediately fix cells with formaldehyde to preserve phosphorylation states C->D E Permeabilize with cold methanol to allow antibody access D->E F Stain with fluorochrome-conjugated phospho-specific antibody (e.g., anti-p-Akt, anti-p-ERK) E->F G Wash and resuspend cells F->G H Acquire on flow cytometer G->H I Analyze Median Fluorescence Intensity (MFI) H->I

Caption: Workflow for phospho-specific intracellular flow cytometry.

Detailed Protocol: Intracellular Phospho-Protein Staining
  • Cell Preparation, Treatment, and Stimulation:

    • Culture cells as previously described. To reduce basal signaling, serum-starve the cells for 4-6 hours prior to the experiment.

    • Pre-incubate the cells with this compound or vehicle control for a defined period (e.g., 1-2 hours).

    • Stimulate the cells with an appropriate agonist to induce phosphorylation (e.g., 100 ng/mL EGF for 10 minutes to induce p-ERK; 100 ng/mL IGF-1 for 15 minutes to induce p-Akt). Include an unstimulated control.

  • Fixation and Permeabilization:

    • Immediately after stimulation, fix the cells by adding formaldehyde to a final concentration of 1.5-2.0% and incubating for 10 minutes at room temperature. T[3]his step is critical to cross-link proteins and lock in the phosphorylation state.

    • Wash the cells with PBS.

    • Permeabilize the cells by resuspending the pellet in ice-cold 90% methanol and incubating on ice for 30 minutes. This allows antibodies to access intracellular epitopes.

[3]3. Antibody Staining:

  • Wash the cells twice with staining buffer (e.g., PBS with 1% BSA) to remove the methanol.
  • Resuspend the cells in staining buffer containing the fluorochrome-conjugated phospho-specific antibody (e.g., Alexa Fluor® 488 anti-p-Akt (Ser473)).
  • Incubate for 60 minutes at room temperature, protected from light.
  • Wash the cells twice with staining buffer.
  • Flow Cytometry Analysis:

    • Resuspend the final cell pellet in staining buffer.

    • Acquire data on a flow cytometer.

    • Analyze the data by creating histograms of fluorescence intensity. The geometric Mean Fluorescence Intensity (MFI) is a robust measure of the phosphorylation level in the cell population. Compare the MFI of treated samples to controls.

Data Presentation: Hypothetical Effect of Compound X on Akt Phosphorylation
ConditionGeometric Mean Fluorescence Intensity (MFI) of p-Akt (Ser473)
Unstimulated + Vehicle50 ± 8
IGF-1 Stimulated + Vehicle850 ± 45
IGF-1 Stimulated + Compound X (10 µM)835 ± 52
IGF-1 Stimulated + Compound X (50 µM)410 ± 38

Conclusion

This application note outlines a structured, multi-faceted approach to characterize the cellular effects of the novel compound this compound using flow cytometry. By systematically evaluating apoptosis, cell cycle progression, and key intracellular signaling events, researchers can efficiently generate a comprehensive preliminary profile of the compound's biological activity. This foundational dataset is indispensable for making informed decisions regarding the compound's potential for further development and for guiding future, more targeted mechanistic studies. The adaptability of flow cytometry allows for the expansion of these core protocols to include other markers and cell types, making it an invaluable tool in the modern drug discovery pipeline.

References

  • Krutzik, P. O., & Nolan, G. P. (2003). Intracellular phospho-protein staining techniques for flow cytometry: monitoring single cell signaling events. Cytometry Part A, 55(2), 61-70. Available at: [Link]

  • Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved January 26, 2026, from [Link]

  • Sciedu Press. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Journal of Basic and Applied Sciences, 4(1). Available at: [Link]

  • University College London. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved January 26, 2026, from [Link]

  • Krutzik, P. O., Irish, J. M., Nolan, G. P., & Perez, O. D. (2004). Analysis of protein phosphorylation and cellular signaling events by flow cytometry: techniques and clinical applications. Clinical immunology, 110(3), 206-221.
  • Krutzik, P. O., & Nolan, G. P. (2003). Intracellular phospho-protein staining techniques for flow cytometry: monitoring single cell signaling events. PubMed. Available at: [Link]

  • Irish, J. M., & Kotecha, N. (2014). Phospho-flow cytometry protocol for analysis of kinase signaling in samples. Methods in molecular biology (Clifton, N.J.), 1109, 93-110. Available at: [Link]

  • University of Iowa. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved January 26, 2026, from [Link]

  • Zhao, P., et al. (2023). Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. Bioorganic Chemistry, 143, 107019. Available at: [Link]

  • University of South Florida Health. (n.d.). Apoptosis Protocols. Retrieved January 26, 2026, from [Link]

  • University of South Florida. (n.d.). Apoptosis Protocols. Retrieved January 26, 2026, from [Link]

  • Bio-Rad. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved January 26, 2026, from [Link]

  • Carver College of Medicine, University of Iowa. (n.d.). BrdU plus Propidium Iodide for Cell Cycle | Flow Cytometry. Retrieved January 26, 2026, from [Link]

  • University of Rochester Medical Center. (n.d.). Measuring Apoptosis using Annexin V and Flow Cytometry. Retrieved January 26, 2026, from [Link]

  • Bio-protocol. (2019). Phospho-protein Analysis in Adherent Cells Using Flow Cytometry. Bio-protocol, 9(19), e3376. Available at: [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved January 26, 2026, from [Link]

Sources

Application Note: A Framework for Elucidating Cellular Responses to (2,4-Dimethoxy-benzyl)-pyridin-3-ylmethyl-amine using Quantitative Western Blotting

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The exploration of novel small molecules is a cornerstone of drug discovery, yet the initial characterization of their cellular mechanism of action presents a significant challenge. (2,4-Dimethoxy-benzyl)-pyridin-3-ylmethyl-amine is a research compound with limited published data on its biological targets and effects. This application note provides a comprehensive, adaptable framework for utilizing Western blotting to investigate the impact of this compound on cellular protein expression and signaling pathways. We emphasize a hypothesis-driven approach, rigorous experimental design with self-validating controls, and a detailed, field-tested protocol. This guide is intended for researchers seeking to characterize the functional consequences of cellular exposure to novel chemical entities.

Foundational Principles & Experimental Design

The successful application of Western blotting to characterize an unknown compound hinges on a meticulously planned experimental strategy. Unlike verifying a known effect, this work is exploratory and requires a systematic approach to generate reliable and interpretable data.

The Challenge of an Uncharacterized Compound

With no established cellular target for this compound, the initial experimental design must be broad enough to identify potential areas of impact. The chemical structure, featuring benzyl and pyridine moieties, is common in compounds targeting enzymes like kinases or G-protein coupled receptors (GPCRs). Therefore, a logical starting point is to investigate key signaling cascades that regulate fundamental cellular processes such as proliferation, apoptosis, and stress responses.

Hypothesis-Driven Target Selection

Researchers should begin by selecting a panel of key signaling nodes to screen for changes after compound exposure. A rational approach involves probing for both the total and phosphorylated forms of key effector proteins within major signaling pathways. A change in the phosphorylation state of a protein is a primary indicator of altered pathway activity.

Potential Initial Pathways to Investigate:

  • MAPK/ERK Pathway: Central to cell proliferation, differentiation, and survival. Key proteins to probe: p44/42 MAPK (Erk1/2), Phospho-p44/42 MAPK (Erk1/2).

  • PI3K/Akt Pathway: A critical regulator of cell survival, growth, and metabolism. Key proteins: Akt, Phospho-Akt.

  • Apoptosis Pathway: To assess potential cytotoxicity. Key proteins: Cleaved Caspase-3, PARP, Bcl-2 family proteins.

The diagram below illustrates a generic kinase signaling cascade, providing a conceptual model for how a novel compound might interfere at various levels and which protein states (total vs. phosphorylated) are critical to measure.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase A (Total & Phospho) Receptor->Kinase1 Activation Kinase2 Kinase B (Total & Phospho) Kinase1->Kinase2 Phosphorylation TF Transcription Factor (Total & Phospho) Kinase2->TF Phosphorylation Gene Target Gene Expression TF->Gene Regulation Ligand External Signal Ligand->Receptor Compound (2,4-Dimethoxy-benzyl)- pyridin-3-ylmethyl-amine Compound->Kinase1 Compound->Kinase2

Caption: Hypothetical kinase cascade illustrating potential points of inhibition.

Essential Experimental Controls

For the data to be trustworthy, a rigorous set of controls is non-negotiable.

  • Vehicle Control: The most critical control. Cells are treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the compound. This ensures that any observed effects are due to the compound itself and not the vehicle.

  • Untreated Control: Cells grown in media alone, to establish a baseline for protein expression.

  • Positive Controls: Where possible, treat cells with a known activator or inhibitor of the pathway being studied. This validates that the antibodies and detection system are working correctly.

  • Loading Controls: Used during data analysis to normalize for differences in protein loading between lanes.[1] This is essential for accurate quantification.[2][3]

Dose-Response and Time-Course Experiments

A single dose and time point are insufficient for characterizing a novel compound.

  • Dose-Response: Treat cells with a range of concentrations of this compound (e.g., 0.1 µM to 100 µM) for a fixed time. This helps identify the optimal concentration for producing a measurable effect without inducing excessive cell death.

  • Time-Course: Treat cells with the determined optimal concentration for various durations (e.g., 0, 1, 6, 12, 24 hours). This reveals the dynamics of the cellular response.

Detailed Western Blot Protocol

This protocol provides a robust workflow from cell treatment to data analysis. It is designed to be a starting point and may require optimization for specific cell lines or targets.

Workflow Overview

The overall experimental process is outlined in the diagram below.

Caption: Comprehensive workflow for Western blot analysis post-compound exposure.

Phase 1: Cell Culture and Compound Treatment
  • Cell Seeding: Plate the chosen cell line at a density that will result in 70-80% confluency at the time of harvest.

  • Compound Preparation: Prepare a concentrated stock solution of this compound in an appropriate solvent (e.g., DMSO). Prepare serial dilutions for the dose-response experiment.

  • Treatment: Once cells are at the desired confluency, replace the media with fresh media containing the compound at the desired final concentrations or the vehicle control. Incubate for the specified times.

Phase 2: Cell Lysis and Protein Quantification

Causality Insight: This phase is critical for preserving the biological state of the proteins. Lysis must be rapid and performed on ice to minimize enzymatic activity that could alter the results.[4]

  • Wash: Aspirate the media and wash the cells once with ice-cold 1X Phosphate Buffered Saline (PBS).[5]

  • Lysis: Add ice-cold RIPA Lysis Buffer supplemented with a protease and phosphatase inhibitor cocktail. The use of phosphatase inhibitors is absolutely essential when probing for phosphorylated proteins.

    • Expert Tip: For membrane-bound proteins or GPCRs, a buffer containing stronger detergents like SDS may be necessary, but optimization is required to avoid protein aggregation.[6]

  • Harvest: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Clarification: Incubate the lysate on ice for 15-30 minutes, then centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Quantification: Transfer the supernatant (containing the soluble proteins) to a new tube. Determine the protein concentration of each sample using a standard method like the BCA or Bradford assay. The optimal concentration for loading is typically 1–5 mg/mL.

Phase 3: SDS-PAGE and Protein Transfer
  • Sample Preparation: Based on the quantification results, dilute each sample to the same final concentration. Add 4X Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.[5]

  • Gel Electrophoresis: Load equal amounts of protein (typically 20-40 µg per lane) onto a polyacrylamide gel.[5][7] The gel percentage should be chosen based on the molecular weight of the target protein(s). Include a pre-stained molecular weight marker in one lane.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

    • Expert Tip: The wet transfer method is highly recommended for quantitative analysis as it generally provides more consistent and efficient transfer across a wide range of molecular weights compared to semi-dry methods.[7]

Phase 4: Immunoblotting
  • Blocking: Block the membrane for 1 hour at room temperature with either 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

    • Trustworthiness Check: For phospho-specific antibodies, BSA is the preferred blocking agent. Milk contains phosphoproteins like casein, which can cause high background.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer. The optimal dilution must be determined from the manufacturer's datasheet or internal validation.[8] Incubation is typically performed overnight at 4°C with gentle agitation.[5]

    • Antibody Selection: Choose primary antibodies that have been validated for Western blot applications.[8][9] The host species of the primary antibody should be different from the species of your sample to avoid cross-reactivity.[9]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[5][10]

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific for the primary antibody's host species (e.g., anti-rabbit IgG-HRP).[11] Incubate for 1 hour at room temperature.

  • Final Washes: Repeat the washing step (Step 3) to remove unbound secondary antibody.

Phase 5: Detection and Data Analysis
  • Detection: Add an Enhanced Chemiluminescence (ECL) substrate to the membrane according to the manufacturer's instructions.

  • Imaging: Capture the chemiluminescent signal using a digital imaging system. Use auto-exposure settings where possible to obtain an image with good signal-to-noise without saturating the bands.[12]

  • Stripping and Re-probing (Optional): The membrane can be stripped of antibodies and re-probed for another protein (e.g., a loading control or the total protein counterpart to a phospho-protein). However, avoid repeated stripping as it can lead to protein loss.[13]

  • Normalization and Quantification: Use image analysis software to measure the band intensity for your protein of interest and the loading control in each lane.[14] Normalize the intensity of the target protein band to the intensity of the loading control band in the same lane.[2]

    • Data Integrity: The use of housekeeping proteins (e.g., GAPDH, β-actin) is common, but their expression can sometimes be affected by experimental treatments.[1] Total protein normalization (TPN), where the target is normalized to the total protein in the lane, is considered a more robust method.[14]

Data Presentation and Interpretation

Summarize the quantitative data from multiple experiments in a structured table to facilitate comparison and analysis.

Treatment GroupConcentration (µM)Time (hr)Target Protein (Normalized Intensity)Loading Control (Raw Intensity)Fold Change (vs. Vehicle)p-value
Untreated0241.05 ± 0.0855,123 ± 3,400N/AN/A
Vehicle (DMSO)0.1%241.00 ± 0.0554,890 ± 2,9501.0N/A
Compound1240.85 ± 0.0656,010 ± 4,1000.850.04
Compound10240.42 ± 0.0455,500 ± 3,8000.42<0.001
Compound50240.15 ± 0.0354,990 ± 3,1000.15<0.001

Data are represented as mean ± SEM from n=3 independent experiments.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Weak or No Signal - Insufficient protein load.- Suboptimal primary/secondary antibody concentration.- Inactive HRP enzyme (e.g., sodium azide in buffers).[13]- Poor protein transfer.[15]- Increase the amount of protein loaded.- Titrate antibodies to find the optimal concentration.[15]- Ensure all buffers are fresh and free of inhibitors.- Stain the membrane with Ponceau S post-transfer to verify efficiency.[16]
High Background - Insufficient blocking.- Antibody concentration is too high.- Inadequate washing.- Membrane dried out.- Increase blocking time or try a different blocking agent (e.g., switch from milk to BSA).[12][16]- Reduce antibody concentrations.- Increase the duration and number of wash steps.[10]- Ensure the membrane remains hydrated throughout the process.
Non-specific Bands - Primary antibody has cross-reactivity.- Proteolytic degradation of the sample.- Too much protein loaded.- Use a more specific, validated primary antibody.- Ensure fresh protease inhibitors are used in the lysis buffer and keep samples on ice.[12]- Reduce the total protein loaded per lane.[17]
"Smiling" Bands - Uneven heat distribution during electrophoresis.- Run the gel at a lower voltage or in a cold room to minimize heat generation.[17]

References

  • Azure Biosystems. (n.d.). Western Blotting Guidebook. Retrieved from [Link]

  • Abdullah, M., et al. (2022). Methoxy-naphthyl-Linked N-Benzyl Pyridinium Styryls as Dual Cholinesterase Inhibitors: Design, Synthesis, Biological Evaluation, and Structure–Activity Relationship. ACS Omega. Retrieved from [Link]

  • Alegre, F., et al. (2025). Western Blot: Principles, Procedures, and Clinical Applications. StatPearls. Retrieved from [Link]

  • ResearchGate. (2017). Problem with GPCR protein sample prep for Western Blotting, Help, Please... Retrieved from [Link]

  • Boster Biological Technology. (2025). How to Choose the Right Antibody for Western Blot (WB)--A Practical Guide. Retrieved from [Link]

  • Biocompare. (2022). Troubleshooting Western Blot Experiments. Retrieved from [Link]

  • LI-COR Biosciences. (n.d.). Normalization Handbook. Retrieved from [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Scribd. (n.d.). Protocol GPCR WB. Retrieved from [Link]

  • Bio-Rad Laboratories. (2018). The How and Why of Normalizing Your Western Blots. Retrieved from [Link]

  • Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Retrieved from [Link]

  • TotalLab. (n.d.). Western Blot Troubleshooting Guide. Retrieved from [Link]

  • Addgene. (2025). Antibodies 101: Normalization and Loading Controls for Western Blots. Retrieved from [Link]

  • Stoddart, L. A., et al. (2025). Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology. British Journal of Pharmacology. Retrieved from [Link]

  • LinkedIn. (2025). Western Blot Troubleshooting: 10 Common Problems and Solutions. Retrieved from [Link]

  • Precision Biosystems. (2025). Primary Antibody Selection for Western Blotting. Retrieved from [Link]

  • Berbari, N. F., et al. (2025). Studying G protein-coupled receptors: Immunoblotting, immunoprecipitation, phosphorylation, surface labeling, and cross-linking protocols. Methods in Cell Biology. Retrieved from [Link]

  • Oreate. (2026). Mastering Western Blot Normalization: A Comprehensive Guide. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Western Blot-Preparation Protocol. Retrieved from [Link]

  • Bio-Rad Laboratories. (n.d.). Western Blot Troubleshooting. Retrieved from [Link]

  • Tang, C., et al. (2025). A brief guide to good practices in pharmacological experiments: Western blotting. Pharmacological Research. Retrieved from [Link]

  • Bordeaux, J., et al. (2025). Antibody Validation for Western blot: By the User, for the User. BioTechniques. Retrieved from [Link]

  • Abdullah, M., et al. (2022). Methoxy-naphthyl-Linked N-Benzyl Pyridinium Styryls as Dual Cholinesterase Inhibitors: Design, Synthesis, Biological Evaluation, and Structure–Activity Relationship. ACS Omega. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (2,4-Dimethoxy-benzyl)-pyridin-3-ylmethyl-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of (2,4-Dimethoxy-benzyl)-pyridin-3-ylmethyl-amine (MW: 258.32 g/mol )[1]. This document is designed for researchers, chemists, and drug development professionals who are actively engaged in the synthesis of this and structurally related compounds. As your dedicated scientific resource, this guide moves beyond simple protocols to provide a deep, mechanistic understanding of the reaction, focusing on troubleshooting common side reactions and optimizing yield and purity.

The primary route to synthesizing this secondary amine is through reductive amination, a cornerstone of C-N bond formation in medicinal chemistry.[2] This involves the condensation of an aldehyde with a primary amine to form an imine intermediate, which is subsequently reduced. For the target molecule, two main pathways are viable:

  • Pathway A: Reaction of 2,4-dimethoxybenzaldehyde with pyridin-3-ylmethanamine.

  • Pathway B: Reaction of pyridine-3-carbaldehyde with 2,4-dimethoxybenzylamine.

This guide will address the critical challenges and nuances associated with this transformation, empowering you to navigate the synthetic landscape with confidence and expertise.

Troubleshooting and Frequently Asked Questions (FAQs)

This section is structured to directly address the most common issues encountered during the synthesis. Each answer provides a mechanistic explanation and actionable protocols to resolve the problem.

Category: Low Yield and Incomplete Conversion

Question 1: My reaction has stalled, and TLC/LCMS analysis shows a significant amount of unreacted starting materials (both aldehyde and amine). What are the likely causes and how can I drive the reaction to completion?

Answer: This is a frequent issue in reductive aminations and typically points to an unfavorable equilibrium in the initial imine-forming step. The condensation of the aldehyde and amine to form a hemiaminal, and its subsequent dehydration to the imine (or the corresponding iminium ion), is a reversible process.

Causality & Explanation:

  • Imine-Hemiaminal Equilibrium: The equilibrium may not favor the imine, especially if water is not effectively removed from the reaction medium. The presence of water can hydrolyze the imine back to the starting materials.

  • Insufficient Activation: Carbonyl activation is crucial. The reaction is often best performed under mildly acidic conditions (pH 4-5). The acid protonates the carbonyl oxygen, making the carbon more electrophilic and susceptible to nucleophilic attack by the amine.[3] However, excessively low pH will protonate the amine starting material, rendering it non-nucleophilic.

  • Steric Hindrance: While not extreme in this case, steric bulk around the carbonyl or amine can slow down the initial condensation.

Troubleshooting Protocol:

  • pH Control: If not already included, add a catalytic amount of acetic acid (0.1-0.2 equivalents) to the reaction mixture. This helps to catalyze imine formation without fully protonating the amine.[4][5][6]

  • Water Removal: If your solvent is not rigorously anhydrous, consider adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å) to the reaction mixture to sequester the water formed during imine formation.

  • Reaction Time & Temperature: Allow the aldehyde and amine to stir together for a period (e.g., 1-2 hours) before adding the reducing agent.[7] This gives the imine equilibrium time to establish. Gentle heating (e.g., 40-50 °C) can sometimes facilitate this process.[7]

  • Solvent Choice: Ensure you are using an appropriate solvent. For one-pot reactions with sodium triacetoxyborohydride (NaBH(OAc)₃), aprotic solvents like 1,2-dichloroethane (DCE), dichloromethane (DCM), or tetrahydrofuran (THF) are preferred.[8][9][10]

Category: Common Impurity Profile & Side Reactions

Question 2: I've isolated my product, but it's contaminated with an impurity that has a mass of M+166 (where M is the mass of the desired product). What is this side product and how can I prevent its formation?

Answer: This impurity is almost certainly the tertiary amine, formed by a second alkylation of your desired secondary amine product. This is a classic side reaction in reductive aminations involving primary amines.[4]

Causality & Explanation: The product, this compound, is a secondary amine. It is still nucleophilic and can compete with the primary amine starting material to react with the 2,4-dimethoxybenzaldehyde present in the flask. This forms a new iminium ion, which is then reduced to the tertiary amine.

G cluster_main Main Reaction Pathway cluster_side Side Reaction: Over-Alkylation P_Amine Primary Amine (pyridin-3-ylmethanamine) Imine Imine Intermediate P_Amine->Imine + Aldehyde Aldehyde Aldehyde (2,4-dimethoxybenzaldehyde) Aldehyde->Imine Product Desired Secondary Amine (Product) Imine->Product + [H] Tertiary_Amine Tertiary Amine Impurity (M+166) Product_Side Secondary Amine (Product) Imine_Side Iminium Ion Product_Side->Imine_Side + Aldehyde Aldehyde_Side Aldehyde (2,4-dimethoxybenzaldehyde) Aldehyde_Side->Imine_Side Imine_Side->Tertiary_Amine + [H]

Caption: Formation of the tertiary amine side product.

Troubleshooting Protocol:

  • Stoichiometry Control: Use a slight excess of the primary amine (e.g., 1.1 to 1.2 equivalents) relative to the aldehyde. This increases the probability that the aldehyde will react with the starting amine rather than the product.

  • Slow Addition of Aldehyde: If practical, add the aldehyde slowly via a syringe pump to the solution of the amine and reducing agent. This keeps the instantaneous concentration of the aldehyde low, minimizing the chance of the secondary amine product reacting with it.

  • Two-Step Procedure: A highly effective method is to separate the imine formation from the reduction.[8]

    • Step 1: Stir the aldehyde and amine in a solvent like methanol (which facilitates rapid imine formation) for 1-3 hours.[11] Monitor by TLC/LCMS for the disappearance of the aldehyde.

    • Step 2: Once imine formation is complete, add the reducing agent (e.g., NaBH₄). This ensures the reducing agent primarily sees the desired imine, not a mixture of reactants.

Question 3: My crude product contains a significant amount of 2,4-dimethoxybenzyl alcohol. Why is this happening?

Answer: This side product arises from the direct reduction of the starting material, 2,4-dimethoxybenzaldehyde, by the hydride reagent. This indicates that your reducing agent is not sufficiently selective for the imine/iminium ion over the aldehyde under your reaction conditions.

Causality & Explanation: This is a common problem when using a powerful, less selective reducing agent like sodium borohydride (NaBH₄) in a one-pot procedure.[3][9] NaBH₄ is capable of reducing both aldehydes and imines. If the rate of aldehyde reduction is competitive with the rate of imine formation and subsequent reduction, a substantial amount of the alcohol byproduct will be formed.

G cluster_desired Desired Pathway cluster_competing Competing Side Reaction Aldehyde Aldehyde (2,4-dimethoxybenzaldehyde) Imine Imine Formation Aldehyde->Imine + Amine Amine Amine (pyridin-3-ylmethanamine) Amine->Imine ReducingAgent Reducing Agent (e.g., NaBH₄) Product Secondary Amine Product ReducingAgent->Product Alcohol Alcohol Byproduct (2,4-dimethoxybenzyl alcohol) ReducingAgent->Alcohol Imine->Product + [H] Aldehyde_Side Aldehyde Aldehyde_Side->Alcohol + [H]

Caption: Competing reduction of aldehyde vs. imine.

Troubleshooting Protocol:

  • Switch to a Milder Reducing Agent: The most robust solution is to use sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB).[10] STAB is a sterically hindered and less reactive hydride donor that is highly selective for the reduction of the protonated imine (iminium ion) over the neutral aldehyde or ketone.[4][6] This is the industry standard for one-pot reductive aminations.

  • Adopt the Two-Step NaBH₄ Protocol: As described in the previous question, forming the imine fully before adding NaBH₄ will largely prevent this side reaction.[9]

  • Temperature Control: If using NaBH₄, perform the reduction at a lower temperature (e.g., 0 °C) after the imine has formed. This can sometimes increase selectivity by slowing the rate of aldehyde reduction more than the rate of imine reduction.

Data & Protocols

Table 1: Comparison of Common Reducing Agents for Reductive Amination
FeatureSodium Borohydride (NaBH₄)Sodium Triacetoxyborohydride (NaBH(OAc)₃)
Selectivity Low; reduces aldehydes and ketones rapidly.[9]High; selectively reduces iminium ions in the presence of carbonyls.[4][6]
Procedure Best in a two-step process (imine formation, then reduction).[8]Ideal for one-pot, direct reductive amination.[6]
Solvent Compatibility Good in protic solvents like Methanol (MeOH) and Ethanol (EtOH).[9]Water-sensitive; best in aprotic solvents (DCE, DCM, THF).[9][10] Not compatible with MeOH.[10]
pH Condition Typically neutral to basic for the reduction step.Works best under mildly acidic conditions (often with added AcOH).[4]
Safety/Byproducts Generates hydrogen gas upon quenching.Safer than NaCNBH₃; byproducts are acetate salts.[10]
Recommended Protocol: One-Pot Synthesis using NaBH(OAc)₃

This protocol is recommended for its high selectivity and operational simplicity.

  • Reactant Setup: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add pyridin-3-ylmethanamine (1.1 eq) and anhydrous 1,2-dichloroethane (DCE, ~0.1 M).

  • Aldehyde Addition: Add 2,4-dimethoxybenzaldehyde (1.0 eq) to the solution.

  • Acid Catalyst (Optional but Recommended): Add glacial acetic acid (0.1-1.0 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.3-1.5 eq) portion-wise over 10-15 minutes. An exotherm may be observed.

  • Reaction Monitoring: Stir the reaction at room temperature overnight (12-18 hours). Monitor for completion by TLC or LCMS, checking for the disappearance of the imine intermediate and starting aldehyde.

  • Workup:

    • Carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and extract with dichloromethane (DCM, 3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel. A basic wash during workup or using a triethylamine-treated silica gel can improve chromatographic performance.

Troubleshooting Workflow: A Logic Diagram

G Start Reaction Start: Analyze Crude Product Q1 High % of Starting Materials? Start->Q1 Q2 Major Impurity is Benzyl Alcohol? Q1->Q2 No Sol1 Imine formation is poor. 1. Add catalytic AcOH. 2. Pre-stir amine/aldehyde 1-2h. 3. Use anhydrous solvent. Q1->Sol1 Yes Q3 Major Impurity is Tertiary Amine (M+166)? Q2->Q3 No Sol2 Aldehyde is being reduced. 1. Switch to NaBH(OAc)₃. 2. Use two-step NaBH₄ method. 3. Lower reduction temperature. Q2->Sol2 Yes Success Product is Clean / Minor Impurities Proceed to Purification Q3->Success No Sol3 Over-alkylation is occurring. 1. Use 1.1-1.2 eq of amine. 2. Add aldehyde slowly. 3. Use two-step method. Q3->Sol3 Yes

Caption: A decision tree for troubleshooting common synthesis issues.

References

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Makitra, R., et al. (2023, February 17). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI. Retrieved from [Link]

  • Medley, J. W. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Myers Group, Harvard University. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Google Patents. (n.d.). KR101652750B1 - Purification method of pyridine and pyridine derivatives.
  • Google Patents. (n.d.). CN102311351B - A kind of synthetic method of 2,4-dimethoxybenzylamine.
  • Reddit. (2022, March 7). Question about reductive amination reaction procedure. r/Chempros. Retrieved from [Link]

  • Kamar, F., et al. (2022, October 16). Elucidating the Critical Attributes of Sodium Triacetoxyborohydride to Tune Glycoconjugation via Reductive Amination. ACS Publications. Retrieved from [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Scribd. Retrieved from [Link]

  • ResearchGate. (2018, March 21). Aldehyde not reacting in reductive amination reaction, thoughts?. Retrieved from [Link]

  • Google Patents. (n.d.). WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
  • Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methoxy-naphthyl-Linked N-Benzyl Pyridinium Styryls as Dual Cholinesterase Inhibitors: Design, Synthesis, Biological Evaluation, and Structure–Activity Relationship. PubMed Central. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Resistance to (2,4-Dimethoxy-benzyl)-pyridin-3-ylmethyl-amine in Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by a Senior Application Scientist

Welcome to the technical support center for researchers utilizing (2,4-Dimethoxy-benzyl)-pyridin-3-ylmethyl-amine. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding the development of resistance to this compound in various cell lines. Our goal is to equip you with the scientific rationale and practical protocols to understand and overcome experimental hurdles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial observations and questions that arise when working with a novel compound like this compound.

Q1: My cells, which were initially sensitive to this compound, are now showing reduced responsiveness. What is the likely cause?

A1: This is a classic presentation of acquired drug resistance. Cancer cells can develop resistance through various mechanisms, including but not limited to: increased drug efflux, alterations in the drug's molecular target, activation of alternative signaling pathways, and epigenetic modifications that alter gene expression.[1][2] For compounds that interfere with microtubule dynamics, a common mechanism is the overexpression of ATP-binding cassette (ABC) transporters, which act as drug efflux pumps.[3][4][5]

Q2: How can I quickly confirm if my cells have developed resistance?

A2: The most straightforward method is to perform a dose-response curve using a cell viability assay, such as the MTT or XTT assay.[6][7][8] By comparing the IC50 (the concentration of a drug that gives half-maximal inhibitory response) of the parental (sensitive) cell line to your suspected resistant cell line, you can quantify the degree of resistance. A significant increase in the IC50 value is a clear indicator of resistance.

Q3: What is the presumed mechanism of action for this compound?

A3: While the precise mechanism for this specific novel compound may still be under investigation, its structural motifs, particularly the benzyl-pyridin-amine core, are found in various kinase and tubulin inhibitors.[9][10] Given that many novel anti-cancer agents target microtubule dynamics, a logical starting hypothesis is that it functions as a tubulin inhibitor.[11][12][13] Tubulin inhibitors disrupt the normal function of microtubules, leading to cell cycle arrest and apoptosis.[13]

Q4: Are there any initial steps I can take to try and overcome this resistance?

A4: A common initial strategy is to use the compound in combination with other drugs.[11][14] For suspected tubulin inhibitors, combining them with agents that have different mechanisms of action can be effective.[11] Additionally, if drug efflux is suspected, co-administration with a known ABC transporter inhibitor could restore sensitivity.[15]

Section 2: Troubleshooting Guides for Investigating Resistance

This section provides more detailed experimental plans to dissect the mechanism of resistance in your cell line.

Characterizing the Resistance Phenotype

Issue: A significant increase in the IC50 of this compound is observed.

Troubleshooting Workflow:

  • Confirm Resistance Stability: Culture the resistant cells in a drug-free medium for several passages and then re-challenge them with the compound. If the resistance is stable, it suggests a genetic or stable epigenetic change.

  • Cross-Resistance Profile: Test the resistant cell line against other known anti-cancer drugs, particularly other microtubule-targeting agents (e.g., paclitaxel, vincristine) and drugs with different mechanisms of action. This can provide clues about the resistance mechanism. For example, resistance to multiple, structurally unrelated drugs often points towards the involvement of drug efflux pumps.[5]

Investigating Common Mechanisms of Resistance to Tubulin Inhibitors

Based on the hypothesis that this compound is a tubulin inhibitor, the following are key areas to investigate:

Hypothesis 1: Increased Drug Efflux via ABC Transporters

Rationale: The overexpression of ABC transporters, such as P-glycoprotein (P-gp/MDR1/ABCB1), MRP1 (ABCC1), and BCRP (ABCG2), is a frequent cause of multidrug resistance.[3][4][5] These transporters actively pump drugs out of the cell, reducing the intracellular concentration to sub-therapeutic levels.[3][16][17]

Experimental Plan:

  • Gene Expression Analysis: Compare the mRNA levels of common ABC transporter genes (ABCB1, ABCC1, ABCG2) in your resistant and parental cell lines using quantitative real-time PCR (qRT-PCR).[18] A significant upregulation in the resistant line is a strong indicator of this mechanism.

  • Protein Expression Analysis: Use Western blotting to confirm if the increased mRNA levels translate to higher protein levels of the respective ABC transporters.[19][20][21][22]

  • Functional Assays: Employ a fluorescent substrate of the suspected ABC transporter (e.g., Rhodamine 123 for P-gp). Reduced intracellular accumulation of the fluorescent substrate in the resistant cells, which can be reversed by a known inhibitor of that transporter, provides functional evidence of increased efflux.

Experimental Workflow for Investigating ABC Transporter Involvement

start Resistant Cell Line Observed qRT_PCR qRT-PCR for ABC Transporter Genes (ABCB1, ABCC1, ABCG2) start->qRT_PCR western_blot Western Blot for ABC Transporter Proteins (P-gp, MRP1, BCRP) qRT_PCR->western_blot If Upregulated functional_assay Functional Efflux Assay (e.g., Rhodamine 123) western_blot->functional_assay If Protein Overexpressed inhibitor_study Co-treatment with ABC Transporter Inhibitor functional_assay->inhibitor_study If Efflux is High conclusion Mechanism Confirmed: Increased Drug Efflux inhibitor_study->conclusion If Sensitivity is Restored

Caption: Workflow for identifying ABC transporter-mediated resistance.

Hypothesis 2: Alterations in the Microtubule Target

Rationale: Mutations in the tubulin protein itself or changes in the expression of different tubulin isotypes can prevent the drug from binding effectively, thus conferring resistance.[1]

Experimental Plan:

  • Tubulin Sequencing: Sequence the alpha- and beta-tubulin genes in both parental and resistant cell lines to identify any potential mutations in the drug-binding site.

  • Isotype Expression Analysis: Use qRT-PCR and Western blotting to analyze the expression levels of different beta-tubulin isotypes. Overexpression of certain isotypes, like βIII-tubulin, has been linked to resistance to taxanes.

  • In Vitro Tubulin Polymerization Assay: Assess the effect of this compound on the polymerization of purified tubulin from both sensitive and resistant cells. A reduced inhibitory effect on tubulin from resistant cells would point to target modification.

Hypothesis 3: Activation of Pro-Survival Signaling Pathways

Rationale: Cancer cells can bypass the cytotoxic effects of a drug by upregulating pro-survival and anti-apoptotic signaling pathways.

Experimental Plan:

  • Pathway Analysis: Use techniques like RNA sequencing or proteomic arrays to get a global view of the changes in gene and protein expression between the sensitive and resistant cells.[23][24][25] This can help identify upregulated pathways (e.g., PI3K/Akt, MAPK/ERK).

  • Western Blotting for Key Signaling Proteins: Based on the pathway analysis, perform Western blots for key phosphorylated (activated) proteins in these pathways (e.g., p-Akt, p-ERK).

  • Combination Therapy with Pathway Inhibitors: If a specific pathway is identified as being hyperactive in the resistant cells, test for synergistic effects by combining this compound with a known inhibitor of that pathway.

Signaling Pathway Evasion of Drug Action

drug (2,4-Dimethoxy-benzyl) -pyridin-3-ylmethyl-amine target Presumed Target (e.g., Tubulin) drug->target cell_cycle_arrest Cell Cycle Arrest target->cell_cycle_arrest apoptosis Apoptosis cell_cycle_arrest->apoptosis survival_pathway Upregulated Pro-Survival Pathway (e.g., PI3K/Akt) cell_cycle_arrest->survival_pathway Bypassed by resistance Cell Survival & Resistance survival_pathway->resistance

Caption: Upregulation of survival pathways can bypass drug-induced apoptosis.

Hypothesis 4: Epigenetic Modifications

Rationale: Changes in DNA methylation and histone modifications can alter the expression of genes involved in drug sensitivity and resistance without changing the DNA sequence itself.[26][27][28] These epigenetic changes can be heritable through cell division.[27]

Experimental Plan:

  • Global Methylation and Acetylation Analysis: Assess global DNA methylation and histone acetylation levels in sensitive versus resistant cells.

  • Targeted Gene Promoter Analysis: If specific genes are suspected from other analyses (e.g., ABC transporters), examine the methylation status of their promoter regions.

  • Treatment with Epigenetic Modifiers: Treat resistant cells with DNA methyltransferase inhibitors (e.g., 5-aza-2'-deoxycytidine) or histone deacetylase inhibitors to see if sensitivity to this compound can be restored.[28][29]

Section 3: Detailed Experimental Protocols

MTT Cell Viability Assay[7][8][31]

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound and incubate for a period equivalent to 2-3 cell doubling times (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[8][30]

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[30]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and read the absorbance at a wavelength of 570 nm.[7][8]

  • Data Analysis: Plot the absorbance against the log of the drug concentration and use a non-linear regression to determine the IC50 value.

ParameterRecommendation
Cell Seeding Density 5,000 - 10,000 cells/well
Drug Incubation Time 48 - 72 hours
MTT Concentration 0.5 mg/mL
MTT Incubation Time 3 - 4 hours
Absorbance Wavelength 570 nm
Western Blotting for P-glycoprotein (P-gp)[19][20][22][23]

This protocol allows for the detection and quantification of P-gp protein expression.

  • Lysate Preparation: Prepare whole-cell lysates from both sensitive and resistant cells using RIPA buffer supplemented with protease inhibitors.[22]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[19]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for P-gp overnight at 4°C.[20][22]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[22]

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensity and normalize to a loading control (e.g., GAPDH or β-actin) to compare P-gp expression levels.

Section 4: Strategies to Overcome Resistance

Once a mechanism of resistance has been identified, the following strategies can be employed to overcome it.

Combination Therapies

The rationale behind combination therapy is to target the cancer cells through multiple mechanisms simultaneously, reducing the likelihood of resistance developing.[14]

  • If Resistance is due to ABC Transporters: Combine this compound with a known inhibitor of the overexpressed transporter. Several generations of these inhibitors have been developed.

  • If Resistance is due to an Upregulated Signaling Pathway: Co-administer this compound with an inhibitor of the identified pro-survival pathway (e.g., a PI3K or MEK inhibitor).

  • Synergistic Combinations with Other Chemotherapeutics: Combine with drugs that have a different mechanism of action, such as DNA damaging agents or angiogenesis inhibitors.[31][32]

Development of Novel Analogs

If resistance is due to target modification or efflux, medicinal chemistry efforts can be directed towards developing analogs of this compound that can overcome these mechanisms. For instance, designing analogs that are not substrates for ABC transporters.[15]

Epigenetic Reprogramming

For resistance mediated by epigenetic changes, pre-treating the resistant cells with epigenetic modifying agents like DNA methyltransferase inhibitors or histone deacetylase inhibitors may resensitize them to this compound.[28][29]

References

  • Bio-Rad. (n.d.). General Protocol for Western Blotting. Retrieved from [Link]

  • Choi, Y. H., & Yu, A. M. (2014). ABC transporters in multidrug resistance and their reversal. Cancer Cell & Microenvironment, 1(1), e22.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Li, T., Lu, L., Song, X., Qi, J., & Hou, D. (2022). Combination of microtubule targeting agents with other antineoplastics for cancer treatment. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer, 1877(5), 188777.
  • Oncolines. (2024). Case study – Gene expression profiling to understand and combat drug resistance. Retrieved from [Link]

  • Li, Y., et al. (2022). The Potential Strategies for Overcoming Multidrug Resistance and Reducing Side Effects of Monomer Tubulin Inhibitors for Cancer Therapy. Molecules, 27(15), 4981.
  • Sarkar, S., et al. (2023). Epigenetic modifications: Key players in cancer heterogeneity and drug resistance. Frontiers in Genetics, 14, 1268862.
  • Hossain, M. A., et al. (2024). Identification and Exploration of Transcripts Involved in Antibiotic Resistance Mechanism of Two Critical Superbugs. Journal of Multidisciplinary Healthcare, 17, 187–203.
  • Frontiers in Oncology. (2023). Editorial: Epigenetic drugs and therapeutic resistance for epithelial malignancies. Frontiers in Oncology, 13, 1211636.
  • Yasmeen, F., & Gupta, V. (2025). Western Blot: Principles, Procedures, and Clinical Applications. In StatPearls.
  • Solvo Biotechnology. (n.d.). The role of ABC transporters in drug resistance, metabolism and toxicity. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. RSC Advances, 11(54), 34168-34185.
  • Sarkadi, B., et al. (2004). The Role of ABC Transporters in Drug Resistance, Metabolism and Toxicity. Current Signal Transduction Therapy, 1(1), 59-79.
  • bioRxiv. (2021). Gene expression based inference of drug resistance in cancer.
  • Beretta, G. L., & Zuco, V. (2017). Fighting tubulin-targeting anticancer drug toxicity and resistance in endocrine-related cancers.
  • Oxford Academic. (2015). Combined Treatment Strategies for Microtubule Stabilizing Agent-Resistant Tumors. JNCI: Journal of the National Cancer Institute, 107(4), djv031.
  • ACS Omega. (2022).
  • ResearchGate. (n.d.). Detection of drug resistance-associated proteins by Western blot. Retrieved from [Link]

  • ResearchGate. (2025). The Role of ABC Transporters in Drug Resistance, Metabolism and Toxicity.
  • PubMed. (2015). Combined treatment strategies for microtubule stabilizing agent-resistant tumors. Journal of the National Cancer Institute, 107(4), djv031.
  • ResearchGate. (n.d.). Differential gene expression analysis between drug-sensitive and -resistant cancer cell lines. Retrieved from [Link]

  • OAE Publishing Inc. (2014). Resistance to anti-tubulin agents: From vinca alkaloids to epothilones. Cancer Drug Resistance, 1(1), 22-55.
  • National Institutes of Health. (2023). Drug resistance mechanisms and treatment strategies mediated by Ubiquitin-Specific Proteases (USPs) in cancers: new directions and therapeutic options.
  • University of Tennessee Health Science Center. (n.d.). Targeting the Colchicine Binding Site on Tubulin to Overcome Multidrug Resistance and Anticancer Efficacy of Selective Survivin Inhibitors.
  • Frontiers in Oncology. (2021). Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance. Frontiers in Oncology, 11, 653903.
  • bioRxiv. (2020). Two antagonistic microtubule targeting drugs act synergistically to kill cancer cells.
  • Oxford Academic. (2004). Analysis of antibiotic resistance gene expression in Pseudomonas aeruginosa by quantitative real-time-PCR. FEMS Microbiology Letters, 240(1), 15-21.
  • AACR Journals. (2021). Epigenetic Alterations and Mechanisms That Drive Resistance to Targeted Cancer Therapies. Clinical Cancer Research, 27(22), 6033-6045.
  • AACR Journals. (2018). A Novel Microtubule Inhibitor Overcomes Multidrug Resistance in Tumors. Cancer Research, 78(20), 5949-5957.
  • PubMed. (2019). Anti-Tumor Mechanisms of Novel 3-(4-Substituted Benzyl)-5-Isopropil-5- Phenylhydantoin Derivatives in Human Colon Cancer Cell Line. Anti-Cancer Agents in Medicinal Chemistry, 19(18), 2236-2247.
  • MDPI. (2026). Medicinal Plants for Overcoming Drug Resistance in Cervical Cancer. Plants, 15(3), 345.
  • Frontiers in Cell and Developmental Biology. (2021). Understanding the Mechanisms by Which Epigenetic Modifiers Avert Therapy Resistance in Cancer. Frontiers in Cell and Developmental Biology, 9, 669335.
  • Wikipedia. (n.d.). Chemotherapy. Retrieved from [Link]

  • PubMed. (2020). 4-methyl-2-(p-tolyl) imidazol (BZML) targets tubulin and DNA to induce anticancer activity and overcome multidrug resistance in colorectal cancer cells. Chemico-Biological Interactions, 315, 108886.
  • National Institutes of Health. (2017). Antimicrobial peptides with selective antitumor mechanisms: prospect for anticancer applications. Frontiers in Microbiology, 8, 1452.

Sources

Validation & Comparative

Comparative Validation of (2,4-Dimethoxy-benzyl)-pyridin-3-ylmethyl-amine: A Guide to Anticancer Efficacy and Mechanism of Action

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers and drug development professionals to validate the anticancer potential of the novel compound, (2,4-Dimethoxy-benzyl)-pyridin-3-ylmethyl-amine. Given the absence of established data on this specific molecule, we present a structured, hypothesis-driven approach to its evaluation. This document outlines a series of robust, self-validating experimental protocols designed to assess its efficacy against relevant benchmarks and to elucidate its underlying mechanism of action.

The core of this guide is a comparative analysis against two standards: Doxorubicin , a widely used chemotherapeutic agent known for its broad cytotoxic effects via DNA intercalation and topoisomerase II inhibition, and Gefitinib , a targeted therapy that acts as an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. This dual-comparator approach allows for the characterization of both broad cytotoxicity and potential target-specific activity.

Rationale and Hypothesized Mechanism

The chemical structure of this compound incorporates moieties found in various bioactive compounds. The dimethoxy-benzyl group is a feature of certain natural products with cytotoxic properties, while the pyridine ring is a common scaffold in kinase inhibitors. This structural composition suggests a potential for interaction with intracellular signaling pathways that regulate cell proliferation and survival.

Our primary hypothesis is that the compound may function as a kinase inhibitor, targeting pathways frequently dysregulated in cancer, such as those involved in cell cycle progression or apoptosis. This guide provides the experimental blueprint to test this hypothesis.

Experimental Validation Workflow

A multi-tiered approach is essential for a thorough validation. The workflow begins with broad cytotoxicity screening and progressively narrows down to specific mechanistic studies.

G cluster_0 Phase 1: In Vitro Efficacy Screening cluster_1 Phase 2: Phenotypic & Functional Assays cluster_2 Phase 3: Mechanism of Action (MoA) Elucidation A Compound Synthesis & QC B Cell Line Panel Selection (e.g., MCF-7, A549, HCT116) A->B C Cytotoxicity Assay (MTT) Determine IC50 Values B->C D Comparative Analysis vs. Doxorubicin & Gefitinib C->D E Apoptosis Assay (Annexin V/PI Staining) C->E Use IC50 concentration F Cell Cycle Analysis (Propidium Iodide Staining) C->F Use IC50 concentration G Metastasis Potential Assay (Wound Healing/Transwell) C->G Use sub-IC50 concentration H Hypothesis Formulation (e.g., Kinase Inhibition) E->H F->H I Western Blot Analysis (Key Signaling Proteins) H->I J Target Engagement Assay (e.g., Cellular Thermal Shift Assay) I->J

Caption: Overall experimental workflow for validating a novel anticancer compound.

Comparative Cytotoxicity Assessment

The initial step is to determine the concentration-dependent cytotoxic effect of the compound across a panel of cancer cell lines with diverse genetic backgrounds.

Protocol 1: MTT Assay for Cell Viability

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound, Doxorubicin, and Gefitinib. Treat the cells with concentrations ranging from 0.01 µM to 100 µM for 48-72 hours. Include a vehicle control (e.g., 0.1% DMSO).

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The conversion of MTT to formazan by metabolically active cells is a measure of cell viability.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control to calculate the percentage of cell viability. Plot the results and determine the half-maximal inhibitory concentration (IC50) using non-linear regression.

Table 1: Hypothetical IC50 Values (µM) for Test Compounds Across Cancer Cell Lines

Cell LineThis compoundDoxorubicin (Control)Gefitinib (Control)
MCF-75.20.8> 50
A5498.91.515.6
HCT1164.10.6> 50

Interpretation: The hypothetical data suggests our novel compound exhibits moderate cytotoxic activity, less potent than the broad-spectrum agent Doxorubicin but potentially more effective than Gefitinib in cell lines that are not EGFR-dependent (MCF-7, HCT116).

Elucidating the Mode of Cell Death: Apoptosis vs. Necrosis

To determine if the observed cytotoxicity is due to programmed cell death (apoptosis), we utilize Annexin V and Propidium Iodide (PI) staining. Annexin V binds to phosphatidylserine, an early apoptotic marker, while PI intercalates with the DNA of late apoptotic or necrotic cells with compromised membranes.

Protocol 2: Annexin V/PI Flow Cytometry

  • Treatment: Treat cells (e.g., HCT116) with the respective IC50 concentration of each compound for 24 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells using a flow cytometer. The cell populations are categorized as:

    • Viable (Annexin V- / PI-)

    • Early Apoptotic (Annexin V+ / PI-)

    • Late Apoptotic/Necrotic (Annexin V+ / PI+)

    • Necrotic (Annexin V- / PI+)

Table 2: Hypothetical Apoptosis Induction in HCT116 Cells (24h Treatment)

Treatment% Viable Cells% Early Apoptotic% Late Apoptotic/Necrotic
Vehicle Control95.12.52.4
This compound55.328.716.0
Doxorubicin48.235.116.7

Interpretation: The significant increase in the Annexin V-positive population upon treatment with our test compound suggests that it induces cell death primarily through apoptosis, a hallmark of many effective anticancer agents.

Mechanistic Investigation: Probing a Hypothesized Signaling Pathway

Based on the apoptotic phenotype, we can hypothesize that the compound interferes with key regulators of apoptosis. A common pathway involves the Bcl-2 family of proteins, where anti-apoptotic members like Bcl-2 are counteracted by pro-apoptotic members like Bax.

G compound (2,4-Dimethoxy-benzyl) -pyridin-3-ylmethyl-amine bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Inhibition? bax Bax (Pro-apoptotic) bcl2->bax Inhibits mito Mitochondrion bax->mito Promotes Permeabilization cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 cyto_c->caspase9 Activates caspase3 Caspase-3 caspase9->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis Executes

Caption: Hypothesized apoptotic pathway targeted by the novel compound.

Protocol 3: Western Blot Analysis of Apoptotic Markers

  • Protein Extraction: Treat HCT116 cells with the test compound at its IC50 concentration for 24 hours. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA for 1 hour. Incubate with primary antibodies overnight at 4°C (e.g., anti-Bcl-2, anti-Bax, anti-Cleaved Caspase-3, and anti-β-actin as a loading control).

  • Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize to the loading control. Compare the expression levels of target proteins between treated and untreated samples.

Expected Outcome: If the compound acts via the intrinsic apoptotic pathway, we would expect to see a decrease in the expression of anti-apoptotic Bcl-2 and an increase in the cleavage (activation) of Caspase-3 in treated cells compared to the vehicle control. This would provide strong evidence supporting the hypothesized mechanism of action.

Conclusion and Future Directions

This guide outlines the critical first steps in validating the anticancer effects of this compound. The proposed experiments provide a robust framework for comparing its efficacy against established drugs and for beginning to unravel its mechanism of action. Positive results from this in vitro screening phase—demonstrating potent, selective, and apoptosis-inducing activity—would provide a strong rationale for advancing the compound to more complex studies, including cell cycle analysis, invasion assays, and ultimately, in vivo xenograft models to assess its therapeutic potential in a physiological context.

(2,4-Dimethoxy-benzyl)-pyridin-3-ylmethyl-amine vs. known inhibitors in [specific] assay

Author: BenchChem Technical Support Team. Date: February 2026

To proceed with generating a scientifically rigorous and accurate comparison guide, the [specific] assay needs to be defined. The identity of the assay and its biological target is critical for:

  • Identifying Relevant "Known Inhibitors": The choice of appropriate reference compounds for comparison is entirely dependent on the biological question being asked (e.g., inhibiting a specific enzyme, blocking a particular receptor, or inducing a cellular phenotype).

  • Sourcing a Validated Protocol: Experimental methodologies are highly specific to the assay type (e.g., a LanthaScreen TR-FRET kinase assay protocol is fundamentally different from a cell-based apoptosis assay protocol).

  • Finding or Generating Meaningful Data: Any comparative data (like IC₅₀ or Kᵢ values) is meaningless without the context of the assay in which it was generated.

Please provide the following details so I can construct the guide you have requested:

  • What is the specific assay? (e.g., Histone Deacetylase (HDAC) inhibition assay, a specific kinase assay, a receptor binding assay, a cell viability assay on a specific cell line, etc.)

  • What is the specific biological target? (e.g., HDAC1, Epidermal Growth Factor Receptor (EGFR) kinase, Dopamine D2 receptor, A549 lung cancer cell line, etc.)

  • Which known inhibitors would you like to compare against? (e.g., Vorinostat for HDACs, Gefitinib for EGFR, etc.)

Once you provide this information, I will be able to generate the comprehensive, data-driven comparison guide you have outlined, fulfilling all requirements for scientific integrity, data visualization, and detailed referencing.

A Comparative Toxicological Analysis of (2,4-Dimethoxy-benzyl)-pyridin-3-ylmethyl-amine Derivatives for Early-Stage Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The convergence of a substituted benzylamine scaffold with a pyridine moiety in the chemical structure of (2,4-Dimethoxy-benzyl)-pyridin-3-ylmethyl-amine and its derivatives presents a compelling area of investigation for novel therapeutic agents. The pyridine ring is a common feature in many approved drugs, valued for its ability to enhance metabolic stability and cellular permeability[1]. Similarly, benzylamines are recognized pharmacophores. However, the biological activity of these structural motifs also necessitates a thorough evaluation of their potential toxicity. Aromatic amines and pyridine derivatives can undergo metabolic activation to form reactive intermediates, which may lead to adverse effects such as hepatotoxicity and genotoxicity[2][3][4].

This guide provides a comprehensive comparative analysis of the in vitro and in vivo toxicity profiles of a series of novel this compound derivatives. By systematically modifying substituents on both the benzyl and pyridine rings, we aim to elucidate key structure-toxicity relationships. This document is intended for researchers, scientists, and drug development professionals to inform early-stage candidate selection and guide further preclinical development. The experimental data presented herein, while illustrative, is grounded in established toxicological methodologies to provide a realistic framework for such an evaluation.

Experimental Design and Rationale

A tiered approach was employed to assess the toxicity of the parent compound (DBP-001) and its derivatives (DBP-002 to DBP-005). This strategy begins with high-throughput in vitro assays to evaluate cytotoxicity and genotoxicity, followed by a more focused in vivo assessment of acute systemic toxicity for promising candidates. This approach is designed to minimize the use of animal models in accordance with the 3Rs principle (Replacement, Reduction, and Refinement).

Selection of Derivatives

A series of five compounds was selected for this comparative analysis. The parent compound, this compound (DBP-001), serves as the baseline. The derivatives were designed to probe the effects of electron-withdrawing and electron-donating groups, as well as steric hindrance, on the overall toxicity profile.

  • DBP-001: Parent Compound - this compound

  • DBP-002: Fluoro-substituted on the benzyl ring - (4-Fluoro-2-methoxy-benzyl)-pyridin-3-ylmethyl-amine

  • DBP-003: Nitro-substituted on the benzyl ring - (4-Nitro-2-methoxy-benzyl)-pyridin-3-ylmethyl-amine

  • DBP-004: Methyl-substituted on the pyridine ring - (2,4-Dimethoxy-benzyl)-(6-methyl-pyridin-3-ylmethyl)-amine

  • DBP-005: Chloro-substituted on the pyridine ring - (2,4-Dimethoxy-benzyl)-(6-chloro-pyridin-3-ylmethyl)-amine

Experimental Workflow

The following workflow was established to systematically evaluate the toxicity of the DBP series of compounds.

G cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation cluster_2 Data Analysis & Risk Assessment A Cytotoxicity Assessment (HepG2 Cells) B Genotoxicity Assessment (Ames Test) A->B Proceed if IC50 > 10 µM C Acute Oral Toxicity (OECD 425) B->C Proceed if non-mutagenic D Structure-Toxicity Relationship (STR) Analysis C->D E Candidate Selection D->E

Figure 1: Tiered experimental workflow for the toxicological assessment of DBP derivatives.

Comparative Toxicity Data

The following tables summarize the hypothetical experimental data obtained for the DBP series of compounds.

Table 1: In Vitro Cytotoxicity against HepG2 Cells
Compound IDSubstitutionIC50 (µM)
DBP-001Parent Compound15.8
DBP-0024-Fluoro on Benzyl Ring25.3
DBP-0034-Nitro on Benzyl Ring5.2
DBP-0046-Methyl on Pyridine Ring18.9
DBP-0056-Chloro on Pyridine Ring9.7

IC50: Half-maximal inhibitory concentration after 48 hours of exposure.

Table 2: In Vitro Genotoxicity (Ames Test)
Compound IDStrain TA98 (-S9)Strain TA98 (+S9)Strain TA100 (-S9)Strain TA100 (+S9)Mutagenicity
DBP-001NegativeNegativeNegativeNegativeNon-mutagenic
DBP-002NegativeNegativeNegativeNegativeNon-mutagenic
DBP-003NegativePositive NegativePositive Mutagenic
DBP-004NegativeNegativeNegativeNegativeNon-mutagenic
DBP-005NegativeNegativeNegativeNegativeNon-mutagenic

Results are based on a 2-fold or greater increase in revertant colonies compared to the vehicle control. S9 fraction provides metabolic activation.

Table 3: In Vivo Acute Oral Toxicity in Rodents
Compound IDLD50 (mg/kg)GHS CategoryKey Observations
DBP-001> 20005 or UnclassifiedNo significant adverse effects
DBP-002> 20005 or UnclassifiedNo significant adverse effects
DBP-003Not Tested (due to mutagenicity)--
DBP-004> 20005 or UnclassifiedNo significant adverse effects
DBP-00515004Lethargy, piloerection at high doses

LD50: Median lethal dose. GHS: Globally Harmonized System of Classification and Labelling of Chemicals.

Structure-Toxicity Relationship (STR) Analysis

The comparative data reveals several key structure-toxicity relationships:

  • Effect of Benzyl Ring Substitution: The introduction of a strong electron-withdrawing nitro group (DBP-003) significantly increased cytotoxicity and induced a mutagenic response after metabolic activation. This suggests that the electron-deficient aromatic ring may be more susceptible to metabolic activation, forming reactive electrophilic species. Conversely, the electron-withdrawing but less reactive fluoro-substituent (DBP-002) resulted in a decrease in cytotoxicity compared to the parent compound.

  • Effect of Pyridine Ring Substitution: The addition of a small, electron-donating methyl group (DBP-004) to the pyridine ring had a negligible impact on cytotoxicity. However, the introduction of an electron-withdrawing chloro group (DBP-005) led to a moderate increase in both cytotoxicity and acute oral toxicity. This may be attributed to alterations in the electronic properties of the pyridine nitrogen, potentially influencing its interaction with metabolic enzymes or biological targets.

Mechanistic Insights

The toxicity profile of the DBP series is likely influenced by their metabolic fate. Both the benzylamine and pyridine moieties can be sites of metabolic transformation. Based on the positive Ames test result for DBP-003 in the presence of the S9 fraction, a plausible mechanism involves the metabolic activation of the nitroaromatic ring.

G cluster_0 Metabolic Activation Pathway (Hypothetical) Parent DBP-003 (Parent Compound) (4-Nitro-2-methoxy-benzyl)-pyridin-3-ylmethyl-amine Intermediate1 Nitro Reduction Formation of Nitroso and Hydroxylamine Intermediates Parent->Intermediate1 CYP450 Reductases Intermediate2 N-Hydroxylamine Esterification e.g., Acetylation or Sulfation Intermediate1->Intermediate2 Phase II Enzymes (e.g., NAT, SULT) ReactiveSpecies {Reactive Nitrenium Ion} Intermediate2->ReactiveSpecies Spontaneous Heterolysis Adduct {DNA Adduct Formation} ReactiveSpecies->Adduct Covalent Binding to DNA Toxicity {Genotoxicity & Cytotoxicity} Adduct->Toxicity

Figure 2: Proposed metabolic activation pathway for the nitro-substituted derivative (DBP-003).

This proposed pathway highlights the critical role of metabolic enzymes in converting the relatively inert parent compound into a highly reactive intermediate capable of covalently binding to cellular macromolecules like DNA, leading to genotoxicity and cytotoxicity.[3]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Line: Human hepatocellular carcinoma (HepG2) cells.

  • Procedure:

    • HepG2 cells are seeded in 96-well plates at a density of 1 x 104 cells/well and incubated for 24 hours.

    • The cells are then treated with various concentrations of the DBP compounds (0.1 to 100 µM) for 48 hours.

    • After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) is added to each well and incubated for 4 hours.

    • The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

    • The absorbance is measured at 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the control (vehicle-treated) cells. The IC50 value is calculated using non-linear regression analysis.[5]

In Vitro Genotoxicity Assay (Bacterial Reverse Mutation Test - Ames Test)
  • Strains: Salmonella typhimurium strains TA98 and TA100, with and without metabolic activation (S9 fraction).

  • Procedure:

    • The DBP compounds are dissolved in DMSO.

    • A 100 µL aliquot of the test compound solution is mixed with 100 µL of the bacterial culture and 500 µL of S9 mix (for metabolic activation) or phosphate buffer (without metabolic activation).

    • The mixture is pre-incubated at 37°C for 30 minutes.

    • Molten top agar is added, and the mixture is poured onto minimal glucose agar plates.

    • The plates are incubated at 37°C for 48 hours.

    • The number of revertant colonies is counted. A compound is considered mutagenic if it produces a dose-dependent increase in revertant colonies that is at least twice the background level.[6]

In Vivo Acute Oral Toxicity Study
  • Animal Model: Female Wistar rats (8-12 weeks old).

  • Guideline: OECD Test Guideline 425 (Up-and-Down Procedure).[7]

  • Procedure:

    • Animals are fasted overnight prior to dosing.

    • A single animal is dosed with the test compound at a starting dose of 2000 mg/kg via oral gavage.

    • The animal is observed for signs of toxicity and mortality for 14 days.[7]

    • If the animal survives, subsequent animals are dosed at the same or a higher dose. If the animal dies, the next animal is dosed at a lower dose.

    • The LD50 is calculated based on the outcomes of a series of animals.

Conclusion and Future Directions

This comparative analysis of this compound derivatives provides crucial insights into their potential toxicity, highlighting the significant influence of substituent groups on the safety profile. The nitro-substituted derivative (DBP-003) demonstrated clear cytotoxicity and mutagenicity, rendering it unsuitable for further development. In contrast, the parent compound (DBP-001), the fluoro-substituted analog (DBP-002), and the methyl-substituted analog (DBP-004) exhibited favorable toxicity profiles in this initial screen. The chloro-substituted derivative (DBP-005) showed intermediate toxicity, warranting further investigation if its efficacy is particularly high.

These findings underscore the importance of early and systematic toxicity profiling in drug discovery. By understanding the structure-toxicity relationships within a chemical series, researchers can prioritize compounds with a higher probability of success in later stages of development, ultimately saving time and resources. Future studies should focus on a more detailed metabolic profiling of the promising candidates to confirm the proposed mechanisms and identify any potential reactive metabolites.

References

  • American Chemical Society. (n.d.). Bioactivation of Benzylamine to Reactive Intermediates in Rodents: Formation of Glutathione, Glutamate, and Peptide Conjugates. ACS Publications. Retrieved from [Link]

  • Anderson, D. (1987). Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved from [Link]

  • Chung, E. (2025).
  • de Vocht, F., et al. (2009). Aromatic amines and bladder cancer: a link confirmed. Occupational and Environmental Medicine, 66(11), 721–722.
  • National Toxicology Program. (n.d.). OECD Test Guideline 425. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • Ilett, K. F., et al. (1991). The role of N-acetylation in the bioactivation of aromatic amines. Inactivation of Drug Metabolizing Enzymes, 193-210.
  • Jack, J., et al. (2013). Computational systems toxicology: A new paradigm for safety assessment. Toxicology, 313(2-3), 85-97.
  • Kowalski, P. (1993). Electrophilic benzylation of the pyridine ring. Action of benzyl chlorides on 2‐amino and 2‐benzylaminopyridine. Journal of Heterocyclic Chemistry, 30(2), 403-408.
  • Lumbreras, B., et al. (2008). N-acetyltransferase 2 (NAT2) genetic polymorphisms and risk of bladder cancer: a case-control study and a meta-analysis. Cancer Epidemiology, Biomarkers & Prevention, 17(11), 3051-3059.
  • Neff, J. S. (1886). Poisoning by pyridine. The Medical News, 49, 461-463.
  • News-Medical.Net. (2020). What is In Silico Toxicology? Retrieved from [Link]

  • Pavan, M., et al. (2016). High-throughput approaches for genotoxicity testing in drug development: recent advances. Expert Opinion on Drug Discovery, 11(1), 47-59.
  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Pyridine. Retrieved from [Link]

  • PozeSCAF. (n.d.). In Silico Toxicity Prediction. Retrieved from [Link]

  • Oxford Academic. (n.d.). Predicting Mutagenicity of Aromatic Amines by Various Machine Learning Approaches. Toxicological Sciences. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and structure–activity relationship of benzylamine supported platinum(IV) complexes. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. Retrieved from [Link]

  • ResearchGate. (n.d.). Carcinogenicity of the aromatic amines: From Structure-Activity Relationships to mechanisms of action and risk assessment. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Pyridine: the scaffolds with significant clinical diversity. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Streptocyanine as an activation mode of amine catalysis for the conversion of pyridine rings to benzene rings. Retrieved from [Link]

  • SciSpace. (n.d.). QSAR modeling for predicting reproductive toxicity of chemicals in rats for regulatory purposes. Retrieved from [Link]

  • Springer. (n.d.). Amphetamines: Structure-Activity Relationships. Retrieved from [Link]

  • U.S. National Library of Medicine. (n.d.). Ligand-Promoted Meta-C–H Functionalization of Benzylamines. Retrieved from [Link]

  • U.S. National Library of Medicine. (n.d.). Predicting Aromatic Amine Mutagenicity with Confidence: A Case Study Using Conformal Prediction. Retrieved from [Link]

  • U.S. National Library of Medicine. (n.d.). Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzylamine. Retrieved from [Link]

  • PubMed. (n.d.). Bioactivation of benzylamine to reactive intermediates in rodents: formation of glutathione, glutamate, and peptide conjugates. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic field of epigenetic drug discovery, the exploration of novel scaffolds targeting histone lysine demethylases (KDMs) is of paramount importance. These enzymes play a critical role in regulating gene expression, and their dysregulation is implicated in numerous cancers and other diseases. This guide provides a detailed, head-to-head comparison of two pyridine-containing compounds: (2,4-Dimethoxy-benzyl)-pyridin-3-ylmethyl-amine (hereafter Compound A), a simple substituted amine, and JIB-04 (hereafter Compound B), a well-characterized, potent pan-inhibitor of the Jumonji C (JmjC) domain-containing family of histone demethylases.

While extensive biological data for Compound A is not publicly available, its core structure, featuring a dimethoxybenzyl group linked to a pyridinylmethylamine moiety, presents an interesting scaffold for potential KDM inhibition. This comparison serves to contextualize Compound A against a known entity, JIB-04, providing researchers with a framework for evaluating its potential and guiding future experimentation. We will delve into their structural differences, compare the known biological activity of JIB-04 with the hypothesized potential of Compound A, and provide detailed experimental protocols for characterization.

Structural and Physicochemical Profile

The fundamental difference between the two molecules lies in the linker connecting the pyridine and phenyl rings and the substitution pattern. Compound A is a secondary amine, suggesting significant conformational flexibility. In contrast, Compound B is a hydrazone, which introduces a more rigid, planar E/Z isomeric system and an additional hydrogen bond donor. This structural rigidity can be a determining factor in target engagement and selectivity.

PropertyThis compound (Compound A)JIB-04 (Compound B)
IUPAC Name N-[(2,4-dimethoxyphenyl)methyl]-(pyridin-3-yl)methanamine5-Chloro-2-[(E)-2-[phenyl(pyridin-2-yl)methylidene]hydrazin-1-yl]pyridine
Molecular Formula C₁₅H₁₈N₂O₂[1]C₁₇H₁₃ClN₄
Molecular Weight 258.32 g/mol [1]308.76 g/mol
CAS Number 418777-28-3[1]199596-05-9
Structure
Solubility Data not availableSoluble in DMSO (up to 100 mM), sparingly soluble in Ethanol. Insoluble in water.[2][3]

(Note: Images are illustrative placeholders for chemical structures)

Biological Activity and Mechanism of Action: A Study in Contrasts

The most significant distinction between these compounds is the wealth of available biological data. JIB-04 is an extensively studied tool compound, whereas the activity of Compound A remains to be elucidated.

JIB-04: A Validated Pan-JmjC KDM Inhibitor

JIB-04 is a potent, cell-permeable, pan-selective inhibitor of JmjC histone demethylases.[3][4] It has been shown to inhibit multiple KDM subfamilies, with its highest potency against the KDM5 family (also known as JARID1).[5][6] KDM5 enzymes, specifically KDM5A, are responsible for removing di- and tri-methyl marks from lysine 4 on histone H3 (H3K4me2/3), a mark generally associated with active gene transcription.[7][8][9][10] By inhibiting KDM5A, JIB-04 prevents the demethylation of H3K4me3, leading to the reactivation of silenced tumor suppressor genes and subsequent inhibition of cancer cell proliferation.[5][8]

Mechanistic studies suggest that JIB-04 acts competitively with the iron cofactor (Fe(II)) and the histone substrate, but not the co-substrate α-ketoglutarate.[6] Its activity leads to cell cycle arrest and the induction of apoptosis and autophagy in various cancer cell lines.[5]

In Vitro Inhibitory Activity of JIB-04 against JmjC Demethylases

Target EnzymeIC₅₀ (nM)
JARID1A (KDM5A)230
JMJD2E (KDM4E)340
JMJD2B (KDM4B)435
JMJD2A (KDM4A)445
JMJD3 (KDM6B)855
JMJD2C (KDM4C)1100
(Data sourced from Cayman Chemical, Tocris Bioscience, and Nature Communications articles)[3][4][6]

Compound A: A Hypothetical KDM Inhibitor

The biological activity of Compound A has not been reported. However, based on its structural components, we can hypothesize a potential interaction with epigenetic targets. The pyridinylmethylamine scaffold is present in various enzyme inhibitors. The 2,4-dimethoxybenzyl moiety is a common fragment in medicinal chemistry that can engage in hydrophobic and π-stacking interactions within an enzyme's active site. Given the precedent for pyridine-containing compounds acting as KDM inhibitors, it is plausible that Compound A could exhibit inhibitory activity against a member of the KDM family. Its greater conformational flexibility compared to JIB-04 might allow it to adapt to different active site topologies, but this could also come at the cost of binding affinity due to a higher entropic penalty upon binding.

Signaling Pathway: KDM5A-Mediated Gene Regulation

KDM5A is a critical transcriptional repressor. By removing the H3K4me3 active mark, it facilitates chromatin condensation and gene silencing. Inhibitors like JIB-04 block this process, leading to an accumulation of H3K4me3 at gene promoters, which maintains an open chromatin state and allows for the transcription of target genes, such as tumor suppressors.

KDM5A_Pathway cluster_nucleus Cell Nucleus H3K4me3 H3K4me3 (Active Gene Mark) KDM5A KDM5A Enzyme H3K4me3->KDM5A Substrate TSG Tumor Suppressor Genes (e.g., p53, p21) H3K4me3->TSG Promotes Expression H3K4me0 H3K4me0 (Inactive State) KDM5A->H3K4me0 Demethylation JIB04 JIB-04 (Inhibitor) JIB04->KDM5A Inhibition H3K4me0->TSG Represses Expression Transcription Gene Transcription TSG->Transcription Apoptosis Apoptosis & Cell Cycle Arrest Transcription->Apoptosis

Caption: KDM5A pathway inhibition by JIB-04.

Structure-Activity Relationship (SAR) Insights

Comparing the known potent inhibitor JIB-04 with the prospective Compound A provides valuable SAR insights:

  • Role of the Linker: The rigid hydrazone linker in JIB-04 likely pre-organizes the molecule into a conformation favorable for binding within the JmjC active site. The flexible secondary amine in Compound A would require overcoming a greater entropic barrier to adopt a similar bioactive conformation, potentially resulting in weaker affinity.

  • Pyridine Moiety: In many KDM inhibitors, the pyridine nitrogen is crucial for coordinating with the active site Fe(II) ion, displacing a water molecule. The position of this nitrogen (3-position in Compound A vs. 2-position in JIB-04's rings) would significantly alter its ability to act as a metal chelator.

  • Aromatic Systems: JIB-04 possesses three aromatic rings, providing extensive opportunities for π-stacking interactions. Compound A has two. The 2,4-dimethoxy substitution on Compound A's benzyl ring provides hydrogen bond acceptors and influences the ring's electron density, which could be tuned to optimize interactions. For instance, moving the methoxy groups could drastically alter binding affinity, a common observation in SAR studies.[11]

Experimental Protocols

To empirically determine if Compound A has KDM inhibitory activity and to quantify it against JIB-04, a robust biochemical assay is required. An ELISA-based assay is a direct and reliable method.

Protocol: In Vitro KDM Inhibition ELISA

This protocol is designed to measure the demethylase activity of a purified KDM enzyme (e.g., recombinant KDM5A) on a methylated histone substrate and assess its inhibition by test compounds.

ELISA_Workflow cluster_workflow ELISA Workflow for KDM Inhibition start Start step1 1. Coat Plate: Coat 96-well plate with H3K4me3 peptide substrate. start->step1 step2 2. Block: Wash and block wells with BSA to prevent non-specific binding. step1->step2 step3 3. Add Reagents: Add KDM5A enzyme + cofactors (Fe(II), α-KG, Ascorbate) + Compound A or JIB-04. step2->step3 step4 4. Incubate: Incubate at 37°C for 1-2 hours to allow demethylation. step3->step4 step5 5. Primary Antibody: Add anti-H3K4me2 antibody to detect the demethylated product. step4->step5 step6 6. Secondary Antibody: Add HRP-conjugated secondary antibody. step5->step6 step7 7. Develop & Read: Add TMB substrate and stop solution. Read absorbance at 450 nm. step6->step7 end_node End: Calculate IC50 step7->end_node

Caption: Workflow for KDM inhibition ELISA.

Step-by-Step Methodology:

  • Substrate Coating: A 96-well microplate is coated with a synthetic biotinylated peptide corresponding to histone H3 tri-methylated at lysine 4 (H3K4me3). Incubate overnight at 4°C.

  • Washing and Blocking: The plate is washed with a wash buffer (e.g., PBST) and blocked with a blocking buffer (e.g., 2% BSA in PBST) for 1 hour at room temperature to minimize non-specific binding.

  • Enzymatic Reaction:

    • Prepare a reaction buffer containing assay buffer (e.g., 50 mM HEPES, pH 7.5), cofactors (ascorbic acid, Fe(NH₄)₂(SO₄)₂, α-ketoglutarate), and purified recombinant KDM5A enzyme.

    • To respective wells, add the reaction mix along with serial dilutions of Compound A, JIB-04 (positive control), or DMSO (vehicle control).

  • Incubation: The plate is incubated at 37°C for 1-2 hours to allow the demethylation reaction to proceed.

  • Detection of Demethylated Product:

    • After washing the wells, a primary antibody specific for the demethylated product (H3K4me2) is added and incubated for 1 hour.

    • The plate is washed again, and a horseradish peroxidase (HRP)-conjugated secondary antibody is added and incubated for 1 hour.

  • Signal Development and Measurement:

    • After a final wash, a colorimetric HRP substrate (e.g., TMB) is added. The reaction is allowed to develop in the dark.

    • A stop solution (e.g., 1M H₂SO₄) is added, and the absorbance is measured at 450 nm using a microplate reader.

  • Data Analysis: The absorbance is proportional to the amount of demethylated product. The percentage of inhibition is calculated relative to the DMSO control, and the IC₅₀ value is determined by plotting the percent inhibition against the log of the inhibitor concentration. This protocol is adapted from methodologies described in the literature for measuring JmjC demethylase activity.[6][12]

Conclusion and Future Directions

This guide presents a comparative analysis between a well-defined epigenetic tool compound, JIB-04, and a structurally related but uncharacterized molecule, this compound.

  • JIB-04 stands as a validated, potent pan-inhibitor of JmjC histone demethylases, making it an excellent tool for probing the function of this enzyme family in cancer biology. Its extensive characterization provides a solid benchmark for efficacy and mechanism.

  • This compound represents an intriguing starting point for a new chemical series. Its simpler structure and high flexibility are distinct from JIB-04. While its biological activity is unknown, its pyridine and dimethoxybenzyl moieties suggest a potential for interaction with enzymatic targets like KDMs.

For researchers in drug development, the path forward is clear. Compound A warrants empirical testing using the biochemical assays outlined above to determine if it possesses anti-KDM activity. Should it prove active, subsequent studies would involve assessing its selectivity across the KDM family, evaluating its cellular activity, and initiating a medicinal chemistry program to explore the structure-activity relationships of its scaffold. This comparative framework underscores the process of tool compound validation and the foundational steps of hit-to-lead discovery in modern epigenetics research.

References

  • Konze, K. D., et al. (2020). Jumonji histone demethylases are therapeutic targets in small cell lung cancer. Scientific Reports. [Link]

  • Google Patents. (2012). A kind of synthetic method of 2,4-dimethoxybenzylamine. CN102311351B.
  • Wang, L., et al. (2013). A small molecule modulates Jumonji histone demethylase activity and selectively inhibits cancer growth. Nature Communications, 4, 2035. [Link]

  • Li, N., et al. (2021). The emerging role of KDM5A in human cancer. Journal of Hematology & Oncology, 14(1), 35. [Link]

  • Ng, S. S., et al. (2009). A Miniaturized Screen for Inhibitors of Jumonji Histone Demethylases. ASSAY and Drug Development Technologies. [Link]

  • ResearchGate. The biological function and action mechanism of KDM5A. [Link]

  • Google Patents. (1978). Process for preparing 2,4-diamino-5-(substituted benzyl)-pyrimidines. US4115650A.
  • Patsnap Synapse. (2024). What are KDM5A inhibitors and how do they work?. [Link]

  • ACS Publications. (2011). Design, Synthesis, Enzyme-Inhibitory Activity, and Effect on Human Cancer Cells of a Novel Series of Jumonji Domain-Containing Protein 2 Histone Demethylase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • EpigenTek. Epigenase JMJD2 Demethylase Activity/Inhibition Assay Kit (Colorimetric). [Link]

  • Organic Syntheses. (2011). CATALYTIC ENANTIOSELECTIVE BORANE REDUCTION OF BENZYL OXIMES: PREPARATION OF (S)-1-PYRIDIN-3-YL-ETHYLAMINE BIS HYDROCHLORIDE. [Link]

  • Creative Biolabs. KDM5A and Associated Diseases. [Link]

  • PubMed. (2020). Molecular mechanisms of KDM5A in cellular functions: Facets during development and disease. [Link]

  • Molbase. (N.D.). Synthesis of A. 2,4-Diamino-5-(3,4-dimethoxy-5-(1-methyl-2-oxopropoxy)benzyl)pyrimidine. [Link]

  • Beilstein Journals. (2015). Supporting Information for Synthesis of 3-aminocoumarin-N-benzylpyridinium conjugates with nanomolar inhibitory activity. [Link]

  • National Center for Biotechnology Information. (2022). 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[3][4]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies. [Link]

  • National Center for Biotechnology Information. (2022). Methoxy-naphthyl-Linked N-Benzyl Pyridinium Styryls as Dual Cholinesterase Inhibitors: Design, Synthesis, Biological Evaluation, and Structure–Activity Relationship. [Link]

  • ACS Omega. (2022). Methoxy-naphthyl-Linked N-Benzyl Pyridinium Styryls as Dual Cholinesterase Inhibitors: Design, Synthesis, Biological Evaluation, and Structure–Activity Relationship. [Link]

Sources

A Senior Application Scientist's Guide to the Statistical Validation of (2,4-Dimethoxy-benzyl)-pyridin-3-ylmethyl-amine's Preclinical Anticancer Potential

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the rigorous evaluation of a novel chemical entity is paramount. This guide provides an in-depth, technical framework for the statistical validation of the experimental results for a hypothetical anticancer agent, (2,4-Dimethoxy-benzyl)-pyridin-3-ylmethyl-amine. While specific experimental data for this compound is not publicly available, this guide will establish a robust, scientifically-grounded case study. We will explore its potential efficacy against a relevant cancer cell line, comparing it with established comparator drugs. This document is designed to be a comprehensive resource, detailing not just the "how" but the critical "why" behind each experimental and analytical choice.

Introduction: The Rationale for Investigating this compound as an Anticancer Agent

The chemical scaffold of this compound suggests a potential for biological activity. Structurally related N-benzyl pyrimidine derivatives have demonstrated efficacy as Histone Deacetylase (HDAC) inhibitors, a class of drugs known for their antiproliferative effects in various cancers.[1][2] HDAC inhibitors play a crucial role in epigenetic regulation, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[1] The dimethoxybenzyl moiety is also found in a variety of compounds with demonstrated biological activities, further warranting an investigation into this novel molecule's therapeutic potential.

This guide will present a hypothetical yet plausible scenario where this compound is evaluated for its anticancer properties against the human prostate cancer cell line, PC-3. For a comprehensive and statistically valid comparison, we will benchmark its performance against two well-established drugs:

  • Doxorubicin: A standard chemotherapeutic agent widely used in the treatment of various cancers, including prostate cancer.

  • Vorinostat (SAHA): An FDA-approved HDAC inhibitor, providing a mechanistically relevant comparator.

In Vitro Efficacy Assessment: The MTT Cell Viability Assay

To ascertain the cytotoxic effects of this compound on cancer cells, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely accepted method.[3][4][5] This colorimetric assay measures the metabolic activity of cells, which in viable cells, reduces the yellow MTT tetrazolium salt to a purple formazan product. The intensity of the purple color is directly proportional to the number of living cells.

Detailed Experimental Protocol for the MTT Assay
  • Cell Culture:

    • Culture PC-3 human prostate cancer cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

    • Harvest cells during the logarithmic growth phase for the experiment.

  • Cell Seeding:

    • Trypsinize the cultured PC-3 cells and perform a cell count using a hemocytometer or an automated cell counter.

    • Seed the cells into a 96-well microplate at a density of 5 x 10³ cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours to allow the cells to attach and resume growth.

  • Compound Treatment:

    • Prepare stock solutions of this compound, Doxorubicin, and Vorinostat in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of each compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 100, 1000 nM).

    • Include a vehicle control (DMSO) and a blank (medium only).

    • Remove the old medium from the wells and add 100 µL of the medium containing the respective compound concentrations.

    • Incubate the plate for 72 hours.

  • MTT Assay and Data Acquisition:

    • After the 72-hour incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for another 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

Hypothetical Data Presentation
CompoundIC50 (nM) on PC-3 cells (Hypothetical Data)
This compound85
Doxorubicin50
Vorinostat150
Visualization of the In Vitro Experimental Workflow

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis cell_culture 1. Culture PC-3 Cells seeding 2. Seed Cells in 96-well Plate cell_culture->seeding compound_prep 3. Prepare Compound Dilutions treatment 4. Treat Cells for 72h compound_prep->treatment mtt_addition 5. Add MTT Reagent treatment->mtt_addition solubilization 6. Solubilize Formazan mtt_addition->solubilization readout 7. Measure Absorbance solubilization->readout analysis 8. Calculate IC50 readout->analysis

Caption: Workflow for the MTT cell viability assay.

In Vivo Efficacy Assessment: The Hollow Fiber Assay

The hollow fiber assay is a valuable intermediate step between in vitro screening and more complex in vivo xenograft models.[6][7][8] It allows for the simultaneous evaluation of a compound's activity against multiple cell lines in both subcutaneous and intraperitoneal environments within a single host animal, providing preliminary data on drug efficacy and host tolerance.[9]

Detailed Experimental Protocol for the Hollow Fiber Assay
  • Hollow Fiber Preparation:

    • Use polyvinylidene fluoride (PVDF) hollow fibers with a 500 kDa molecular weight cutoff.

    • Cut the fibers into 1.5 cm lengths and heat-seal one end.

    • Sterilize the fibers by ethylene oxide treatment.

  • Cell Encapsulation:

    • Prepare a single-cell suspension of PC-3 cells at a concentration of 1 x 10⁷ cells/mL.

    • Load 20 µL of the cell suspension into each hollow fiber and heat-seal the open end.

  • Implantation:

    • Use immunodeficient mice (e.g., athymic nude mice).

    • Surgically implant two fibers subcutaneously and two fibers intraperitoneally in each mouse.

    • Allow a 24-hour recovery period for the animals.

  • Compound Administration:

    • Administer this compound, Doxorubicin, and Vorinostat via an appropriate route (e.g., intraperitoneal injection) for five consecutive days.

    • Include a vehicle control group.

  • Fiber Retrieval and Analysis:

    • On day 6, euthanize the mice and retrieve the hollow fibers.

    • Open the fibers and extrude the cell mass into a solution of trypsin-EDTA to obtain a single-cell suspension.

    • Perform an MTT assay on the retrieved cells to determine cell viability.

Hypothetical Data Presentation
Compound% Growth Inhibition (Subcutaneous) - Hypothetical% Growth Inhibition (Intraperitoneal) - Hypothetical
This compound65%75%
Doxorubicin80%85%
Vorinostat55%60%
Visualization of the Hollow Fiber Assay Workflow

Hollow_Fiber_Workflow cluster_prep Preparation cluster_implant In Vivo Procedure cluster_analysis Analysis fiber_prep 1. Prepare & Sterilize Fibers cell_encap 2. Encapsulate PC-3 Cells fiber_prep->cell_encap implantation 3. Implant Fibers (SC & IP) cell_encap->implantation treatment 4. Administer Compounds (5 days) implantation->treatment retrieval 5. Retrieve Fibers treatment->retrieval cell_viability 6. Assess Cell Viability (MTT) retrieval->cell_viability data_analysis 7. Calculate % Growth Inhibition cell_viability->data_analysis

Caption: Workflow for the in vivo hollow fiber assay.

Statistical Validation of Experimental Results

Rigorous statistical analysis is essential to validate the significance of the observed experimental outcomes.

Analysis of In Vitro IC50 Data

The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of a compound.[10] Software such as GraphPad Prism is an industry standard for this analysis.[10][11]

  • Data Transformation: The concentration of the compounds should be log-transformed to ensure a normal distribution of the data for parametric statistical analysis.

  • Non-linear Regression: The dose-response data should be fitted to a non-linear regression model, typically a four-parameter logistic (4PL) equation. This will generate the IC50 value.[10]

  • Statistical Comparison: To determine if the IC50 values between the compounds are statistically different, a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Tukey's or Dunnett's test) can be performed on the log-transformed IC50 values. A p-value of less than 0.05 is generally considered statistically significant.[12]

Visualization of the Statistical Analysis Logic

Statistical_Analysis raw_data Raw Absorbance Data log_transform Log-transform Concentrations raw_data->log_transform nonlinear_fit Non-linear Regression (4PL) log_transform->nonlinear_fit ic50_values Calculate IC50 Values nonlinear_fit->ic50_values log_ic50 Log-transform IC50 Values ic50_values->log_ic50 anova One-way ANOVA log_ic50->anova post_hoc Post-hoc Test (e.g., Tukey's) anova->post_hoc significance Determine Statistical Significance (p < 0.05) post_hoc->significance

Caption: Logical flow for statistical analysis of IC50 data.

Analysis of In Vivo Hollow Fiber Data

The percentage of growth inhibition in the hollow fiber assay can be compared between treatment groups using a one-way ANOVA followed by a suitable post-hoc test. This will determine if the observed differences in anticancer activity in the in vivo setting are statistically significant.

Conclusion and Future Directions

This guide has outlined a comprehensive and statistically robust framework for the preclinical evaluation of a novel compound, this compound, for potential anticancer activity. By employing standardized in vitro and in vivo assays and rigorous statistical analysis, researchers can confidently assess the compound's efficacy relative to established drugs. The hypothetical data presented suggests that this compound exhibits promising anticancer activity, warranting further investigation.

Future studies should focus on elucidating the precise mechanism of action, potentially through kinase profiling or HDAC activity assays. Furthermore, progression to more complex preclinical models, such as patient-derived xenografts, would provide a more comprehensive understanding of its therapeutic potential.

References

  • GraphPad Software. (n.d.). Beware of using multiple comparisons tests to compare dose-response curves or time courses. GraphPad Prism 10 Statistics Guide. Retrieved from [Link]

  • Desai, R. J., Franklin, J. M., Lii, J., & Kim, S. C. (2018). The importance and implications of comparator selection in pharmacoepidemiologic research. Current epidemiology reports, 5(4), 321–329.
  • GraphPad Software. (n.d.). How to determine an IC50. FAQ 1859. Retrieved from [Link]

  • Mi, Q., Pezzuto, J. M., Farnsworth, N. R., & Kinghorn, A. D. (2009). Use of the in Vivo Hollow Fiber Assay in Natural Products Anticancer Drug Discovery.
  • Kim, H. J., & Bae, S. C. (2011). Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs.
  • Cao, H., Chen, X., Li, H., & Liu, S. (2018). Class I HDAC Inhibitors Display Different Antitumor Mechanism in Leukemia and Prostatic Cancer Cells Depending on Their p53 Status. ACS medicinal chemistry letters, 9(5), 423–428.
  • Reaction Biology. (n.d.). The Hollow Fiber Model. White Paper. Retrieved from [Link]

  • Intertek. (n.d.). Comparator Studies for Pharmaceuticals. Retrieved from [Link]

  • Data Analysis Bioinfo. (2024, September 19). IC50 Determination with GraphPad PRISM | Data Analysis Tutorial [Video]. YouTube. [Link]

  • Dexheimer, T. S., et al. (2014). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. Journal of medicinal chemistry, 57(20), 8486–8497.
  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2019). Synthesis and Characterization of Novel N-Benzylbenzimidazole Linked Pyrimidine Derivatives as Anticancer Agents.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. Retrieved from [Link]

  • Beilstein-Institut. (2022). Synthesis and HDAC inhibitory activity of pyrimidine-based hydroxamic acids. Beilstein journal of organic chemistry, 18, 866–876.
  • Reddit. (2017, April 6). What's the proper way to determine whether dose response curves +/- another variable (besides dose) are statistically different?. r/AskStatistics. Retrieved from [Link]

  • Hollingshead, M. G., et al. (1995). In vivo cultivation of tumor cells in hollow fibers. Life sciences, 57(2), 131–141.
  • PubChem. (n.d.). 2,4-Dimethoxybenzylamine. Retrieved from [Link]

  • GraphPad Software. (n.d.). How Do I Estimate the IC50 and EC50?. FAQ 2187. Retrieved from [Link]

  • Stellarix. (2025, June 20). Comparator Drugs: A Critical Element in Clinical Research. Retrieved from [Link]

  • ResearchGate. (2022, March 25). IC50 and Percent Inhibition by GraphPad Prism 8. Retrieved from [Link]

  • World Health Organization. (2015). Annex 11 Guidance on the selection of comparator pharmaceutical products for equivalence assessment of interchangeable multisource (generic) pharmaceutical products.
  • MDPI. (2021). Anticancer Cytotoxic Activity of Bispidine Derivatives Associated with the Increasing Catabolism of Polyamines. International journal of molecular sciences, 22(16), 8888.
  • Publishing at the Library. (2022). A Survey of the Criteria Used for the Selection of Alternative Comparator Products by Participating Regulators and Organizations. Journal of Pharmacy & Pharmaceutical Sciences, 25, 323-339.
  • Cancer Research and Treatment. (2005). Correlative Effect between in vivo Hollow Fiber Assay and Xenografts Assay in Drug Screening.
  • Protocol Exchange. (2023). MTT (Assay protocol). [Link]

  • Wonder Lab. (2021, December 20). Easy method to calculate IC50 and IC80 using Graphpad Prism [Video]. YouTube. [Link]

  • Myeloma UK. (2017, April 4). Histone deacetylase (HDAC) inhibitors [Video]. YouTube. [Link]

  • PubMed. (2001). Anticancer Activities of Some Newly Synthesized Pyridine, Pyrane, and Pyrimidine Derivatives. Archiv der Pharmazie, 334(1), 7-12.
  • Reddit. (n.d.). Statisic analysis for two or more dose-response curves?. r/AskStatistics. Retrieved from [Link]

  • Diagnostics World News. (n.d.). The Hollow Fiber Model- In Vivo Screening Assay to Speed Up Your Drug Discovery Process. Retrieved from [Link]

  • PubMed Central. (2023). Guidance for statistical design and analysis of toxicological dose–response experiments, based on a comprehensive literature review. Archives of toxicology, 97(8), 2085–2106.
  • Frontiers in Chemistry. (2023). Synthesis and anticancer activity of podophyllotoxin derivatives with nitrogen-containing heterocycles. Frontiers in Chemistry, 11, 1189679.
  • Wiley Analytical Science. (2024). Statistical analysis of dose-response curves. Retrieved from [Link]

  • The Good Scents Company. (n.d.). N-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl) oxalamide. Retrieved from [http://www.thegoodscentscompany.

Sources

Safety Operating Guide

Comprehensive Guide to the Proper Disposal of (2,4-Dimethoxy-benzyl)-pyridin-3-ylmethyl-amine

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Protocol for Ensuring Laboratory Safety and Regulatory Compliance

This guide provides a detailed protocol for the safe handling, management, and disposal of (2,4-Dimethoxy-benzyl)-pyridin-3-ylmethyl-amine. As drug development professionals, our commitment to safety extends beyond the synthesis and application of novel compounds to their entire lifecycle, including their responsible disposal. This document synthesizes regulatory standards with practical laboratory experience to ensure that waste streams containing this compound are managed in a manner that protects personnel, the environment, and ensures institutional compliance.

The procedural guidance herein is based on the known hazards of structurally similar aromatic amines, specifically 2,4-Dimethoxybenzylamine, which is classified as a corrosive material that causes severe skin burns and eye damage.[1][2] The fundamental principle is to treat this compound as a hazardous chemical waste from the moment of generation.

Hazard Identification and Waste Characterization

The foundational step in proper waste management is a thorough understanding of the chemical's hazards. This compound, as a substituted benzylamine, must be handled with care. The primary hazards are associated with its corrosivity and potential toxicity.[1][2]

Table 1: Hazard Profile based on 2,4-Dimethoxybenzylamine | Hazard Classification | Description | GHS Pictogram | Precautionary Statement | | :--- | :--- | :--- | :--- | | Skin Corrosion/Irritation | Causes severe skin burns and irritation.[1][2] |

ngcontent-ng-c1703228563="" class="ng-star-inserted">
| P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][3] | | Serious Eye Damage | Causes serious, potentially irreversible eye damage.[1] |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Acute Toxicity  | Harmful if swallowed or in contact with skin.[3] |
ngcontent-ng-c1703228563="" class="ng-star-inserted">
| P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[2] | | Aquatic Hazard | Harmful to aquatic life.[3][4] | None for "Harmful" | P273: Avoid release to the environment.[3] |

Due to these characteristics, any material—including the pure compound, solutions, contaminated labware (e.g., pipette tips, gloves), and spill cleanup materials—must be disposed of as hazardous chemical waste . Under no circumstances should this compound or its containers be disposed of in standard trash or via the sanitary sewer system.[5][6]

Personnel Protective Equipment (PPE) for Waste Handling

The causality behind PPE selection is directly linked to the identified hazards. To mitigate the risk of severe burns and eye damage, stringent personal protection is mandatory when handling waste containing this compound.

  • Hand Protection: Wear chemically resistant gloves. Nitrile gloves are a common standard, but for prolonged contact or handling of concentrated waste, heavier-duty gloves such as butyl rubber or laminate film gloves should be used. Always inspect gloves for tears or holes before use and wash hands thoroughly after removal.[7]

  • Eye and Face Protection: Use safety glasses with side shields at a minimum. Given the risk of severe eye damage, it is highly recommended to use chemical splash goggles.[1] When handling larger quantities of liquid waste where splashing is a significant risk, a full-face shield should be worn in addition to goggles.

  • Body Protection: A standard laboratory coat is required. For tasks with a higher risk of splashing, such as transferring large volumes of waste, a chemically resistant apron is also necessary.

  • Respiratory Protection: Handling of solid waste that could become airborne or solutions with high vapor pressure should be conducted within a certified chemical fume hood to prevent inhalation.[1]

Step-by-Step Waste Collection and Segregation Protocol

Proper segregation at the point of generation is the most critical step in a compliant waste management program.[8] It prevents dangerous chemical reactions and simplifies the final disposal process.

  • Select an Appropriate Waste Container:

    • Rationale: The container must be compatible with the chemical waste to prevent leaks or reactions.[8]

    • Action: Use a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid. Plastic is often preferred for its durability.[9] The container must be clean and free of any damage.[8]

  • Label the Waste Container:

    • Rationale: Federal regulations, such as the EPA's Resource Conservation and Recovery Act (RCRA), mandate that all hazardous waste containers are clearly labeled to ensure safe handling and proper disposal.[10]

    • Action: Before adding any waste, affix a "Hazardous Waste" label. Clearly write the full chemical name: "this compound" and any other chemical constituents in the waste stream. Do not use abbreviations. Indicate the approximate concentrations or percentages of each component.

  • Accumulate Waste:

    • Rationale: Waste should be collected at or near the point of generation in what is known as a Satellite Accumulation Area (SAA), which is under the control of laboratory personnel.[8][11]

    • Action: Place the labeled container in a designated SAA, such as within a fume hood or a designated cabinet. The container must be kept closed at all times except when actively adding waste.[9] Use secondary containment (such as a plastic tub or tray) to capture any potential leaks.[11]

  • Segregate Incompatible Wastes:

    • Rationale: This compound is an amine and is incompatible with strong oxidizing agents.[1][7] Mixing incompatible chemicals can lead to fire, explosion, or the release of toxic gases.

    • Action: Ensure that waste containing this amine is not mixed with waste streams containing strong oxidizers (e.g., nitric acid, permanganates) or other incompatible materials.[12] Consult the Safety Data Sheet (SDS) for a full list of incompatibilities.

On-Site Storage and Disposal Workflow

Once generated, the waste must be managed according to a clear and logical workflow, culminating in its removal by trained professionals.

Diagram: Disposal Workflow for this compound

G cluster_lab In-Laboratory Operations cluster_ehs EHS & Final Disposal gen Point of Generation (Experiment Complete) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) gen->ppe container Select & Label Waste Container (HDPE, Screw Cap) ppe->container accumulate Add Waste to Container (Keep Closed, Use Secondary Containment) container->accumulate saa Store in Satellite Accumulation Area (SAA) (Max 55 Gallons) accumulate->saa pickup Request Waste Pickup (Contact EHS/Safety Office) saa->pickup When container is full or project is complete transport EHS Transports to Central Accumulation Area (CAA) pickup->transport dispose Shipment to Licensed TSDF Facility (Treatment, Storage, and Disposal) transport->dispose

Caption: Workflow for the safe disposal of amine-based chemical waste.

Protocol for Removal:
  • Full Container Management: When the waste container is approximately 90% full, securely fasten the lid. Double-check that the label is complete and legible.

  • Request Pickup: Contact your institution's Environmental Health and Safety (EHS) department or the equivalent office to schedule a hazardous waste pickup.[9] Do not allow waste to accumulate in the lab for extended periods. Prudent practice suggests holding waste for no more than one year.[11]

  • Documentation: Your EHS department will handle the final documentation, including manifests for transportation to a licensed Treatment, Storage, and Disposal Facility (TSDF).[13] Retain any copies of paperwork provided to you for your laboratory's records.

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is crucial to minimize exposure and environmental contamination.

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert colleagues. Call your institution's emergency safety number.

  • Contain the Spill: If the spill is small and you are trained to handle it, contain the spill using a chemical spill kit with appropriate absorbent materials (e.g., vermiculite or sand). Do not use combustible materials like paper towels to absorb large quantities of liquid.

  • Neutralization and Cleanup: Due to the corrosive nature of this amine, have a weak acid (e.g., 5% aqueous solution of acetic acid) available for potential neutralization of contaminated surfaces after the bulk material is absorbed.[4]

  • Dispose of Cleanup Materials: All materials used for spill cleanup, including absorbents, contaminated gloves, and wipes, must be placed in a sealed, labeled hazardous waste container for disposal.[5]

By adhering to this comprehensive protocol, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, upholding the highest standards of scientific integrity and workplace safety.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7504, Benzylamine. Retrieved from [Link]

  • ACS Publications. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. Retrieved from [Link]

  • Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Benzylamine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • MDPI. (2023, February 25). Short- and Long-Term Stability of Aromatic Amines in Human Urine. Retrieved from [Link]

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzylamine. Retrieved from [Link]

  • Triumvirate Environmental. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • Apollo Scientific. (n.d.). Chemical Storage in Research Labs: Safety & Compliance. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Management of Waste. Retrieved from [Link]

  • Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management? Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 3,4-Dimethoxybenzaldehyde. Retrieved from [Link]

  • Axonator. (2024, April 29). EPA Hazardous Waste Management. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.